Sabizabulin hydrochloride
Descripción
Propiedades
Número CAS |
2635953-17-0 |
|---|---|
Fórmula molecular |
C21H20ClN3O4 |
Peso molecular |
413.9 g/mol |
Nombre IUPAC |
[2-(1H-indol-3-yl)-1H-imidazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride |
InChI |
InChI=1S/C21H19N3O4.ClH/c1-26-17-8-12(9-18(27-2)20(17)28-3)19(25)16-11-23-21(24-16)14-10-22-15-7-5-4-6-13(14)15;/h4-11,22H,1-3H3,(H,23,24);1H |
Clave InChI |
XJDKAFZMXMMMKD-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Sabizabulin Hydrochloride: A Technical Guide to its Mechanism as a Tubulin Polymerization Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sabizabulin (also known as VERU-111) is an orally bioavailable, first-in-class small molecule that represents a significant advancement in microtubule-targeting agents. It exhibits a unique dual mechanism of action, binding to both the colchicine (B1669291) site on β-tubulin and a novel site on α-tubulin, leading to the inhibition of tubulin polymerization and microtubule network disruption. This activity culminates in G2/M phase cell cycle arrest and apoptosis in cancer cells. Furthermore, by disrupting the microtubule cytoskeleton, Sabizabulin interferes with intracellular transport, a critical process for viral replication and the nuclear translocation of the androgen receptor, giving it potent anti-cancer, anti-viral, and anti-inflammatory properties. This technical guide provides an in-depth review of Sabizabulin's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of Sabizabulin is the disruption of microtubule dynamics through direct interaction with tubulin subunits.[1][2]
-
Binding Site: Sabizabulin binds to the colchicine-binding site on the β-tubulin subunit.[1][3] Uniquely, it also binds to a novel site on the α-tubulin subunit.[1][4]
-
Molecular Action: This dual binding crosslinks the α and β tubulin subunits, which inhibits their polymerization into microtubules and leads to the depolymerization of existing microtubules.[1][4][5] This mechanism of causing microtubule fragmentation is distinct from other microtubule-targeting agents like taxanes (which stabilize microtubules) and vinca (B1221190) alkaloids.[4]
-
Cellular Consequences: The disruption of the microtubule cytoskeleton has several profound downstream effects:
-
Mitotic Arrest: It prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. This leads to cell cycle arrest in the G2/M phase.[4][5][6][7]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][4] This is mediated through the activation of caspases 3 and 9 and the cleavage of PARP.[4]
-
Disruption of Intracellular Transport: Microtubules act as "highways" for intracellular transport. Sabizabulin's disruption of this network impedes the movement of various cellular components, including:
-
Androgen Receptor (AR): It blocks the transport of the AR into the nucleus, which is critical for prostate cancer cell proliferation.[1][8][9]
-
Viral Particles: The transport required for viral replication, assembly, and release is inhibited, explaining its activity against viruses like SARS-CoV-2.[1][10][11]
-
-
Anti-inflammatory Effects: Inhibition of tubulin polymerization can suppress the release of pro-inflammatory cytokines, mitigating inflammatory responses such as the cytokine storm seen in severe COVID-19.[1][2][5]
-
A key advantage of Sabizabulin is its ability to bypass common resistance mechanisms. It is not a substrate for the P-glycoprotein (Pgp) efflux pump, which often confers resistance to taxanes.[1][3][4]
Signaling Pathway and Cellular Effects
The following diagram illustrates the molecular and cellular consequences of Sabizabulin's interaction with tubulin.
Quantitative Data Presentation
The efficacy of Sabizabulin has been quantified in numerous preclinical and clinical studies.
Table 1: In Vitro Anti-Proliferative Efficacy (IC₅₀)
| Cell Line Category | Specific Cell Lines | IC₅₀ Value (nM) | Reference(s) |
| Prostate & Melanoma | Panel of 5 cell lines | Average ~5.2 | [12] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, MDA-MB-468, etc. | 8 - 9 | [3] |
| HER2+ Breast Cancer | BT474, SKBR3 | Low nanomolar range | [3][13] |
| Pancreatic Cancer | AsPC-1, Panc-1 | Nanomolar range | [6][7] |
Table 2: In Vitro Tubulin Polymerization Inhibition
| Compound | Concentration (µM) | Inhibition (%) | Reference(s) |
| Sabizabulin | 5 | 47 | [6] |
| Colchicine (Control) | 5 | 32 | [6] |
Table 3: Clinical Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC) (Phase Ib/II Study)
| Efficacy Endpoint | Patient Group (n=29, measurable disease) | Result | Reference(s) |
| Objective Response Rate (ORR) | Patients treated with ≥63 mg/day | 20.7% (1 complete, 5 partial) | [4][14][15] |
| PSA Declines | Patients treated with ≥63 mg/day (n=48, evaluable) | 29.2% | [4][14][15] |
| Median Radiographic Progression-Free Survival (rPFS) | Patients treated with ≥63 mg/day (n=55) | 11.4 months | [4][14] |
Table 4: Clinical Efficacy in Severe COVID-19 (Phase III Study)
| Efficacy Endpoint | Sabizabulin vs. Placebo | Result | Reference(s) |
| Reduction in Deaths | All-cause mortality by Day 60 | 55% relative reduction | [1] |
| Days in ICU | Relative risk reduction | 43% lower | [16] |
| Days on Mechanical Ventilation | Relative risk reduction | 49% lower | [16] |
| Days in Hospital | Relative risk reduction | 26% lower | [16] |
Key Experimental Protocols
The following sections detail standardized protocols for evaluating tubulin polymerization inhibitors like Sabizabulin.
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the formation of microtubules from purified tubulin in vitro.
Objective: To determine if Sabizabulin inhibits the rate and extent of GTP-induced tubulin polymerization.
Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.[17]
Materials:
-
Purified tubulin (>97%, e.g., porcine brain tubulin)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Guanosine-5′-triphosphate (GTP) solution (10 mM)
-
Sabizabulin stock solution (in DMSO)
-
Control compounds (e.g., Paclitaxel for polymerization, Colchicine for depolymerization)
-
Temperature-controlled microplate reader
Methodology:
-
Preparation: Thaw all reagents on ice. Prepare serial dilutions of Sabizabulin and control compounds in General Tubulin Buffer.
-
Reaction Mixture: In a pre-chilled 96-well plate on ice, add tubulin protein to the buffer.
-
Compound Addition: Add the test compounds (Sabizabulin), controls, or vehicle (DMSO) to the appropriate wells.
-
Initiation: Initiate polymerization by adding GTP to all wells and immediately placing the plate in a microplate reader pre-warmed to 37°C.
-
Data Acquisition: Measure the absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes.[6][18]
-
Analysis: Plot absorbance versus time to generate polymerization curves. The percentage of inhibition is calculated by comparing the maximum absorbance of the Sabizabulin-treated sample to the vehicle control.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of Sabizabulin on cancer cell lines and to calculate its IC₅₀ value.
Objective: To quantify the concentration-dependent effect of Sabizabulin on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sabizabulin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Sabizabulin in complete medium. Replace the existing medium with the medium containing the various concentrations of Sabizabulin or vehicle control (DMSO).[19]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the inhibitor concentration to determine the IC₅₀ value using non-linear regression analysis.[19]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of Sabizabulin on cell cycle progression.
Objective: To quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle following treatment with Sabizabulin.
Materials:
-
Cancer cell line of interest
-
Sabizabulin
-
Propidium Iodide (PI) staining solution containing RNase A
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with Sabizabulin at concentrations around the IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours.[19]
-
Harvesting: Harvest both adherent and floating cells, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.[19]
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase (G0/G1, S, G2/M). A significant increase in the G2/M population indicates cell cycle arrest at this checkpoint.
Logical Relationships of Therapeutic Effects
The core mechanism of tubulin polymerization inhibition gives rise to Sabizabulin's diverse therapeutic applications.
Conclusion
Sabizabulin hydrochloride is a potent, orally bioavailable tubulin polymerization inhibitor with a distinct mechanism that involves binding to both tubulin subunits. This action effectively disrupts the microtubule cytoskeleton, leading to potent anti-cancer, anti-viral, and anti-inflammatory effects, which have been validated through extensive preclinical and clinical research. Its ability to overcome taxane (B156437) resistance and its favorable safety profile make it a promising therapeutic candidate for a range of challenging diseases. The data and protocols presented in this guide offer a comprehensive technical foundation for professionals engaged in oncology and infectious disease research and development.
References
- 1. Sabizabulin - Wikipedia [en.wikipedia.org]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Sabizabulin | VERU-111 | tubulin inhibitor | microtubule destabilizer | CAS 1332881-26-1 | COVID-19 | Buy VERU111 from Supplier InvivoChem [invivochem.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. m.youtube.com [m.youtube.com]
- 10. contagionlive.com [contagionlive.com]
- 11. icureach.com [icureach.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hospitalhealthcare.com [hospitalhealthcare.com]
- 17. benchchem.com [benchchem.com]
- 18. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Sabizabulin Hydrochloride's Interaction with the Tubulin Colchicine Site: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabizabulin (B605096) hydrochloride (formerly VERU-111) is a first-in-class, orally bioavailable small molecule that acts as a cytoskeleton disruptor. It is a novel microtubule-targeting agent that has demonstrated significant potential in oncology, particularly for metastatic castration-resistant prostate cancer (mCRPC) and HER2+ breast cancer, as well as in virology for the treatment of hospitalized COVID-19 patients at high risk for acute respiratory distress syndrome (ARDS).[1][2][3][4] The primary mechanism of action involves its high-affinity binding to the colchicine (B1669291) site on tubulin, leading to the disruption of the microtubule network, which is critical for multiple cellular functions including mitosis and intracellular transport.[1][5] This technical guide provides an in-depth analysis of sabizabulin's binding mechanism, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Tubulin Destabilization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for key cellular processes. Their constant assembly (polymerization) and disassembly (depolymerization) are vital for cell division, maintenance of cell structure, and intracellular trafficking.[6] Microtubule-targeting agents are broadly classified based on their binding site on the tubulin dimer—typically the taxane (B156437), vinca, or colchicine sites.[5][7]
Sabizabulin is a potent colchicine-binding site inhibitor (CBSI).[4][7] Its mechanism is distinct and multifaceted:
-
Colchicine Site Binding : Sabizabulin binds to the colchicine site located at the interface between the α- and β-tubulin subunits.[1][8] This binding event introduces a conformational change that prevents the tubulin dimer from adopting the straight conformation necessary for polymerization.[5]
-
Cross-linking Action : Uniquely, sabizabulin not only targets the colchicine site on β-tubulin but also forms strong hydrogen bonds with a distinct site on α-tubulin. This action effectively cross-links the α- and β-tubulin subunits.[1]
-
Inhibition of Polymerization : By binding and cross-linking the tubulin dimers, sabizabulin potently inhibits microtubule formation and promotes the depolymerization of existing microtubules.[1][9] This leads to microtubule fragmentation and a complete disruption of the cytoskeleton.[1]
-
Downstream Cellular Effects : The disruption of the microtubule network triggers a cascade of cellular events, including:
-
Mitotic Arrest : Cells are arrested in the G2/M phase of the cell cycle.[1]
-
Apoptosis Induction : The mitotic arrest ultimately leads to programmed cell death (apoptosis), mediated by the activation of caspases 3 and 9 and the cleavage of PARP.[1][7]
-
Disruption of Intracellular Transport : Sabizabulin disrupts the microtubule "tracks" required for transporting cellular cargo, such as the androgen receptor into the nucleus in prostate cancer cells or viral particles during infection.[2][10]
-
This potent and unique mechanism contributes to its efficacy in overcoming taxane resistance and its dual antiviral and anti-inflammatory properties.[2][4]
Quantitative Data: Potency and Efficacy
Sabizabulin demonstrates potent activity in the low nanomolar range across various cancer cell lines, which is a direct functional consequence of its high-affinity binding to tubulin.
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| BT474 | HER2+ Breast Cancer (ER+/PR+/HER2+) | IC50 | 11.5 ± 2.0 | [11] |
| SKBR3 | HER2+ Breast Cancer (ER-/PR-/HER2+) | IC50 | 12.3 ± 1.2 | [11] |
| TNBC Cells | Triple-Negative Breast Cancer | IC50 | 8 - 9 | [7] |
Table 1: In Vitro Anti-Proliferative Activity of Sabizabulin. The IC50 values represent the concentration of sabizabulin required to inhibit the proliferation of cancer cell lines by 50%.
Clinical studies have established a recommended Phase 2 dose (RP2D) of 63 mg administered orally per day for mCRPC, a dose that was found to be well-tolerated while demonstrating significant antitumor activity.[1][12] For hospitalized COVID-19 patients, a daily oral dose of 9 mg was investigated.[2]
Experimental Protocols
The characterization of sabizabulin's binding and its cellular effects involves a range of standard and specialized experimental protocols.
Biophysical Characterization (General Methods)
Direct measurement of binding affinity and kinetics for drug-target interactions typically employs biophysical techniques. While specific study data for sabizabulin is not detailed in the provided literature, the following are standard industry protocols:
-
Surface Plasmon Resonance (SPR) : This technique measures the direct binding of a small molecule (sabizabulin) to its immobilized target protein (purified tubulin).[13][14] It provides real-time data on association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated, offering a precise measure of binding affinity.[14]
-
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. Titrating sabizabulin into a solution containing tubulin allows for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy).[14]
-
X-ray Crystallography : To visualize the binding at an atomic level, a crystal of the tubulin-sabizabulin complex is formed and diffracted with X-rays. This method can reveal the precise orientation of sabizabulin in the colchicine pocket and identify the specific amino acid residues involved in the interaction.[5]
In Vitro Cell-Based Assays
-
Anti-Proliferation (MTS) Assay :
-
Cell Seeding : Cancer cells (e.g., BT474, SKBR3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment : Cells are treated with a serial dilution of sabizabulin or vehicle control.
-
Incubation : Plates are incubated for a period corresponding to the cells' doubling time (e.g., 40-84 hours).[11]
-
Measurement : MTS reagent is added to each well. Viable cells metabolize the MTS tetrazolium salt into a colored formazan (B1609692) product.
-
Data Analysis : The absorbance is read using a plate reader. The results are normalized to the vehicle control to determine the percentage of growth inhibition, and IC50 values are calculated using non-linear regression analysis.[11]
-
-
Colony Formation (Clonogenicity) Assay :
-
Treatment & Seeding : Cells are treated with sabizabulin for a defined period, then harvested and seeded at a very low density (e.g., 500-1000 cells/well) in 6-well plates.
-
Incubation : Plates are incubated for 10-14 days to allow single cells to form visible colonies.
-
Staining : Colonies are fixed with methanol (B129727) and stained with a solution like 0.5% crystal violet.
-
Quantification : The number of colonies in each well is counted to assess the drug's effect on long-term cell survival and reproductive integrity.[4]
-
In Vivo Xenograft Studies
-
Model System : Immunocompromised mice (e.g., NOD/SCID) are used.
-
Implantation : Human cancer cells (e.g., BT474) or patient-derived xenograft (PDX) tissue is implanted orthotopically into the mammary fat pad.[4][11]
-
Treatment : Once tumors reach a palpable size, animals are randomized into treatment groups (e.g., vehicle control, sabizabulin, paclitaxel). Sabizabulin is administered orally (PO), while other agents like paclitaxel (B517696) may be given via intraperitoneal (IP) injection.[11]
-
Monitoring : Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis : At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker assessment).[11]
Therapeutic Implications
The specific interaction of sabizabulin with the colchicine binding site underpins its broad therapeutic potential.
-
Oncology : By causing mitotic catastrophe in rapidly dividing cancer cells, sabizabulin shows potent anti-tumor activity.[1][12] Its oral bioavailability and distinct safety profile, notably the lack of significant neurotoxicity and neutropenia often associated with taxanes, make it a favorable candidate for chronic dosing.[3][12][15]
-
COVID-19 : The mechanism extends to antiviral and anti-inflammatory effects. Microtubule trafficking is crucial for the transport and replication of viruses like SARS-CoV-2.[2][9] By disrupting this network, sabizabulin exerts an antiviral effect. Furthermore, it suppresses the inflammatory processes that can lead to a "cytokine storm" and ARDS, a major cause of mortality in severe COVID-19.[2][16]
Sabizabulin hydrochloride's interaction with the colchicine binding site of tubulin is a potent and unique mechanism that drives its efficacy as both an anticancer and antiviral agent. Its ability to inhibit tubulin polymerization, coupled with a distinct cross-linking action on tubulin subunits, leads to profound disruption of the microtubule cytoskeleton. This triggers cell cycle arrest and apoptosis in malignant cells and interferes with viral replication and inflammatory responses in viral diseases. Supported by low nanomolar potency and a favorable clinical safety profile, sabizabulin represents a significant advancement in the development of microtubule-targeting therapeutics. Further biophysical characterization will continue to illuminate the precise molecular interactions that underpin its versatile clinical utility.
References
- 1. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. contagionlive.com [contagionlive.com]
- 3. Veru Announces Presentation of Final Positive Phase 1b/2 Clinical Trial Results for Sabizabulin in Metastatic Castration Resistant Prostate Cancer at the 2022 American Society of Clinical Oncology Annual Meeting :: Veru Inc. (VERU) [ir.verupharma.com]
- 4. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Sabizabulin dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. youtube.com [youtube.com]
- 11. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. caymanchem.com [caymanchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. targetedonc.com [targetedonc.com]
- 16. hospitalhealthcare.com [hospitalhealthcare.com]
Sabizabulin Hydrochloride: A Technical Guide to Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabizabulin (B605096) hydrochloride (also known as VERU-111) is a novel, orally bioavailable small molecule that acts as a microtubule disruptor.[1] It is under investigation for its potential therapeutic applications in oncology and virology. Preclinical studies have demonstrated its potent anticancer activity across a range of tumor types, including those resistant to existing therapies, as well as its dual antiviral and anti-inflammatory properties. This technical guide provides a comprehensive overview of the preclinical research on sabizabulin, focusing on its mechanism of action, efficacy in various models, and the experimental protocols used to generate these findings.
Mechanism of Action
Sabizabulin exerts its biological effects primarily by disrupting the cellular cytoskeleton. It binds to the colchicine (B1669291) binding site on the beta-tubulin subunit and a unique site on the alpha-tubulin subunit, leading to crosslinking of tubulin subunits.[2] This action inhibits microtubule polymerization and causes their depolymerization.[1][2] The disruption of microtubule dynamics has several downstream consequences:
-
Mitotic Arrest: By preventing the formation of the mitotic spindle, sabizabulin arrests cells in the G2/M phase of the cell cycle.[2][3]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis) through the activation of caspases 3 and 9 and the cleavage of poly (ADP-ribose) polymerase (PARP).[2]
-
Disruption of Intracellular Transport: Microtubules are essential for the transport of cellular components. Sabizabulin's disruption of microtubules can interfere with processes like the nuclear translocation of the androgen receptor, which is critical in prostate cancer.[4] This mechanism may also inhibit the intracellular transport and replication of viral particles.[5]
-
Anti-inflammatory Effects: Inhibition of tubulin polymerization can also suppress the release of pro-inflammatory cytokines.[6]
A key feature of sabizabulin is that it is not a substrate for P-glycoprotein (Pgp), a multidrug resistance efflux pump.[2] This suggests that sabizabulin may be effective in cancers that have developed resistance to other microtubule-targeting agents like taxanes, which are often expelled from cancer cells by Pgp.[7]
Sabizabulin's mechanism of action leading to therapeutic outcomes.
Preclinical Anticancer Efficacy
Sabizabulin has demonstrated significant anticancer activity in a variety of preclinical models, including prostate, breast, and ovarian cancer.
Quantitative Data Summary: In Vitro Anticancer Activity
| Cancer Type | Cell Line | Parameter | Value | Reference(s) |
| Breast Cancer | ||||
| Triple-Negative | MDA-MB-231 | IC50 | 8-14 nM | [8] |
| Triple-Negative | MDA-MB-468 | IC50 | 8-14 nM | [8] |
| HER2+ | SKBR3 | IC50 | 14 nM | [8] |
| Prostate Cancer | Multiple | Average IC50 | Low nM range | [2] |
| Ovarian Cancer | Multiple | IC50 | Nanomolar potency | [9] |
Quantitative Data Summary: In Vivo Anticancer Activity
| Cancer Type | Model | Treatment | Outcome | Reference(s) |
| Breast Cancer | ||||
| Triple-Negative | MDA-MB-231 Xenograft | 12.5 mg/kg, oral | 80% tumor growth inhibition | [10] |
| Taxane-Resistant TNBC PDX | Oral VERU-111 | Complete inhibition of tumor growth | [7] | |
| Prostate Cancer | ||||
| Castration-Resistant | Xenograft Models | Not specified | Inhibition of tumor growth | [2] |
Preclinical Antiviral and Anti-inflammatory Efficacy
Sabizabulin has also been evaluated for its potential to treat viral infections and associated inflammatory responses, particularly in the context of respiratory illnesses.
Quantitative Data Summary: In Vivo Antiviral/Anti-inflammatory Activity
| Model | Treatment | Parameter | Outcome | Reference(s) |
| Influenza (H1N1) | ||||
| Murine ARDS Model | 2 mg/kg, oral | Clinical Signs & Body Weight | Reduction in severity | [6] |
| Murine ARDS Model | 2 mg/kg, oral | Lung Function (Penh) | Dose-dependent improvement | [6] |
| COVID-19 | ||||
| Phase 3 Clinical Trial (for context) | 9 mg, oral, daily | Mortality Rate | 55.2% relative reduction in deaths | [5] |
Experimental Protocols
The following sections detail the general methodologies employed in the preclinical evaluation of sabizabulin.
Cell Viability and Proliferation Assays
-
Objective: To determine the concentration of sabizabulin that inhibits cancer cell growth by 50% (IC50).
-
Method:
-
Cancer cell lines (e.g., MDA-MB-231, SKBR3) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of sabizabulin, paclitaxel (B517696) (as a comparator), and a vehicle control (DMSO).
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.
-
The absorbance or fluorescence is measured, and the data are used to calculate the IC50 values.
-
Apoptosis Assays
-
Objective: To determine if sabizabulin induces programmed cell death.
-
Method (Annexin V/Propidium (B1200493) Iodide Staining):
-
Cells are treated with sabizabulin at various concentrations for a defined period (e.g., 24-48 hours).
-
Both adherent and floating cells are collected and washed.
-
Cells are resuspended in a binding buffer and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and propidium iodide (PI, a dye that enters necrotic cells).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
-
Method (Western Blot for Apoptosis Markers):
-
Cell lysates from sabizabulin-treated and control cells are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against key apoptosis-related proteins such as cleaved caspase-3, cleaved caspase-9, and cleaved PARP.
-
Following incubation with a secondary antibody, the protein bands are visualized to assess the activation of the apoptotic cascade.
-
Cell Cycle Analysis
-
Objective: To determine the effect of sabizabulin on cell cycle progression.
-
Method:
-
Cells are treated with sabizabulin for a specified time (e.g., 24 hours).
-
Cells are harvested, fixed in ethanol, and treated with RNase.
-
The cells are then stained with a fluorescent DNA-binding dye like propidium iodide.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
Cell Migration and Invasion Assays
-
Objective: To assess the effect of sabizabulin on the metastatic potential of cancer cells.
-
Method (Transwell Assay):
-
For migration assays, cells are seeded in the upper chamber of a Transwell insert.
-
For invasion assays, the insert's membrane is coated with a basement membrane matrix (e.g., Matrigel), and cells are seeded on top.
-
The lower chamber contains a chemoattractant (e.g., serum-containing medium).
-
Sabizabulin is added to the upper chamber with the cells.
-
After incubation, non-migrated/invaded cells are removed from the upper surface of the membrane.
-
Cells that have migrated or invaded to the lower surface are fixed, stained, and counted.
-
In Vivo Xenograft and PDX Models
-
Objective: To evaluate the antitumor efficacy of sabizabulin in a living organism.
-
Method:
-
Tumor Implantation: Human cancer cells (cell line-derived xenograft) or patient tumor fragments (patient-derived xenograft - PDX) are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, sabizabulin (administered orally), and a comparator drug like paclitaxel (administered intraperitoneally).
-
Monitoring: Tumor size is measured regularly with calipers, and animal body weight is monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for histological analysis (e.g., H&E staining) and immunohistochemistry to assess markers of proliferation and apoptosis. For metastasis models, organs like the lungs are examined for metastatic lesions.
-
A typical experimental workflow for preclinical evaluation of an anticancer drug.
Conclusion
The preclinical data for sabizabulin hydrochloride (VERU-111) demonstrate its potential as a potent, orally bioavailable microtubule disruptor with a distinct mechanism of action. It exhibits significant anticancer activity in various models, including those resistant to standard-of-care taxanes.[7][8] Furthermore, its dual antiviral and anti-inflammatory properties suggest a broader therapeutic potential.[6] The favorable safety profile observed in preclinical studies, notably the absence of neurotoxicity and myelosuppression, further supports its development for clinical applications.[2] The comprehensive preclinical data package provides a strong rationale for the ongoing and future clinical evaluation of sabizabulin in both oncology and infectious diseases.
References
- 1. Sabizabulin | C21H19N3O4 | CID 53379371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Orally Available Tubulin Inhibitor, VERU-111, Suppresses Triple-Negative Breast Cancer Tumor Growth and Metastasis and Bypasses Taxane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. Oral Sabizabulin for High-Risk, Hospitalized Adults with Covid-19: Interim Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Veru Announces Preclinical Results from Expanded Sabizabulin Program into Influenza-Induced Severe Acute Respiratory Distress Syndrome and Provides Update on COVID-19 Program - BioSpace [biospace.com]
- 7. VERU-111, Cytoskeleton Disruptor, Demonstrates Efficacy in Preclinical Models of Human Triple Negative Breast Cancer :: Veru Inc. (VERU) [ir.verupharma.com]
- 8. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ascopubs.org [ascopubs.org]
An In-depth Technical Guide on the Investigational New Drug: Sabizabulin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sabizabulin (B605096) (also known as VERU-111) is an investigational, first-in-class, orally bioavailable small molecule that functions as a microtubule disruptor. It is under active clinical development for oncology and viral disease indications. Sabizabulin exerts its effect by binding to tubulin, the fundamental protein component of microtubules, leading to the disruption of the cellular cytoskeleton. This mechanism underpins its potent antineoplastic, anti-inflammatory, and antiviral properties. In oncology, particularly for metastatic castration-resistant prostate cancer (mCRPC) and breast cancer, sabizabulin induces mitotic arrest and apoptosis in cancer cells and has demonstrated efficacy in taxane-resistant models.[1][2][3] In infectious diseases, it has been evaluated for treating hospitalized patients with moderate to severe COVID-19 at high risk for Acute Respiratory Distress Syndrome (ARDS), where it demonstrated a significant reduction in mortality by mitigating the cytokine storm and disrupting viral transport.[4][5] This document provides a comprehensive technical overview of Sabizabulin hydrochloride, summarizing its chemical properties, mechanism of action, and key data from preclinical and clinical studies.
Chemical Properties and Structure
This compound is an indole (B1671886) and imidazole (B134444) derivative.[6] Its chemical and physical properties are summarized below.
| Property | Value | Citation |
| IUPAC Name | [2-(1H-indol-3-yl)-1H-imidazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone hydrochloride | [6][7] |
| Synonyms | VERU-111, VERU-111 hydrochloride, ABI-231 | [8][9][10] |
| Molecular Formula | C₂₁H₁₉N₃O₄ · HCl | [11] |
| Molecular Weight | 413.85 g/mol | [11] |
| CAS Number | 1332881-26-1 (Sabizabulin), 2635953-17-0 (Hydrochloride) | [6][7] |
| Bioavailability | Orally bioavailable | [6] |
Mechanism of Action
Sabizabulin is a microtubule-targeting agent with a unique dual binding mechanism. It disrupts the cytoskeleton by targeting the colchicine (B1669291) binding site on the β-tubulin subunit and also binds via strong hydrogen bonds to a novel site on the α-tubulin subunit.[1][12] This interaction cross-links the α and β tubulin subunits, leading to the inhibition of microtubule polymerization and inducing depolymerization.[1][6]
The disruption of the microtubule network has several downstream consequences:
-
Antineoplastic Effects : By preventing the formation of the mitotic spindle, sabizabulin arrests the cell cycle in the G2/M phase, which subsequently induces apoptosis through the activation of caspases 3 and 9 and cleavage of PARP.[1][13] This disruption also interferes with microtubule-dependent intracellular trafficking, notably blocking the transport of the androgen receptor (AR) into the nucleus in prostate cancer cells.[6][14]
-
Antiviral Effects : Microtubules are essential for the intracellular transport of viral particles. By disrupting this network, sabizabulin inhibits viral replication and assembly.[6][15] This mechanism is host-targeted, suggesting it may be effective against multiple viral variants.[16]
-
Anti-inflammatory Effects : The drug inhibits the release of pro-inflammatory cytokines, disrupting the "cytokine storm" associated with ARDS.[6][15] Preclinical studies in an H1N1 influenza model confirmed that sabizabulin significantly reduced key inflammatory cytokines.[17]
Pharmacokinetics
Sabizabulin is noted for its oral bioavailability.[6] A key feature relevant to its use in oncology is that it is not a substrate for P-glycoprotein (Pgp), a common efflux pump that confers multidrug resistance to taxanes, another class of microtubule inhibitors.[6][12] This suggests sabizabulin may be effective in cancers that have developed resistance to taxane-based chemotherapies.[1]
Preclinical Development
Sabizabulin has demonstrated potent activity across a range of preclinical cancer and viral models.
Oncology
In preclinical studies, sabizabulin showed low nanomolar inhibition of cell proliferation across various cancer cell lines, including those with acquired resistance to taxanes.[1]
-
Prostate Cancer: Sabizabulin inhibited the growth of prostate cancer xenografts, including models with androgen receptor splice mutations (AR-V7) and taxane (B156437) resistance.[1] In a paclitaxel-resistant prostate cancer xenograft model (PC3-TXR), oral sabizabulin resulted in almost complete tumor growth inhibition, whereas docetaxel (B913) had no effect.[12]
-
Breast Cancer: The drug is effective against triple-negative breast cancer (TNBC) and HER2+ breast cancer models.[2][3] It inhibits proliferation of HER2+ cell lines (BT474, SKBR3) with low nanomolar IC₅₀ values and suppresses tumor growth and lung metastasis in HER2+ patient-derived xenograft (PDX) models.[3][18]
-
Other Cancers: Strong antiproliferative activity has also been observed in pancreatic cancer and melanoma cell lines.[8][19]
Virology and Inflammation
Preclinical models have established sabizabulin's dual antiviral and anti-inflammatory properties.[4] In a mouse model of H1N1 influenza-induced ARDS, oral sabizabulin treatment led to a reduction in clinical signs of infection, reduced lung inflammation, and improved lung function.[17]
Clinical Development
Sabizabulin has been evaluated in Phase 1, 2, and 3 clinical trials for both oncology and COVID-19 indications.
Metastatic Castration-Resistant Prostate Cancer (mCRPC)
A Phase 1b/2 study evaluated sabizabulin in men with mCRPC who had progressed on at least one androgen receptor-targeting agent.[1] The Phase 3 VERACITY trial is currently ongoing.[14]
Table 1: Summary of Phase 1b/2 mCRPC Clinical Trial Results
| Parameter | Finding | Citation |
|---|---|---|
| Study Design | Phase 1b dose escalation (3+3 design) followed by Phase 2 expansion. | [1][20] |
| Patient Population | Men with mCRPC with progression on an androgen receptor-targeting agent. | [1] |
| Recommended Phase 2 Dose (RP2D) | 63 mg, administered orally, once daily. | [1][21] |
| Safety Profile | Favorable; most common adverse events were mild-to-moderate diarrhea, fatigue, and nausea. No clinically significant neurotoxicity or neutropenia was observed. | [21][22] |
| Objective Response Rate (ORR) | 20.7% (6 of 29 patients with measurable disease), including 1 complete response. | [1][23] |
| Radiographic Progression-Free Survival (rPFS) | Median of 11.4 months in patients receiving ≥63 mg daily (n=55). |[1] |
The ongoing Phase 3 VERACITY study (NCT04844749) is a randomized, active-control trial comparing sabizabulin (at a 32 mg daily dose of a new formulation) against an alternative AR-targeting agent in chemotherapy-naïve mCRPC patients.[22][23] The primary endpoint is rPFS.[22]
COVID-19
A Phase 3, randomized, placebo-controlled trial (NCT04842747) assessed sabizabulin in hospitalized adults with moderate-to-severe COVID-19 at high risk for ARDS.[4]
Table 2: Summary of Phase 3 COVID-19 Clinical Trial Results (Interim Analysis)
| Parameter | Finding | Citation |
|---|---|---|
| Study Design | Double-blind, randomized (2:1), placebo-controlled, multicenter trial. | [4][24] |
| Patient Population | 204 hospitalized patients with moderate-to-severe COVID-19 at high risk for ARDS. | [4] |
| Treatment Regimen | 9 mg oral sabizabulin or placebo, once daily for up to 21 days, plus standard of care. | [4][25] |
| Primary Endpoint | All-cause mortality up to Day 60. | [4] |
| Mortality Reduction | 55.2% relative reduction in deaths vs. placebo (20.2% mortality with sabizabulin vs. 45.1% with placebo; p=0.0042). The study was halted for overwhelming efficacy. | [4][16][26] |
| Key Secondary Endpoints | Statistically significant reductions in days in the ICU (43%), days on mechanical ventilation (49%), and days in the hospital (26%) versus placebo. | [4][24] |
| Safety | Lower incidence of adverse and serious adverse events compared to placebo. |[4] |
Despite the positive results, the U.S. FDA declined to grant an Emergency Use Authorization (EUA) at the time, though it remains engaged with the company on a potential path forward, including a confirmatory Phase 3 trial.[27][28][29]
Key Experimental Methodologies
The preclinical and clinical development of sabizabulin has relied on a range of standard and specialized experimental protocols.
In Vitro Proliferation and Cytotoxicity Assays
-
Objective: To determine the concentration of sabizabulin required to inhibit cancer cell growth (IC₅₀).
-
Methodology: Cancer cell lines (e.g., HER2+ breast cancer lines BT474 and SKBR3) are seeded in 96-well plates.[3] Cells are then treated with escalating concentrations of sabizabulin for a defined period (e.g., 24-72 hours). Cell viability is measured using a colorimetric assay such as the MTS assay, which measures mitochondrial metabolic activity as an indicator of viable cell number. The IC₅₀ is calculated from the resulting dose-response curve.[2]
Western Blotting
-
Objective: To analyze the effect of sabizabulin on the expression levels of specific proteins involved in cell cycle and apoptosis.
-
Methodology: Cells are treated with sabizabulin for a specified time.[3] Total protein is then extracted from the cells using a lysis buffer (e.g., RIPA buffer). Protein concentration is quantified, and equal amounts of protein are separated by size via SDS-PAGE. The separated proteins are transferred to a membrane (e.g., PVDF), which is then incubated with primary antibodies specific to target proteins (e.g., HER2, cleaved caspase-3, PARP) and a loading control (e.g., β-actin). A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.[3]
In Vivo Xenograft Tumor Models
-
Objective: To evaluate the antitumor efficacy of sabizabulin in a living organism.
-
Methodology: Immunocompromised mice are implanted with human cancer cells, either subcutaneously or orthotopically (e.g., in the mammary fat pad for breast cancer models).[2][3] Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, sabizabulin, comparator drug like paclitaxel). Sabizabulin is administered orally at a specified dose and schedule (e.g., 17 mg/kg daily).[3] Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised, weighed, and may be processed for further analysis like immunohistochemistry to assess markers of proliferation (Ki67) or apoptosis (cleaved caspase-3).[19]
Summary and Future Directions
This compound is a promising, orally administered investigational drug with a unique mechanism of action as a microtubule disruptor. Its ability to overcome common resistance mechanisms to taxanes and its favorable safety profile make it a compelling candidate for mCRPC and other malignancies.[1][21] Furthermore, its dual antiviral and anti-inflammatory properties have been demonstrated in a robust Phase 3 trial for severe COVID-19, highlighting its potential as a host-targeted therapy for viral diseases that cause ARDS.[4][30]
Future research will focus on the completion of the Phase 3 VERACITY trial in prostate cancer and confirmatory studies for viral-induced ARDS.[14][31] The development program may also expand to other indications where microtubule disruption and anti-inflammatory effects are beneficial, such as other solid tumors and different viral infections that pose a pandemic threat.[21][30]
References
- 1. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Sabizabulin for High-Risk, Hospitalized Adults with Covid-19: Interim Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Veru Announces FDA Grant of Fast Track Designation for Sabizabulin for the Treatment of Hospitalized COVID-19 Patients at High Risk for Acute Respiratory Distress Syndrome :: Veru Inc. (VERU) [ir.verupharma.com]
- 6. Sabizabulin - Wikipedia [en.wikipedia.org]
- 7. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Sabizabulin | VERU-111 | tubulin inhibitor | microtubule destabilizer | CAS 1332881-26-1 | COVID-19 | Buy VERU111 from Supplier InvivoChem [invivochem.com]
- 10. mdpi.com [mdpi.com]
- 11. GSRS [precision.fda.gov]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. Sabizabulin | C21H19N3O4 | CID 53379371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Sabizabulin dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 16. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 17. Veru Announces Preclinical Results from Expanded Sabizabulin Program into Influenza-Induced Severe Acute Respiratory Distress Syndrome and Provides Update on COVID-19 Program - BioSpace [biospace.com]
- 18. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | The Tubulin Inhibitor VERU-111 in Combination With Vemurafenib Provides an Effective Treatment of Vemurafenib-Resistant A375 Melanoma [frontiersin.org]
- 20. urotoday.com [urotoday.com]
- 21. targetedonc.com [targetedonc.com]
- 22. ascopubs.org [ascopubs.org]
- 23. urologytimes.com [urologytimes.com]
- 24. Veru Announces New England Journal of Medicine Evidence Publication of Phase 3 Clinical Trial Results Demonstrating that Sabizabulin Treatment Significantly Reduced Deaths in High-Risk Hospitalized COVID-19 Patients - BioSpace [biospace.com]
- 25. Review of COVID-19 Therapeutics by Mechanism: From Discovery to Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 26. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 27. Veru COVID respiratory treatment sabizabulin declined authorization by FDA; down 26% | Seeking Alpha [seekingalpha.com]
- 28. FDA rejects EUA for Veru’s sabizabulin, at least for now | BioWorld [bioworld.com]
- 29. Veru Provides FDA Update on Request for Emergency Use Authorization for Sabizabulin for Hospitalized COVID-19 Patients at High Risk for ARDS :: Veru Inc. (VERU) [ir.verupharma.com]
- 30. Veru Reaches Agreement with FDA on New Phase 3 Clinical Trial for Sabizabulin for Broader Indication: Hospitalized Adult Patients with Any Type of Viral Acute Respiratory Distress Syndrome (ARDS) :: Veru Inc. (VERU) [ir.verupharma.com]
- 31. Veru Reaches Agreement with FDA on Confirmatory Phase 3 Clinical Trial for Sabizabulin Treatment of Hospitalized COVID-19 Adult Patients at High Risk for ARDS :: Veru Inc. (VERU) [ir.verupharma.com]
A Comprehensive Technical Guide to Sabizabulin Hydrochloride for Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metastatic castration-resistant prostate cancer (mCRPC) that has progressed following treatment with androgen receptor (AR)-targeting agents represents a significant unmet clinical need.[1][2] Sabizabulin (also known as VERU-111) is a first-in-class, orally administered, novel chemical entity being investigated for this patient population.[3][4][5][6] It functions as a cytoskeleton disruptor by targeting tubulin, which not only induces cancer cell death but also disrupts the transport of the androgen receptor—a key driver of prostate cancer growth.[2][7][8] Clinical trials have demonstrated that Sabizabulin has a favorable safety profile, lacking the common neurotoxicity and neutropenia associated with other microtubule-targeting agents, while showing significant and durable antitumor activity.[1][9][10] This guide provides a detailed overview of Sabizabulin's mechanism of action, pharmacokinetics, and clinical development, with a focus on the key experimental protocols and data from its clinical trials in mCRPC.
Mechanism of Action
Sabizabulin possesses a unique dual mechanism that targets critical pathways in prostate cancer proliferation.
2.1 Microtubule Disruption: Unlike taxanes which stabilize microtubules, Sabizabulin is a microtubule destabilizing agent.[11][12] It binds to the colchicine (B1669291) binding site on the β-tubulin subunit and to a unique site on the α-tubulin subunit, causing a cross-linking of the tubulin subunits.[1][2][13] This action leads to the inhibition of microtubule polymerization, resulting in microtubule fragmentation and disruption of the cytoskeleton.[1][2][13] The consequences of this disruption are twofold:
-
Mitotic Arrest: By preventing the formation of the mitotic spindle, Sabizabulin arrests cancer cells in the G2/M phase of the cell cycle.[1][14]
-
Induction of Apoptosis: The cell cycle arrest ultimately triggers programmed cell death (apoptosis), mediated through the activation of caspases 3 and 9 and the cleavage of PARP.[1]
2.2 Androgen Receptor (AR) Transport Disruption: In prostate cancer cells, the androgen receptor must translocate from the cytoplasm into the nucleus to drive the expression of genes responsible for tumor growth. This transport process is dependent on the microtubule network, which acts as a "railroad track".[2] By disrupting these microtubule tracks, Sabizabulin effectively inhibits the nuclear translocation of the AR, thereby blocking AR signaling.[2][7][8][15] This provides a distinct, AR-dependent mechanism of action.[2][15]
2.3 Overcoming Drug Resistance: Preclinical models have shown that Sabizabulin is not a substrate for multidrug resistance proteins like P-glycoprotein (Pgp).[1][2][13] This suggests it may be effective in tumors that have developed resistance to other chemotherapies, such as taxanes, which are often expelled from cancer cells by these efflux pumps.[13][16]
References
- 1. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Veru Enrolls First Patient in Phase 3 VERACITY Clinical Trial of Sabizabulin (VERU-111) in Metastatic Castration Resistant and Androgen Receptor Targeting Agent Resistant Prostate Cancer :: Veru Inc. (VERU) [ir.verupharma.com]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. urotoday.com [urotoday.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Veru Announces Positive Updated Data from Phase 1b/2 Sabizabulin Study in Men With Metastatic Castration-Resistant Prostate Cancer [drug-dev.com]
- 10. Veru Announces Positive Phase 1b/2 Clinical Study Update for Sabizabulin (VERU-111) in Men with Metastatic Castration Resistant Prostate Cancer Presented at the 2021 ASCO Annual Meeting :: Veru Inc. (VERU) [ir.verupharma.com]
- 11. mdpi.com [mdpi.com]
- 12. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sabizabulin - Wikipedia [en.wikipedia.org]
- 14. Sabizabulin | C21H19N3O4 | CID 53379371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. urotoday.com [urotoday.com]
- 16. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Sabizabulin Hydrochloride: A Technical Overview of its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sabizabulin (B605096) (VERU-111), an orally bioavailable, novel small molecule, has demonstrated significant anti-inflammatory properties in preclinical and clinical studies. As a microtubule disruptor, sabizabulin exhibits a dual mechanism of action that includes both antiviral and potent anti-inflammatory effects. This technical guide provides an in-depth review of the existing data on sabizabulin hydrochloride's anti-inflammatory capabilities, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical trials, and outlining the experimental protocols used in these pivotal studies. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Introduction
Severe inflammatory responses, often characterized by a "cytokine storm," are a major driver of morbidity and mortality in various diseases, including viral infections like influenza and COVID-19, leading to acute respiratory distress syndrome (ARDS).[1][2] this compound has emerged as a promising therapeutic agent due to its ability to modulate this hyperinflammatory state.[3] Initially developed as an anti-cancer agent, its role as a microtubule disruptor has shown significant potential in mitigating the inflammatory cascade.[4][5] This document synthesizes the current understanding of sabizabulin's anti-inflammatory properties.
Mechanism of Action: Microtubule Disruption and Attenuation of Inflammation
Sabizabulin's primary mechanism of action is the disruption of microtubule polymerization.[4][6] It binds to the colchicine (B1669291) binding site on β-tubulin and a unique site on α-tubulin, leading to microtubule depolymerization.[4] Microtubules are crucial for intracellular transport, including the trafficking of viral components and the secretion of pro-inflammatory cytokines.[7]
By disrupting the microtubule network, sabizabulin is hypothesized to interfere with the transport and release of key inflammatory mediators, thereby preventing or mitigating the cytokine storm that leads to ARDS and other inflammatory complications.[3][7] This disruption of microtubule-dependent processes provides a host-targeted approach to combating viral-induced inflammation.
Figure 1: Proposed Mechanism of Sabizabulin's Anti-inflammatory Action.
Preclinical Evidence of Anti-inflammatory Activity
A significant preclinical study evaluated sabizabulin in an influenza H1N1-induced pulmonary inflammation mouse model of ARDS.[1] The study demonstrated robust anti-inflammatory activity.
Quantitative Data
The following tables summarize the key quantitative findings from this preclinical study.
Table 1: Reduction in Inflammatory Cells in Bronchoalveolar Lavage (BAL) Fluid
| Treatment Group | Reduction in Total Inflammatory Cells (%) | p-value |
| Sabizabulin | 53 | <0.01 |
Table 2: Reduction in Pro-inflammatory Cytokines and Chemokines in BAL Fluid with Sabizabulin Treatment
| Cytokine/Chemokine | Reduction (%) | p-value |
| Keratinocyte-derived chemokine (KC) | 38 | <0.01 |
| Interleukin-6 (IL-6) | 74 | <0.001 |
| Tumor Necrosis Factor-alpha (TNF-α) | 36 | <0.05 |
| Interferon-gamma (IFN-γ) | 84 | <0.001 |
| C-X-C motif chemokine 10 (CXCL-10) | 60 | <0.001 |
Table 3: Comparative Effect of Dexamethasone on Cytokine and Chemokine Reduction in BAL Fluid
| Cytokine/Chemokine | Reduction (%) | p-value |
| Interleukin-6 (IL-6) | 52 | <0.01 |
| Interferon-gamma (IFN-γ) | 81 | <0.001 |
| Keratinocyte-derived chemokine (KC) | +20 (Increase) | Not Significant |
| Tumor Necrosis Factor-alpha (TNF-α) | 13 | Not Significant |
| C-X-C motif chemokine 10 (CXCL-10) | 8 | Not Significant |
Experimental Protocol: Influenza-Induced ARDS Mouse Model
The study was conducted by Labcorp Early Development Laboratories, Ltd in the United Kingdom.[1]
Figure 2: Workflow for the Preclinical Influenza ARDS Mouse Model.
-
Animal Model: The study utilized a murine model of influenza H1N1-induced pulmonary inflammation to simulate viral ARDS.
-
Induction of a Viral Infection: Two hours prior to the commencement of treatment, mice were administered H1N1 or saline through the intranasal route to induce a viral infection and subsequent inflammatory response in the lungs.[1]
-
Treatment Groups: The mice were then treated daily with one of the following:
-
Saline (Control)
-
Sabizabulin
-
Dexamethasone (anti-inflammatory control)
-
Oseltamivir (antiviral control)
-
-
Data Collection:
-
Clinical Assessment: Clinical signs and longitudinal lung function (Penh) were monitored.[1]
-
Bronchoalveolar Lavage (BAL): BAL fluid was collected to quantify the number of inflammatory cells and the levels of various cytokines and chemokines.
-
Histopathology: Lungs were examined to assess the degree of inflammation.
-
Clinical Evidence of Anti-inflammatory and Clinical Benefit
Sabizabulin has been evaluated in a Phase 3 clinical trial for the treatment of hospitalized patients with moderate to severe COVID-19 at high risk for ARDS and death.[8]
Quantitative Data
The following tables summarize the key outcomes from the Phase 3 trial.
Table 4: Primary Endpoint - All-Cause Mortality by Day 60
| Treatment Group | Mortality Rate (%) | Absolute Reduction (%) | Relative Reduction (%) | p-value |
| Sabizabulin (n=94) | 20.2 | 24.9 | 55.2 | 0.0042 |
| Placebo (n=51) | 45.1 | - | - | - |
Table 5: Key Secondary Endpoints
| Endpoint | Relative Reduction with Sabizabulin (%) | p-value |
| Days in ICU | 43 | 0.0013 |
| Days on Mechanical Ventilation | 49 | 0.0013 |
| Days in Hospital | 26 | 0.0277 |
Experimental Protocol: Phase 3 COVID-19 Clinical Trial (NCT04842747)
This was a randomized, multicenter, placebo-controlled Phase 3 clinical trial.[8]
Figure 3: Workflow for the Phase 3 COVID-19 Clinical Trial.
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[8]
-
Patient Population: 204 hospitalized patients with moderate to severe COVID-19 who were at high risk for ARDS and death.[3][8]
-
Randomization: Patients were randomly assigned in a 2:1 ratio to receive either sabizabulin or a placebo.[8]
-
Intervention:
-
Sabizabulin Group: 9 mg of oral sabizabulin administered daily for up to 21 days.[8]
-
Placebo Group: Placebo administered daily for up to 21 days.
-
-
Primary Endpoint: The primary outcome measured was all-cause mortality up to day 60.[8]
-
Key Secondary Endpoints:
-
Days in the intensive care unit (ICU)
-
Days on mechanical ventilation
-
Days in the hospital
-
Conclusion
This compound has demonstrated significant anti-inflammatory properties, which are attributed to its mechanism as a microtubule disruptor. Preclinical data in a viral-induced ARDS model show a marked reduction in inflammatory cell infiltration and a broad suppression of key pro-inflammatory cytokines and chemokines.[1] These findings are corroborated by a Phase 3 clinical trial in hospitalized COVID-19 patients, where sabizabulin treatment led to a substantial reduction in mortality and improvements in other key clinical outcomes.[8] The dual antiviral and anti-inflammatory actions of sabizabulin position it as a promising therapeutic candidate for diseases characterized by hyperinflammation, particularly viral-induced ARDS. Further research is warranted to fully elucidate the specific signaling pathways modulated by sabizabulin and to explore its therapeutic potential in a broader range of inflammatory conditions.
References
- 1. Veru Announces Preclinical Results from Expanded Sabizabulin Program into Influenza-Induced Severe Acute Respiratory Distress Syndrome and Provides Update on COVID-19 Program :: Veru Inc. (VERU) [ir.verupharma.com]
- 2. Oral Sabizabulin for High-Risk, Hospitalized Adults with Covid-19: Interim Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immunology.org [immunology.org]
- 4. Microtubule disruption synergizes with STING signaling to show potent and broad-spectrum antiviral activity | PLOS Pathogens [journals.plos.org]
- 5. The Potential of Combining Tubulin-Targeting Anticancer Therapeutics and Immune Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
Sabizabulin Hydrochloride: A Technical Whitepaper on its Antiviral Mechanisms and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sabizabulin (B605096) (VERU-111), an orally bioavailable, novel microtubule disruptor, has demonstrated significant dual antiviral and anti-inflammatory properties. Initially developed as an anti-cancer agent, its unique mechanism of action has shown considerable promise in the treatment of severe viral infections, most notably in hospitalized patients with COVID-19. By binding to tubulin and disrupting the microtubule network, sabizabulin interferes with critical intracellular processes required for viral replication and propagation. Furthermore, this disruption modulates inflammatory responses, mitigating the cytokine storm often associated with severe viral diseases. This technical guide provides an in-depth analysis of the core antiviral effects of sabizabulin hydrochloride, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action.
Core Mechanism of Action: Microtubule Disruption
Sabizabulin's primary mechanism of action is the disruption of the cellular cytoskeleton through its interaction with tubulin, the fundamental protein component of microtubules.[1][2] It binds to the colchicine (B1669291) binding site on the beta-tubulin subunit and a novel site on the alpha-tubulin subunit, leading to the depolymerization of microtubules.[2] This disruption has a dual effect: it directly impedes viral replication and assembly, and it curtails the hyperinflammatory response that characterizes severe viral infections.[1][2]
The antiviral activity stems from the critical role microtubules play in the intracellular transport of various cellular components, a process that is often hijacked by viruses for their own replication and spread.[1][3] By depolymerizing microtubules, sabizabulin effectively disrupts this transport network, thereby inhibiting the movement of viral particles and components within the host cell.[1][2]
The anti-inflammatory effects are also linked to microtubule disruption, which can inhibit the release of pro-inflammatory cytokines and modulate the activity of inflammatory cells.[1][2] This is particularly relevant in the context of viral-induced acute respiratory distress syndrome (ARDS), where a "cytokine storm" is a major contributor to morbidity and mortality.
Quantitative Data on Antiviral Efficacy
The antiviral and anti-inflammatory efficacy of sabizabulin has been quantified in both preclinical and clinical studies. The following tables summarize the key findings.
Table 1: Clinical Efficacy of Sabizabulin in Hospitalized COVID-19 Patients (Phase 3 Trial)[4][5]
| Endpoint | Sabizabulin + Standard of Care | Placebo + Standard of Care | Relative Reduction | p-value |
| Mortality Rate (Day 60) | 20.2% | 45.1% | 55.2% | 0.0042 |
| Days in ICU | - | - | 43% | 0.0013 |
| Days on Mechanical Ventilation | - | - | 49% | 0.0013 |
| Days in Hospital | - | - | 26% | 0.0277 |
Table 2: Preclinical Efficacy of Sabizabulin in H1N1 Influenza-Induced ARDS (Murine Model)[4]
| Parameter | Sabizabulin Treatment vs. Control | Reduction | p-value |
| Total Inflammatory Cells in BAL Fluid | Statistically significant decrease | 53% | <0.01 |
| Keratinocyte-derived chemokine (KC) | Statistically significant reduction | 38% | <0.01 |
| Interleukin-6 (IL-6) | Statistically significant reduction | 74% | <0.001 |
| TNF-α | Statistically significant reduction | 36% | <0.05 |
| Interferon-γ (IFN-γ) | Statistically significant reduction | 84% | <0.001 |
| CXCL-10 | Statistically significant reduction | 60% | <0.001 |
Table 3: In Vitro Efficacy of Sabizabulin against Vaccinia Virus[6]
| Parameter | Concentration |
| Inhibition Concentration 50% (IC50) | 15.7 nM |
| Inhibition Concentration 90% (IC90) | 27 nM |
Experimental Protocols
Detailed experimental protocols for the key studies cited are outlined below. These are based on the available information and standard methodologies in the field.
Phase 3 Clinical Trial in Hospitalized COVID-19 Patients
-
Study Design: A randomized, multicenter, placebo-controlled Phase 3 clinical trial was conducted with hospitalized patients with moderate to severe Covid-19 at high risk for ARDS and death.[4]
-
Participants: 204 patients were randomly assigned (2:1) to receive either sabizabulin or a placebo.[4]
-
Intervention: Patients received a 9 mg oral dose of sabizabulin or a matching placebo daily for up to 21 days.[4]
-
Primary Endpoint: The primary endpoint was all-cause mortality up to day 60.[4]
-
Secondary Endpoints: Key secondary endpoints included the number of days in the intensive care unit (ICU), days on mechanical ventilation, and days in the hospital.[4]
-
Statistical Analysis: Efficacy was assessed by comparing the outcomes between the sabizabulin and placebo groups.[4]
Preclinical H1N1 Influenza Murine ARDS Model
-
Animal Model: A murine model of H1N1 influenza-induced pulmonary inflammation and ARDS was utilized.[5]
-
Induction of Infection: Mice were administered H1N1 virus via the intranasal route to induce a viral infection and inflammatory response in the lungs.[5]
-
Treatment Groups: Following infection, mice were treated daily with either saline (control), sabizabulin, dexamethasone (B1670325) (anti-inflammatory control), or oseltamivir (B103847) (antiviral control).[5]
-
Outcome Measures:
-
Cytokine Analysis: Cytokine levels in the BAL fluid were likely quantified using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA) array, standard methods for such analyses.
In Vitro Vaccinia Virus Inhibition Assay
-
Cell Line: BSC40 cells, a monkey kidney epithelial cell line, were used for the assay.
-
Experimental Setup: To assess the ability of sabizabulin to inhibit the cell-to-cell spread of vaccinia virus, BSC40 cells were treated with varying concentrations of sabizabulin prior to inoculation with the virus at a low multiplicity of infection.
-
Plaque Reduction Assay (Probable Method):
-
BSC40 cells are seeded in multi-well plates to form a confluent monolayer.
-
The cell monolayers are then infected with a standardized amount of vaccinia virus in the presence of serial dilutions of sabizabulin.
-
After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.
-
The plates are incubated for a period to allow for the formation of plaques (zones of cell death).
-
Plaques are then visualized by staining the cell monolayer with a dye such as crystal violet.
-
The number of plaques is counted for each drug concentration, and the IC50 and IC90 values are calculated.
-
Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows for sabizabulin's antiviral effects.
Proposed Mechanism of Antiviral Action
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Bronchoalveolar Lavage and Lung Tissue Digestion [en.bio-protocol.org]
- 3. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration [jove.com]
- 5. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
Sabizabulin Hydrochloride and Androgen Receptor Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sabizabulin (B605096) (also known as VERU-111) is a novel, orally bioavailable small molecule that acts as a cytoskeleton disruptor. It is currently under investigation as a therapeutic agent for various cancers, including metastatic castration-resistant prostate cancer (mCRPC). A key mechanism of action for sabizabulin in prostate cancer is the disruption of androgen receptor (AR) transport to the nucleus, a critical step in AR-mediated gene transcription that drives cancer progression. This technical guide provides an in-depth overview of the core mechanism of sabizabulin, focusing on its interaction with microtubules and the subsequent impact on androgen receptor transport. The guide includes a summary of preclinical and clinical data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The androgen receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer. Upon binding to androgens in the cytoplasm, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA and initiates the transcription of genes that promote cell growth and survival. Consequently, inhibiting AR signaling is a cornerstone of prostate cancer therapy.
Sabizabulin represents a novel therapeutic strategy that targets the cellular machinery responsible for transporting the AR into the nucleus. By disrupting the microtubule network, sabizabulin effectively curtails AR nuclear translocation and subsequent signaling, offering a potential treatment avenue for patients who have developed resistance to conventional AR-targeting agents.
Mechanism of Action of Sabizabulin Hydrochloride
Sabizabulin's primary mechanism of action is the disruption of microtubule dynamics. Microtubules are essential cytoskeletal polymers involved in various cellular processes, including intracellular transport. The transport of the androgen receptor complex to the nucleus is a microtubule-dependent process.[1]
Sabizabulin is a first-in-class oral agent that inhibits microtubule polymerization, thereby disrupting the cytoskeleton.[2][3] In the context of prostate cancer, this targeted inhibition of microtubule polymerization blocks the transport of the androgen receptor into the nucleus.[2][4] Sabizabulin binds to the colchicine (B1669291) binding site on β-tubulin and also forms strong hydrogen bonds with a unique site on α-tubulin, leading to the cross-linking of α and β tubulin subunits.[5][6] This action results in the inhibition of microtubule formation and the induction of microtubule depolymerization, causing microtubule fragmentation.[5]
The nuclear translocation of the AR is mediated by the microtubule-motor protein dynein, which transports cargo from the cytoplasm towards the nucleus.[5] By disrupting the microtubule "tracks," sabizabulin impedes the dynein-mediated transport of the AR to the nucleus.
Quantitative Data
Preclinical Efficacy of Sabizabulin
Sabizabulin has demonstrated potent anti-proliferative activity in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |
| Melanoma (average) | Melanoma | 5.2 | Not Specified | [7] |
| Prostate Cancer (average) | Prostate Cancer | 5.2 | Not Specified | [7] |
| Panc-1 | Pancreatic Cancer | 25 | 24 hours | [7] |
| Panc-1 | Pancreatic Cancer | 11.8 | 48 hours | [7] |
| AsPC-1 | Pancreatic Cancer | 35 | 24 hours | [7] |
| AsPC-1 | Pancreatic Cancer | 15.5 | 48 hours | [7] |
| HPAF-II | Pancreatic Cancer | 35 | 24 hours | [7] |
| HPAF-II | Pancreatic Cancer | 25 | 48 hours | [7] |
| HER2+ Breast Cancer | Breast Cancer | Low nanomolar | Not Specified | [8][9] |
In a xenograft model using the human prostate cancer cell line 22Rv1, which expresses the AR-V7 splice variant, oral administration of sabizabulin resulted in significant tumor reduction.[3] At doses of 5 mg/kg and 20 mg/kg administered three times a week, tumor size was reduced by 31% (p=0.049) and 49% (p=0.010), respectively, compared to the vehicle control.[3] In contrast, docetaxel (B913) did not produce a significant reduction in tumor size in this model.[3]
Clinical Efficacy of Sabizabulin in mCRPC
Data from a Phase Ib/II clinical trial of sabizabulin in men with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on an androgen receptor-targeting agent demonstrated promising antitumor activity.[5][10][11]
| Efficacy Endpoint | Value | Patient Population | Reference |
| Recommended Phase II Dose | 63 mg/day | mCRPC | [5][10][11] |
| Objective Response Rate (ORR) | 20.7% (6/29) | Patients with measurable disease | [5][10] |
| PSA Declines | 29.2% (14/48) | Evaluable patients | [5][10] |
| Median Radiographic Progression-Free Survival (rPFS) | 11.4 months | Patients receiving ≥ 63 mg daily (n=55) | [5] |
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
The following diagram illustrates the classical androgen receptor signaling pathway.
Mechanism of Sabizabulin Action
Sabizabulin disrupts the microtubule network, thereby inhibiting the transport of the androgen receptor into the nucleus.
References
- 1. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. researchgate.net [researchgate.net]
- 5. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news.cancerconnect.com [news.cancerconnect.com]
- 7. benchchem.com [benchchem.com]
- 8. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
Methodological & Application
Sabizabulin Hydrochloride: In Vitro Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sabizabulin (also known as VERU-111) is an orally bioavailable, small molecule that acts as a tubulin polymerization inhibitor.[1][2] It binds to the colchicine (B1669291) binding site on the beta-subunit of tubulin and a novel site on the alpha-subunit, leading to microtubule depolymerization and disruption of the cellular cytoskeleton.[1][3] This mechanism interrupts critical cellular processes, including mitosis and intracellular transport, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[3] Additionally, Sabizabulin has demonstrated anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines.[1][4]
These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of Sabizabulin hydrochloride.
Application Note 1: Determination of Anti-proliferative Activity and Cytotoxicity
This section describes the use of a cell viability assay to determine the half-maximal inhibitory concentration (IC₅₀) of Sabizabulin in cancer cell lines. The MTS assay is a colorimetric method for assessing cell metabolic activity.
Quantitative Data Summary
The anti-proliferative activity of Sabizabulin has been demonstrated across various cancer cell lines, with IC₅₀ values typically in the low nanomolar range.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| BT474 | HER2+ Breast Cancer | Low Nanomolar | [5][6] |
| SKBR3 | HER2+ Breast Cancer | Low Nanomolar | [5][6] |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | 8-9 | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 8-9 | [5] |
Experimental Protocol: MTS Cell Viability Assay
This protocol is adapted from standard cell viability methodologies.[5]
-
Cell Seeding:
-
Harvest and count cells (e.g., BT474, SKBR3).
-
Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2x stock concentration series of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the Sabizabulin dilutions or vehicle control (e.g., 0.1% DMSO) to the respective wells (n=8 wells per condition is recommended).
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubate the plate for 1-4 hours at 37°C, 5% CO₂, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the absorbance values of treated wells to the vehicle control wells.
-
Plot the normalized values against the logarithmic concentration of Sabizabulin.
-
Calculate the IC₅₀ value using a non-linear regression best-fit analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).
-
Visualization: Cell Viability Assay Workflow
Application Note 2: Analysis of Microtubule Disruption
Sabizabulin's primary mechanism of action is the disruption of microtubule dynamics.[3] This can be directly measured using an in vitro tubulin polymerization assay with purified tubulin.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol is based on a method for monitoring tubulin polymerization in real-time.[2]
-
Reagent Preparation:
-
Reconstitute lyophilized porcine brain tubulin (>97% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 3 mg/mL. Keep on ice.
-
Prepare various concentrations of Sabizabulin, a positive control (e.g., colchicine), and a negative control (vehicle) in tubulin buffer.
-
-
Assay Execution:
-
Pre-warm a 96-well, UV-transparent plate and a spectrophotometer microplate reader to 37°C.
-
In the wells of the plate, mix the tubulin protein solution with the test compounds (e.g., 5 µM Sabizabulin).
-
Immediately place the plate in the reader.
-
-
Data Acquisition and Analysis:
-
Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.
-
Plot absorbance versus time for each condition.
-
Compare the polymerization curve of Sabizabulin-treated samples to the control samples. Inhibition of polymerization will be observed as a suppression of the absorbance increase.
-
Visualization: Sabizabulin's Mechanism of Action
Application Note 3: Assessment of Apoptosis Induction
Disruption of microtubules by Sabizabulin induces G2/M cell cycle arrest, which subsequently triggers programmed cell death (apoptosis).[3] A common method to confirm apoptosis is to measure the cleavage of key proteins like PARP and Caspase-3 via Western Blot.
Experimental Protocol: Western Blot for Apoptotic Markers
-
Cell Culture and Lysis:
-
Seed cells (e.g., HER2+ breast cancer cells) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of Sabizabulin (e.g., 0, 10, 50, 100 nM) for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Signal Detection:
-
Visualize protein bands using a chemiluminescence imaging system. Increased levels of cleaved Caspase-3 and cleaved PARP indicate apoptosis.
-
Visualization: Sabizabulin-Induced Apoptosis Pathway
Application Note 4: Evaluation of Anti-Inflammatory Activity
Sabizabulin has been shown to suppress the expression of key inflammatory cytokines.[4] This protocol describes an in vitro assay to measure this effect in macrophages stimulated with lipopolysaccharide (LPS).
Quantitative Data Summary
In a preclinical model of influenza-induced acute respiratory distress, Sabizabulin treatment significantly reduced key pro-inflammatory cytokines.
| Cytokine/Chemokine | Percent Reduction | Reference |
| Total Inflammatory Cells | 53% | [4] |
| Interleukin-6 (IL-6) | 74% | [4] |
| TNF-α | 36% | [4] |
| Interferon-γ (IFN-γ) | 84% | [4] |
| CXCL-10 | 60% | [4] |
Experimental Protocol: Cytokine Suppression in LPS-Stimulated Macrophages
This protocol is adapted from general methods for assessing anti-inflammatory properties.[7]
-
Cell Culture and Stimulation:
-
Seed murine or human macrophage cells (e.g., RAW 264.7 or THP-1) in a 24-well plate at a density of 1x10⁵ cells/well.
-
Allow cells to adhere overnight (or differentiate THP-1 monocytes into macrophages with PMA).
-
Pre-treat cells with various non-cytotoxic concentrations of Sabizabulin for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 50 ng/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubate for 18-24 hours.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate to pellet any detached cells.
-
Carefully collect the cell culture supernatant for cytokine analysis.
-
-
Cytokine Measurement (ELISA):
-
Quantify the concentration of key pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
-
Data Analysis:
-
Generate a standard curve from the provided cytokine standards.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Determine the percentage inhibition of cytokine release by Sabizabulin compared to the LPS-only positive control.
-
Visualization: Anti-Inflammatory Assay Workflow
References
- 1. Sabizabulin - Wikipedia [en.wikipedia.org]
- 2. Sabizabulin | VERU-111 | tubulin inhibitor | microtubule destabilizer | CAS 1332881-26-1 | COVID-19 | Buy VERU111 from Supplier InvivoChem [invivochem.com]
- 3. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Veru Announces Preclinical Results from Expanded Sabizabulin Program into Influenza-Induced Severe Acute Respiratory Distress Syndrome and Provides Update on COVID-19 Program :: Veru Inc. (VERU) [ir.verupharma.com]
- 5. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sabizabulin Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabizabulin (B605096) hydrochloride, also known as VERU-111, is a potent, orally bioavailable, small molecule inhibitor of microtubule polymerization.[1][2] It acts by binding to the colchicine-binding site on β-tubulin and a unique site on α-tubulin, leading to the cross-linking of tubulin subunits and subsequent disruption of the microtubule network.[3][4] This disruption of the cytoskeleton interferes with several crucial cellular processes, including mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and induction of apoptosis.[3][5] Additionally, sabizabulin can impede intracellular transport, affecting processes like the nuclear translocation of the androgen receptor and viral trafficking.[2][4] Its efficacy has been demonstrated in various cancer cell lines, including those resistant to taxanes, as it is not a substrate for the P-glycoprotein (Pgp) efflux pump.[4][6] These characteristics make Sabizabulin a promising agent for cancer therapy and potentially for other indications like viral diseases.[4]
These application notes provide a comprehensive overview of the in vitro use of Sabizabulin hydrochloride, including recommended dosage for various cell lines, detailed experimental protocols, and a summary of its mechanism of action.
Data Presentation: In Vitro Efficacy of Sabizabulin
The following tables summarize the effective concentrations of Sabizabulin in various cancer cell lines. The IC50 values represent the concentration of the drug required to inhibit the proliferation of 50% of the cells.
Table 1: Anti-proliferative Activity (IC50) of Sabizabulin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time |
| Breast Cancer | |||
| BT474 | HER2+ Breast Cancer | Low nanomolar range[6] | Not Specified |
| SKBR3 | HER2+ Breast Cancer | Low nanomolar range[6] | Not Specified |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8-9[6] | Not Specified |
| MDA-MB-468 | Triple-Negative Breast Cancer | 8-9[6] | Not Specified |
| Prostate Cancer | |||
| LNCaP | Prostate Cancer | 2.8[7] | Not Specified |
| PC3 | Prostate Cancer | 3.7[7] | Not Specified |
| DU145 | Prostate Cancer | 3.9[7] | Not Specified |
| PC3 (paclitaxel-resistant) | Prostate Cancer | 3.7[7] | Not Specified |
| Pancreatic Cancer | |||
| Panc-1 | Pancreatic Cancer | 25 | 24 hours[8] |
| 11.8 | 48 hours[8] | ||
| AsPC-1 | Pancreatic Cancer | 35 | 24 hours[8] |
| 15.5 | 48 hours[8] | ||
| HPAF-II | Pancreatic Cancer | 35 | 24 hours[8] |
| 25 | 48 hours[8] | ||
| Melanoma | |||
| A375 | Melanoma | 3.2[7] | Not Specified |
| WM164 | Melanoma | 5.3[7] | Not Specified |
| Ovarian Cancer | |||
| Ovarian Cancer Cell Lines | Ovarian Cancer | Nanomolar potency[9] | Not Specified |
Table 2: Concentration-Dependent Effects of Sabizabulin on Cellular Processes
| Cellular Process | Cell Line(s) | Concentration (nM) | Observed Effect |
| Inhibition of Clonogenicity | BT474, SKBR3 | 8, 16 | Significant inhibition of colony formation, similar to paclitaxel.[6] |
| Induction of Apoptosis | MDA-MB-231, MDA-MB-468 | 50 | Induction of apoptosis.[7] |
| AsPC-1, Panc-1 | 5-20 | Dose-dependent activation of Caspase-3 and 9.[8] | |
| G2/M Cell Cycle Arrest | MDA-MB-231, MDA-MB-468 | 50 | Arrest in G2/M phase.[7] |
| Panc-1, AsPC-1 | 5-20 | Dose-dependent arrest in G2/M phase.[8] | |
| Inhibition of Cell Migration | MDA-MB-231, MDA-MB-468 | 8 | 37-44% inhibition of cell migration.[10] |
| Inhibition of Cell Invasion | MDA-MB-231, MDA-MB-468 | 8 | 45-50% reduction in invasion.[10] |
Experimental Protocols
Protocol 1: Cell Proliferation (MTT/XTT) Assay
This protocol is for determining the IC50 value of this compound in a cancer cell line of interest.
Materials:
-
This compound
-
Complete cell culture medium (specific to the cell line)
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-15,000 cells/well (optimal seeding density should be determined for each cell line, for example, 7,500 cells/well for BT474 and 5,000 cells/well for SKBR3).[6]
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.[7]
-
Prepare serial dilutions of Sabizabulin in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 100 nM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Sabizabulin. Include a vehicle control (medium with DMSO).
-
Incubate for the desired period (e.g., 24, 48, 72, or 96 hours).[6][8]
-
-
Cell Viability Assessment:
-
Add 10-20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis for Apoptosis and Cell Cycle Markers
This protocol is for assessing the effect of Sabizabulin on proteins involved in apoptosis and cell cycle regulation.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors[10]
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-Caspase-9, anti-Bax, anti-Bcl-2, anti-Cyclin B1, anti-phospho-Histone H3)[3][8]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with increasing concentrations of Sabizabulin (e.g., 10, 20, 50, 100 nM) for 24 hours.[6]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 13,000 rpm for 10 minutes at 4°C to pellet the cell debris.[10]
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 15-20 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Protocol 3: Flow Cytometry for Cell Cycle Analysis
This protocol is for analyzing the effect of Sabizabulin on cell cycle distribution.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Seed cells in 6-well plates and treat with Sabizabulin as described for western blotting.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI/RNase staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Visualizations
Signaling Pathway of Sabizabulin
Caption: Mechanism of action of Sabizabulin leading to apoptosis.
Experimental Workflow for In Vitro Testing
Caption: General workflow for testing Sabizabulin in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sabizabulin | VERU-111 | tubulin inhibitor | microtubule destabilizer | CAS 1332881-26-1 | COVID-19 | Buy VERU111 from Supplier InvivoChem [invivochem.com]
- 3. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sabizabulin - Wikipedia [en.wikipedia.org]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. VERU-111, an orally available tubulin inhibitor, suppresses ovarian tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]
Sabizabulin Hydrochloride: Application Notes and Protocols for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro anti-cancer activity of Sabizabulin hydrochloride (also known as VERU-111), a novel microtubule targeting agent. This document includes a summary of its inhibitory concentrations (IC50) across various cancer cell lines, detailed protocols for key experimental assays, and diagrams illustrating its mechanism of action and experimental workflows.
Introduction
This compound is a potent, orally bioavailable small molecule that functions as a microtubule disruptor. It binds to the colchicine (B1669291) binding site on β-tubulin and uniquely crosslinks α and β tubulin subunits, leading to the inhibition of microtubule polymerization, G2/M phase cell cycle arrest, and subsequent apoptosis in cancer cells.[1] Its efficacy has been demonstrated in a range of cancer models, including those resistant to taxanes.[1][2]
Data Presentation: IC50 Values of Sabizabulin
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Sabizabulin (VERU-111) in various human cancer cell lines.
| Cancer Type | Cell Line | IC50 (nM) | Notes |
| Breast Cancer | |||
| Triple-Negative (TNBC) | MDA-MB-231 | 8.2 - 9.6 | |
| MDA-MB-468 | 8 - 14 | ||
| MDA-MB-453 | 8 - 14 | ||
| HER2+ | SKBR3 | 14 | |
| BT474 | Low nM range | Specific value not provided, but stated to be in the low nanomolar range.[3] | |
| Ovarian Cancer | |||
| SKOV3 | Low nM range | Efficacy comparable to paclitaxel.[4] | |
| OVCAR3 | Low nM range | More sensitive to Sabizabulin than SKOV3 cells.[4] | |
| Prostate Cancer | |||
| Castration-Resistant | Various | Average of 5.2 | Average across a panel of prostate cancer cell lines. |
| Melanoma | |||
| Various | Average of 5.2 | Average across a panel of melanoma cell lines. | |
| Pancreatic Cancer | |||
| Panc-1 | 25 (24h), 11.8 (48h) | Time-dependent inhibition observed. | |
| AsPC-1 | 35 (24h), 15.5 (48h) | Time-dependent inhibition observed. | |
| HPAF-II | 35 (24h), 25 (48h) | Time-dependent inhibition observed. |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and consistency in research findings.
Cell Viability and IC50 Determination: Sulforhodamine B (SRB) Assay
This assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Sabizabulin in complete medium. Remove the medium from the wells and add 100 µL of the respective drug dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well without aspirating the culture medium. Incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully remove the supernatant. Wash the wells five times with 200 µL of 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.[5]
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]
-
Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% acetic acid to remove unbound SRB. Allow the plates to air dry.[5]
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[5]
-
Absorbance Measurement: Measure the optical density (OD) at 565 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the drug concentration to determine the IC50 value using non-linear regression analysis.
Long-Term Survival: Clonogenic Assay
This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival after drug treatment.
Materials:
-
6-well or 100 mm cell culture plates
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 6.0% glutaraldehyde (B144438) or 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Protocol:
-
Cell Seeding: Plate a low, predetermined number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight. The exact number will depend on the cell line's plating efficiency and the expected toxicity of the treatment.
-
Drug Treatment: Treat the cells with various concentrations of Sabizabulin for a specified period (e.g., 24 hours).
-
Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 1-3 weeks at 37°C in a 5% CO₂ incubator, allowing colonies to form.[6] The medium can be changed every 3-4 days if necessary.
-
Fixation and Staining: Once colonies in the control wells are visible (typically >50 cells), aspirate the medium, wash with PBS, and fix the colonies with the fixation solution for 5-15 minutes at room temperature.[6] Remove the fixative and stain with crystal violet solution for 20-30 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture cells in the presence of varying concentrations of Sabizabulin for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (e.g., at 300 x g for 5 minutes).
-
Washing: Wash the cells once with cold PBS and then once with cold 1X Binding Buffer.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
The following diagrams illustrate the mechanism of action of Sabizabulin and a typical experimental workflow.
Caption: Mechanism of action of this compound in cancer cells.
References
- 1. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Orally Available Tubulin Inhibitor, VERU-111, Suppresses Triple-Negative Breast Cancer Tumor Growth and Metastasis and Bypasses Taxane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VERU-111, an orally available tubulin inhibitor, suppresses ovarian tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Clonogenic Assay [bio-protocol.org]
Application Notes and Protocols: Sabizabulin Hydrochloride in Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sabizabulin (also known as VERU-111) is an orally bioavailable, novel small molecule that acts as a microtubule disruptor.[1][2] It is under investigation for its therapeutic potential in various cancers, including castration-resistant prostate cancer and HER2+ breast cancer, as well as for viral diseases like COVID-19.[1][3] Sabizabulin's unique mechanism involves binding to the colchicine (B1669291) site on the β-subunit of tubulin and a novel site on the α-subunit, leading to microtubule depolymerization and fragmentation.[1][2] This action disrupts several key cellular processes, including mitosis, intracellular transport, and inflammatory responses.[1][2] Preclinical animal studies have been crucial in demonstrating its efficacy and safety profile, highlighting its potential to overcome resistance to other microtubule-targeting agents like taxanes.[2][4][5]
Mechanism of Action
Sabizabulin exerts its effects by targeting tubulin, the fundamental protein component of microtubules. Its mechanism involves:
-
Dual Subunit Binding: It binds to the colchicine binding site on the β-tubulin subunit and establishes strong hydrogen bonds with a unique site on the α-tubulin subunit.[2]
-
Microtubule Disruption: This dual binding cross-links the tubulin subunits, causing microtubule depolymerization and fragmentation, which is a distinct mechanism compared to other microtubule-targeting agents.[1][2]
-
Cellular Consequences: The disruption of the microtubule network leads to G2/M phase cell cycle arrest, induction of apoptosis through the activation of caspases 3 and 9, and suppression of angiogenesis.[2] It also interferes with the microtubule-dependent transport of cellular components, such as the androgen receptor into the nucleus and viral particles within the cell.[1][6][7]
Caption: Sabizabulin's mechanism targeting tubulin to induce multiple downstream anti-cancer and anti-inflammatory effects.
Preclinical Efficacy in Oncology Animal Models
Sabizabulin has demonstrated significant anti-tumor and anti-metastatic activity across a range of preclinical cancer models, particularly in those resistant to standard-of-care taxane (B156437) chemotherapy.[2][5]
HER2+ Breast Cancer
Studies in HER2+ breast cancer models show that Sabizabulin inhibits tumor growth and metastasis, positioning it as a promising alternative to taxanes.[4][5] It has shown efficacy in both cell line-derived xenografts and patient-derived xenograft (PDX) models.[4][8][9]
| Animal Model | Cell Line / PDX | Treatment Regimen (Sabizabulin) | Comparison Groups | Key Outcomes | Reference |
| Female NSG Mice | BT474 (Orthotopic Xenograft) | 17 mg/kg, PO, 3x/week | Vehicle (IP), Paclitaxel (B517696) (10 mg/kg, IP) | Significantly inhibited tumor growth vs. vehicle and paclitaxel; Reduced end-stage tumor volume and weight.[8] | [8] |
| Female NSG Mice | HCI-12 (PDX Model) | 20 mg/kg, PO, 3x/week | Vehicle (IP), Paclitaxel (10 mg/kg, IP) | Inhibited primary tumor growth; Comparable anti-metastatic efficacy to paclitaxel.[5] | [5] |
This protocol is based on the methodology used in the BT474 xenograft model study.[5][8]
-
Animal Model: 5-6 week old female NOD scid gamma (NSG) mice.
-
Hormone Supplementation: One week prior to cell inoculation, subcutaneously implant a 17β-estradiol beeswax pellet to support the growth of estrogen receptor-positive BT474 cells.[5][8]
-
Cell Preparation: Culture BT474 cells under standard conditions. On the day of inoculation, harvest cells and resuspend them in a 2:1 mixture of Hank's Balanced Salt Solution (HBSS) and growth factor-reduced Matrigel.[5][8]
-
Tumor Inoculation: Inoculate 2.5 x 10⁶ BT474 cells in a 30 µL volume into the mammary fat pad of each mouse.[8]
-
Tumor Monitoring & Cohort Randomization: Monitor tumor growth by caliper measurement (Volume = (length x width²)/2). When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment cohorts.
-
Treatment Administration:
-
Sabizabulin Group: Administer Sabizabulin at the specified dose (e.g., 17 mg/kg) via oral gavage (PO), three times per week.[8]
-
Paclitaxel Group (Positive Control): Administer paclitaxel (e.g., 10 mg/kg) via intraperitoneal (IP) injection, three times per week.[8]
-
Vehicle Group (Negative Control): Administer the corresponding vehicle via IP injection, three times per week.[8]
-
-
Efficacy & Toxicity Assessment:
-
Data Analysis: Compare tumor volume, tumor weight, and metastatic burden between treatment groups using appropriate statistical methods (e.g., ANOVA).
Caption: A typical workflow for assessing Sabizabulin efficacy in a mouse xenograft model.
Metastatic Castration-Resistant Prostate Cancer (mCRPC)
Preclinical studies in prostate cancer models have shown that Sabizabulin can inhibit tumor growth, even in models with acquired resistance to taxanes and novel androgen receptor (AR)-targeting agents.[2][10] This is attributed to its ability to disrupt AR transport and its insensitivity to common drug resistance mechanisms like P-glycoprotein efflux pumps.[2][6]
| Animal Model | Cell Line / Xenograft | Treatment Regimen (Sabizabulin) | Key Outcomes | Reference |
| Xenograft Mouse Model | Taxane-resistant prostate cancer (PC-3/TxR) | Not specified in abstracts | Significantly suppressed tumor growth; Disrupted angiogenesis; Induced apoptosis.[10] | [10] |
| Various Xenograft Models | Prostate cancers with AR-V7, BRCA1/2 mutations | Not specified in abstracts | Inhibited cellular proliferation and xenograft growth.[2] | [2] |
The specific protocol for the PC-3/TxR model was not detailed in the provided search results. However, a general protocol would follow the workflow diagram above, with key modifications:
-
Animal Model: Typically male immunodeficient mice (e.g., athymic nude or NSG).
-
Cell Line: Use a taxane-resistant human prostate cancer cell line, such as PC-3/TxR.
-
Inoculation: Cells are typically inoculated subcutaneously on the flank of the mouse.
-
Treatment: Administer Sabizabulin orally and compare its efficacy against a vehicle control and potentially a taxane like docetaxel (B913) to confirm resistance.
-
Endpoint Analysis: In addition to tumor measurements, conduct immunohistochemistry (IHC) on excised tumors to analyze markers for apoptosis (e.g., cleaved caspase-3) and angiogenesis (e.g., CD31).
Application in COVID-19 Models
While most available data on Sabizabulin for COVID-19 comes from human clinical trials, its use is founded on preclinical concepts.[3][11][12] The drug possesses dual antiviral and anti-inflammatory activities.[11] Animal models of viral infection and inflammation would be used to validate this mechanism.
-
Antiviral Action: By disrupting microtubules, Sabizabulin is hypothesized to inhibit the intracellular transport of viral particles, thereby impeding viral replication and assembly.[1][12]
-
Anti-inflammatory Action: Sabizabulin can suppress the release of key pro-inflammatory cytokines involved in the cytokine storm and the development of acute respiratory distress syndrome (ARDS), a major cause of mortality in severe COVID-19.[1][12]
Caption: Relationship between Sabizabulin's properties and its observed therapeutic effects in vivo.
Pharmacokinetics and Safety Profile Notes
-
Oral Bioavailability: Sabizabulin is noted for its excellent oral bioavailability, a significant advantage over intravenously administered taxanes.[4][5]
-
Drug Resistance: It is not a substrate for the P-glycoprotein (Pgp) efflux pump, a common mechanism of resistance to taxanes, allowing it to remain effective in taxane-resistant tumors.[1][2][9]
-
Safety in Animals: Preclinical studies in mice, rats, and dogs have shown a favorable safety profile.[2] Unlike other microtubule-targeting agents, Sabizabulin treatment was not associated with significant liver toxicity, neurotoxicity, or myelosuppression (neutropenia) at efficacious doses.[2][5][7] Body weight of the animals generally remained stable or increased during treatment in xenograft studies, indicating minimal toxicity.[8]
References
- 1. Sabizabulin - Wikipedia [en.wikipedia.org]
- 2. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newly published study shows cancer drug cuts risk of death for hospitalized high-risk COVID-19 patients - CBS News [cbsnews.com]
- 4. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. urotoday.com [urotoday.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oral Sabizabulin for High-Risk, Hospitalized Adults with Covid-19: Interim Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hospitalhealthcare.com [hospitalhealthcare.com]
Sabizabulin Hydrochloride Xenograft Model Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabizabulin (also known as VERU-111) is a novel, orally bioavailable, first-in-class small molecule that targets microtubule dynamics. It functions as a tubulin polymerization inhibitor by binding to the colchicine (B1669291) site on the beta-tubulin subunit and a unique site on the alpha-tubulin subunit, leading to the disruption of the cytoskeleton. This mechanism of action arrests cell division in the G2/M phase, induces apoptosis, and has been shown to be effective in various preclinical cancer models, including those resistant to taxanes.[1][2][3] Sabizabulin's oral bioavailability and favorable safety profile in preclinical studies make it a promising candidate for cancer therapy.[1][4]
These application notes provide detailed protocols for the administration of Sabizabulin hydrochloride in common xenograft models of prostate and breast cancer.
Data Presentation: Efficacy of Sabizabulin in Xenograft Models
The following tables summarize the quantitative data on the efficacy of Sabizabulin in inhibiting tumor growth in various xenograft models.
Table 1: Efficacy of Sabizabulin in a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model (22Rv1)
| Treatment Group | Dosage | Administration Route | Frequency | Mean Tumor Volume Reduction vs. Vehicle (%) | Statistical Significance (p-value) | Reference |
| Vehicle | - | PO | 3x/week | - | - | [3] |
| Sabizabulin | 5 mg/kg | PO | 3x/week | 31% | p = 0.049 | [3] |
| Sabizabulin | 20 mg/kg | PO | 3x/week | 49% | p = 0.010 | [3] |
| Docetaxel | 10 mg/kg | IP | 3x/week | Not significant | - | [3] |
Table 2: Efficacy of Sabizabulin in a Triple-Negative Breast Cancer (TNBC) Xenograft Model (MDA-MB-231)
| Treatment Group | Dosage | Administration Route | Frequency | Outcome | Reference |
| Vehicle | - | PO | 5x/week | - | [5] |
| Sabizabulin | 5 mg/kg | PO | 5x/week | Dose-dependent inhibition of tumor growth | [5] |
| Sabizabulin | 10 mg/kg | PO | 5x/week | Dose-dependent inhibition of tumor growth | [5] |
| Sabizabulin | 12.5 mg/kg | PO | 5x/week | Dose-dependent inhibition of tumor growth | [5] |
| Paclitaxel | 12.5 mg/kg | IP | Every other day | Similar efficacy to 12.5 mg/kg Sabizabulin | [5] |
Table 3: Efficacy of Sabizabulin in a HER2+ Breast Cancer Xenograft Model (BT474)
| Treatment Group | Dosage | Administration Route | Frequency | Tumor Growth Inhibition | Endpoint Tumor Volume/Weight | Reference |
| Vehicle | - | IP | 3x/week | - | - | [1][6] |
| Sabizabulin | 17 mg/kg | PO | 3x/week | Significant inhibition by day 11 | Significantly reduced vs. vehicle and paclitaxel | [1][6] |
| Paclitaxel | 10 mg/kg | IP | 3x/week | - | - | [1][6] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Prostate Cancer (22Rv1)
1. Cell Culture and Preparation:
-
Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL. Keep on ice.
2. Animal Model:
-
Use male immunodeficient mice (e.g., SCID or NSG), 6-8 weeks old.
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.
3. Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor volume twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomize mice into treatment groups when the average tumor volume reaches 150-200 mm³.[3]
4. Sabizabulin Administration (Oral Gavage):
-
Preparation: Prepare a 1:1 (v/v) solution of polyethylene (B3416737) glycol 300 (PEG 300) and sterile water as the vehicle.[5] Dissolve this compound in the vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, prepare a 1 mg/mL solution to administer 200 µL).
-
Administration: Administer the prepared Sabizabulin solution orally using a gavage needle.
-
Frequency: Dose the animals according to the experimental design (e.g., 3 times per week).[3]
5. Animal Welfare Monitoring:
-
Monitor the body weight of the mice twice weekly.
-
Observe the animals daily for any signs of toxicity, such as changes in behavior, posture, or grooming.
-
Establish humane endpoints, such as a tumor volume exceeding 2000 mm³ or a body weight loss of more than 20%.[7]
6. Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
Tissues can be fixed in formalin for histological analysis or snap-frozen for molecular analysis.
Protocol 2: Orthotopic Xenograft Model for Triple-Negative Breast Cancer (MDA-MB-231)
1. Cell Culture and Preparation:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest and wash the cells as described in Protocol 1.
-
Resuspend the cells in HBSS or a 1:1 mixture of HBSS and Matrigel at a concentration of 2.5 x 10^5 cells in 10 µL.[5]
2. Animal Model:
-
Use female immunodeficient mice (e.g., NSG), 6-8 weeks old.
-
Anesthetize the mouse.
-
Surgically expose the inguinal mammary fat pad.
-
Inject 10 µL of the cell suspension into the mammary fat pad.[5]
-
Suture the incision.
3. Tumor Growth Monitoring:
-
Monitor tumor growth by palpation and caliper measurements twice weekly.
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 100 mm³.[5]
4. Sabizabulin Administration (Oral Gavage):
-
Prepare and administer Sabizabulin as described in Protocol 1.
-
A typical dosing schedule is five times per week (Monday-Friday).[5]
5. Animal Welfare Monitoring:
-
Monitor body weight and general health daily.[5]
-
Adhere to pre-defined humane endpoints.
6. Endpoint and Metastasis Analysis:
-
At the study endpoint, euthanize the mice and excise the primary tumor.
-
Harvest organs such as the lungs and liver to assess metastasis.[5]
-
Metastatic lesions can be quantified through histological analysis (e.g., H&E staining) of the harvested organs.
Visualizations
Caption: Experimental workflow for Sabizabulin administration in xenograft models.
Caption: Signaling pathway of Sabizabulin's mechanism of action.
References
- 1. Orthotopic Injection of Breast Cancer Cells into the Mammary Fat Pad of Mice to Study Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. BT474 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. staff.flinders.edu.au [staff.flinders.edu.au]
Sabizabulin Hydrochloride in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabizabulin (formerly VERU-111) is an orally bioavailable, first-in-class small molecule that targets tubulin, a key component of the cytoskeleton. By inhibiting tubulin polymerization, Sabizabulin disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[1] This unique mechanism of action makes it a promising candidate for the treatment of various malignancies, including those resistant to other microtubule-targeting agents like taxanes. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are critical tools in preclinical cancer research as they more accurately recapitulate the heterogeneity and drug response of human tumors.[2][3] This document provides a detailed overview of Sabizabulin's effects in PDX and other xenograft models, complete with quantitative data, experimental protocols, and visual diagrams of its mechanism and experimental workflows.
Quantitative Data from Preclinical Xenograft Studies
The following tables summarize the in vivo efficacy of Sabizabulin in breast and prostate cancer xenograft models.
Table 1: Efficacy of Sabizabulin in a HER2+ Breast Cancer Patient-Derived Xenograft (PDX) Model (HCI-12)
| Parameter | Sabizabulin | Vehicle Control |
| Dosage and Administration | 20 mg/kg, orally (PO) | N/A |
| Treatment Schedule | 3 times per week | N/A |
| Treatment Duration | 59 days | N/A |
| Tumor Volume Reduction | 39% decrease | N/A |
Data sourced from a study on the HCI-12 HER2+ metastatic patient-derived xenograft model.[4]
Table 2: Efficacy of Sabizabulin in a Castration-Resistant Prostate Cancer Xenograft Model (22Rv1)
| Parameter | Sabizabulin (5 mg/kg) | Sabizabulin (20 mg/kg) | Vehicle Control |
| Dosage and Administration | 5 mg/kg, orally (PO) | 20 mg/kg, orally (PO) | N/A |
| Treatment Schedule | 3 times per week | 3 times per week | N/A |
| Treatment Duration | 28 days | 28 days | N/A |
| Tumor Growth Reduction | 31% | 49% | N/A |
Note: The 22Rv1 model is a human prostate cancer cell line-derived xenograft, not a PDX model. This data is included as it represents the most relevant quantitative preclinical data for prostate cancer.[5][6]
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general steps for establishing a breast cancer PDX model, which can be adapted for other tumor types.
Materials:
-
Fresh patient tumor tissue, collected under sterile conditions
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Surgical tools (scalpels, forceps)
-
Growth media (e.g., DMEM/F-12) with antibiotics
-
Matrigel or other basement membrane matrix
-
Anesthesia and analgesics for mice
Protocol:
-
Tumor Tissue Processing:
-
Immediately after surgical resection, place the tumor tissue in sterile growth media on ice.
-
In a sterile biosafety cabinet, wash the tissue multiple times with fresh, cold media to remove any normal tissue and blood clots.
-
Mince the tumor into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin to expose the mammary fat pad (for orthotopic models) or a subcutaneous space.
-
Mix the tumor fragments with Matrigel (optional, but can improve engraftment rates).
-
Using forceps, carefully implant one to two tumor fragments into the desired location.
-
Suture or staple the incision and administer post-operative analgesics.
-
-
Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by palpation and caliper measurements.
-
Once a tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically resect the tumor.
-
The resected tumor can then be processed and implanted into a new cohort of mice for expansion (passaging). It is recommended to use tumors from early passages (F3 or earlier) for drug efficacy studies to maintain fidelity to the original patient tumor.
-
Sabizabulin Efficacy Study in a PDX Model
This protocol describes a typical in vivo study to evaluate the anti-tumor activity of Sabizabulin.
Materials:
-
Established PDX-bearing mice with tumors of a specified size (e.g., 150-200 mm³)
-
Sabizabulin hydrochloride, formulated for oral administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Animal Randomization:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (e.g., n=10 mice per group).
-
Ensure that the average tumor volume is similar across all groups at the start of the study.
-
-
Drug Administration:
-
Administer Sabizabulin orally (e.g., via gavage) at the desired doses (e.g., 5 mg/kg and 20 mg/kg).
-
Administer the vehicle solution to the control group.
-
Follow the specified treatment schedule (e.g., 3 times per week).
-
-
Data Collection:
-
Measure tumor volumes and body weights two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
Continue the study for the predetermined duration (e.g., 28 or 59 days) or until tumors in the control group reach a humane endpoint.
-
At the end of the study, euthanize the mice and resect the tumors.
-
Measure the final tumor weights.
-
Analyze the data to determine the percentage of tumor growth inhibition for each treatment group compared to the control group.
-
Mechanism of Action and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize key aspects of Sabizabulin research.
References
- 1. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Therapeutic Perspectives in Prostate Cancer: Patient-Derived Organoids and Patient-Derived Xenograft Models in Precision Medicine [mdpi.com]
- 4. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Oral Administration of Sabizabulin Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of sabizabulin (B605096) hydrochloride (formerly VERU-111) administered orally in mouse models of cancer. The information is compiled from various studies to guide the design and execution of similar in vivo experiments.
Introduction
Sabizabulin is an orally bioavailable, novel small molecule that targets tubulin, a key component of the cell's cytoskeleton. By binding to the colchicine (B1669291) site on β-tubulin and a unique site on α-tubulin, it disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[1][2] Its oral availability and favorable safety profile in preclinical models, including a lack of neurotoxicity and myelosuppression, make it a promising alternative to taxane-based chemotherapies.[1][2] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth and metastasis in various cancer models, including those resistant to standard therapies like paclitaxel.[1][3][4]
Mechanism of Action: Microtubule Disruption Pathway
Sabizabulin functions as a potent tubulin inhibitor, leading to the disruption of the microtubule network essential for cell division and other vital cellular processes.
References
- 1. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Orally Available Tubulin Inhibitor, VERU-111, Suppresses Triple-Negative Breast Cancer Tumor Growth and Metastasis and Bypasses Taxane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Sabizabulin Hydrochloride Intraperitoneal Injection: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabizabulin, also known as VERU-111, is an investigational, first-in-class, oral agent that targets tubulin, a key component of the cytoskeleton.[1] By inhibiting microtubule polymerization, Sabizabulin disrupts critical cellular processes.[1] Its unique mechanism of action involves binding to the colchicine (B1669291) binding site on the β-subunit of tubulin and a novel site on the α-subunit, leading to microtubule depolymerization and fragmentation.[2][3] This disruption affects not only mitosis in rapidly dividing cells, such as cancer cells, but also intracellular trafficking of viruses and androgen receptors, and the function of inflammatory cells.[2]
Sabizabulin has demonstrated potent anti-cancer activity in preclinical models of triple-negative breast cancer and castration-resistant prostate cancer, where it inhibits tumor growth, metastasis, and angiogenesis, and can overcome taxane (B156437) resistance.[3][4][5] Furthermore, it has shown significant efficacy in reducing mortality in hospitalized patients with severe COVID-19 due to its dual antiviral and anti-inflammatory properties.[6][7][8] While clinical formulations are orally administered, preclinical in vivo studies may necessitate intraperitoneal (IP) injection for controlled delivery and evaluation.[3][6]
These application notes provide a detailed protocol for the preparation and intraperitoneal administration of Sabizabulin hydrochloride in rodent models, along with a summary of its mechanism of action and relevant preclinical data.
Mechanism of Action
Sabizabulin exerts its effects by disrupting microtubule dynamics, which are essential for multiple cellular functions. Its primary mechanism involves:
-
Tubulin Binding: Sabizabulin binds to the colchicine site on β-tubulin and a unique site on α-tubulin.[3]
-
Inhibition of Polymerization: This binding prevents the polymerization of tubulin dimers into microtubules.[9]
-
Microtubule Depolymerization: It actively causes the depolymerization and fragmentation of existing microtubules.[3]
This disruption of the microtubule network leads to several downstream effects:
-
Anti-mitotic Activity: Inhibition of mitotic spindle formation arrests cells in the G2/M phase of the cell cycle and induces apoptosis, thereby suppressing tumor cell proliferation.[2][3]
-
Disruption of Intracellular Transport: Microtubules serve as tracks for the transport of cellular components. Sabizabulin impedes the trafficking of the androgen receptor into the nucleus and the movement of viral particles, contributing to its efficacy in prostate cancer and viral infections like SARS-CoV-2.[2]
-
Anti-inflammatory Effects: The drug can inhibit the release of pro-inflammatory cytokines and disrupt the activities of inflammatory cells.[2][9]
Signaling Pathway Diagram
Caption: Mechanism of action of Sabizabulin.
Quantitative Data Summary
While most clinical trials focus on oral administration, the following tables provide relevant data from preclinical and clinical studies to inform potential dosing for intraperitoneal injections in research models.[1][3][4][6]
Table 1: Sabizabulin Dosing in Preclinical and Clinical Studies
| Study Type | Model/Patient Population | Route of Administration | Dosage | Key Finding | Reference |
| Preclinical (Breast Cancer) | BT474 Orthotopic Xenograft Mouse Model | Oral (PO) | 17 mg/kg | Significantly inhibited tumor growth compared to vehicle and paclitaxel. | [4] |
| Clinical (Prostate Cancer) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Oral | 32 mg daily (Phase 3) | Favorable safety profile with significant and durable antitumor activity. | [1] |
| Clinical (Prostate Cancer) | mCRPC | Oral | 63 mg daily (Phase 2) | Well-tolerated, demonstrated cytostatic and cytotoxic antitumor activity. | [5] |
| Clinical (COVID-19) | Hospitalized Adults with Moderate-Severe COVID-19 | Oral | 9 mg daily (up to 21 days) | 55.2% relative reduction in deaths compared to placebo.[6] | [6][8] |
Experimental Protocol: Intraperitoneal (IP) Injection of this compound
This protocol provides a generalized procedure for the IP administration of this compound in mice and rats. All procedures should be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.
Materials
-
This compound
-
Sterile vehicle (e.g., 0.9% saline, PBS, or a solution containing DMSO and/or PEG, depending on solubility)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for mice; 23-25 gauge for rats)[10][11]
-
70% Isopropyl alcohol wipes
-
Weigh scale
-
Appropriate personal protective equipment (PPE)
Preparation of Sabizabulin Solution
-
Determine Solubility: Before preparing the injection solution, determine the solubility of this compound in the chosen vehicle. A common practice for compounds with low aqueous solubility is to first dissolve them in a small amount of DMSO and then dilute to the final concentration with saline or PBS.
-
Calculate Dosage: Calculate the required volume for each animal based on its body weight and the desired dose (mg/kg).
-
Example Calculation: For a 10 mg/kg dose in a 25 g mouse, the total dose is 0.25 mg. If the solution concentration is 2.5 mg/mL, the injection volume would be 0.1 mL.
-
-
Prepare Solution: Under sterile conditions (e.g., in a laminar flow hood), prepare the Sabizabulin solution. If using a co-solvent system, ensure the final concentration of the solvent (e.g., DMSO) is well-tolerated by the animals. Warm the solution to room or body temperature before injection to minimize discomfort.[10][12]
Animal Restraint and Injection Procedure
The two-person technique is generally recommended for safety and accuracy.[10][11]
-
Restraint (Mouse):
-
The first person restrains the mouse by scruffing the neck and back skin to immobilize the head and forelimbs. The tail is secured with the pinky finger of the same hand.
-
The mouse is tilted so its head is slightly lower than its hind end. This position allows the abdominal organs to shift cranially, reducing the risk of puncture.[11]
-
-
Restraint (Rat):
-
Injection Site Identification:
-
Injection:
-
The second person swabs the injection site with a 70% alcohol wipe.
-
Insert the needle, bevel up, at a 30-40 degree angle into the identified lower quadrant.[10]
-
Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel (no blood), the bladder (no urine), or the intestines (no yellowish/brown contents).[11]
-
If aspiration is clear (negative pressure), slowly and steadily depress the plunger to administer the solution. The maximum recommended IP injection volume is typically 10 mL/kg for both mice and rats.[10]
-
Withdraw the needle at the same angle it was inserted.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions such as distress, bleeding, or signs of peritonitis.[14]
-
Continue to monitor the animals according to the experimental and institutional guidelines.
-
Experimental Workflow Diagram
Caption: Workflow for intraperitoneal injection.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Sabizabulin - Wikipedia [en.wikipedia.org]
- 3. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Oral Sabizabulin for High-Risk, Hospitalized Adults with Covid-19: Interim Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hospitalhealthcare.com [hospitalhealthcare.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. reference.medscape.com [reference.medscape.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. research.uky.edu [research.uky.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Phase 1b/2 Study of Sabizabulin Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sabizabulin (B605096) (formerly VERU-111) is an orally bioavailable, first-in-class small molecule that acts as a microtubule disruptor. It is under investigation for its potential therapeutic effects in both oncology and virology. In oncology, it is being evaluated for the treatment of metastatic castration-resistant prostate cancer (mCRPC). In virology, it has been studied for the treatment of hospitalized patients with COVID-19 at high risk for acute respiratory distress syndrome (ARDS). These application notes provide a summary of the Phase 1b/2 clinical trial data in mCRPC and protocols derived from publicly available study information.
Mechanism of Action
Sabizabulin exerts its effects by binding to the colchicine (B1669291) binding site on the beta-tubulin subunit and a novel site on the alpha-tubulin subunit of microtubules. This cross-linking action leads to the depolymerization and disruption of the microtubule network.[1][2] This disruption has several downstream effects:
-
Inhibition of Mitosis: By preventing the formation of the mitotic spindle, Sabizabulin inhibits the division of rapidly proliferating cells, such as cancer cells.[1]
-
Disruption of Intracellular Transport: Microtubules are essential for the transport of cellular components. Sabizabulin's disruption of this network can interfere with processes like the nuclear translocation of the androgen receptor, which is critical for prostate cancer cell survival and proliferation.[3][4]
-
Antiviral Activity: The intracellular transport of viral particles, including SARS-CoV-2, is dependent on the microtubule network. By disrupting this network, Sabizabulin may inhibit viral replication and assembly.[1][5]
-
Anti-inflammatory Effects: Sabizabulin can inhibit the release of pro-inflammatory cytokines and disrupt the activities of inflammatory cells.[1][5]
A key feature of Sabizabulin is that it is not a substrate for P-glycoprotein (Pgp), an efflux pump that can confer resistance to other microtubule-targeting agents like taxanes.[1]
Caption: Mechanism of action of Sabizabulin.
Phase 1b/2 Study in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
This study was designed to establish the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), and evaluate the safety and preliminary efficacy of Sabizabulin in men with mCRPC who had progressed on at least one androgen receptor targeting agent.[6][7]
Data Presentation
Table 1: Study Design and Patient Demographics
| Parameter | Phase 1b | Phase 2 | Combined |
|---|---|---|---|
| Number of Patients | 39[3][6][7] | 41[6][7] | 80[7][8] |
| Median Age (years) | 76 (Range: 61-92)[9] | N/A | N/A |
| Prior Treatment | Taxane-naïve men who failed at least one androgen receptor targeting agent (abiraterone, enzalutamide).[9][10] | Taxane-naïve men who failed at least one androgen receptor targeting agent.[4][11] | N/A |
| Metastases at Entry (Phase 1b, n=30) | Bone: 8, Lymph Node: 5, Mixed: 5, Soft Tissue: 1[4][9] | N/A | N/A |
Table 2: Dosing and Safety Profile
| Parameter | Details |
|---|---|
| Phase 1b Dosing | Dose escalation from 4.5mg to 81mg.[4][10] Initial schedule was 7 days on, 14 days off per 21-day cycle, later expanded to continuous daily dosing.[4][10] |
| Maximum Tolerated Dose (MTD) | 72mg (Grade 3 diarrhea observed in 3/11 men).[4][9] |
| Recommended Phase 2 Dose (RP2D) | 63mg daily.[3][4][6][9] |
| Common Adverse Events (Grade 1-2) | Diarrhea, fatigue, nausea, vomiting, decreased appetite.[9][12] |
| Grade ≥3 Adverse Events (at 63mg) | Diarrhea (7.4%), fatigue (5.6%), ALT/AST elevations (5.6%/3.7%).[6][13] |
| Notable Safety Findings | No clinically significant neurotoxicity or neutropenia observed.[3][6][8] |
Table 3: Efficacy Results
| Efficacy Endpoint | Result |
|---|---|
| Objective Response Rate (ORR) | 20.7% (6/29) in patients with measurable disease (≥63mg dose).[6][8][13] This included 1 complete response and 5 partial responses.[6][13] |
| PSA Declines | 29.2% (14/48) of patients had PSA declines (≥63mg dose).[6][13] In an earlier cohort treated for ≥4 cycles, 60% (6/10) had PSA declines, with 40% (4/10) having ≥30% declines and 20% (2/10) having ≥50% declines.[4][9] |
| Median Radiographic Progression-Free Survival (rPFS) | 11.4 months for patients who received at least the 63mg dose.[6][8] |
| Best Clinical Response (BCR) | 37.5% (30/80) in the combined Phase 1b/2 study, defined as objective response or stable disease for ≥15 weeks.[7] In patients with measurable disease at entry, the BCR was 59% (17/29).[7] |
| Durability of Response | Durable responses lasting over 2.75 years were observed.[6] |
Experimental Protocols
The following protocols are derived from the methodologies described in the clinical trial publications.
1. Patient Selection Protocol
-
Inclusion Criteria:
-
Male patients with metastatic castration-resistant prostate cancer (mCRPC).
-
Evidence of disease progression after treatment with at least one androgen receptor targeting agent (e.g., abiraterone, enzalutamide).
-
Phase 2 required patients to be taxane-naïve.[11]
-
-
Exclusion Criteria:
-
Specific exclusion criteria are not detailed in the provided search results but would typically include factors like severe comorbidities, inadequate organ function, or concurrent use of other anticancer therapies.
-
2. Treatment Administration Protocol
-
Drug Formulation: Sabizabulin hydrochloride administered orally.
-
Phase 1b Dose Escalation:
-
A 3+3 dose-escalation design was used, starting at 4.5mg and escalating to 81mg.[2][4]
-
Initial dosing schedule was 7 days of oral Sabizabulin followed by 14 days off treatment, in a 21-day cycle.[4][10]
-
For patients who tolerated the initial cycles, the dosing schedule was expanded to 14 days on/7 days off, and subsequently to continuous 21 days of daily dosing.[10]
-
-
Phase 2 Dosing:
3. Safety and Efficacy Monitoring Protocol
-
Safety Assessment:
-
Monitor for adverse events (AEs) at each study visit. The most common AEs are gastrointestinal (diarrhea, nausea) and fatigue.[14]
-
Grade AEs according to standard criteria (e.g., CTCAE).
-
Pay close attention to gastrointestinal tolerability, as diarrhea was the dose-limiting toxicity at the 72mg dose.[9]
-
Routine laboratory tests should be conducted, including complete blood counts and liver function tests. Note that neutropenia was not observed.[6]
-
-
Efficacy Assessment:
-
Measure Prostate-Specific Antigen (PSA) levels at baseline and regularly throughout the study (e.g., every cycle).
-
Perform imaging (CT scans and/or bone scans) at baseline and at specified intervals to assess tumor response according to RECIST 1.1 and Prostate Cancer Working Group 3 (PCWG3) criteria.[6][15]
-
The primary endpoint for the final analysis was radiographic progression-free survival (rPFS).[6]
-
Caption: Workflow for the Phase 1b/2 mCRPC study.
Application in COVID-19 (Summary of Clinical Findings)
While the primary focus is the Phase 1b/2 oncology study, it is relevant for drug development professionals to be aware of Sabizabulin's investigation in COVID-19, which highlights its dual anti-inflammatory and antiviral properties. A Phase 3 trial in hospitalized patients with moderate to severe COVID-19 at high risk for ARDS was halted early due to overwhelming efficacy.[8]
Table 4: Key Phase 3 COVID-19 Trial Results (Interim Analysis, n=150)
| Endpoint | Placebo Group | Sabizabulin Group | Relative Reduction | p-value |
|---|---|---|---|---|
| Mortality Rate (Day 60) | 45.1%[16][17] | 20.2%[16][17] | 55.2%[8][16][17] | 0.0042[16] |
| Days in ICU | N/A | N/A | 43%[16][18] | 0.0013[16][18] |
| Days on Mechanical Ventilation | N/A | N/A | 49%[16][18] | 0.0013[16][18] |
| Days in Hospital | N/A | N/A | 26%[16][18] | 0.0277[16][18] |
-
Protocol: Patients were randomized 2:1 to receive either 9mg of oral Sabizabulin or a placebo daily for up to 21 days, in addition to standard of care.[16][19] The primary endpoint was all-cause mortality by day 60.[16][17]
These findings underscore the multifaceted mechanism of Sabizabulin, which has potential applications beyond oncology.
References
- 1. Sabizabulin - Wikipedia [en.wikipedia.org]
- 2. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. urotoday.com [urotoday.com]
- 5. Sabizabulin dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Veru Announces Presentation of Final Positive Phase 1b/2 Clinical Trial Results for Sabizabulin in Metastatic Castration Resistant Prostate Cancer at the 2022 American Society of Clinical Oncology Annual Meeting :: Veru Inc. (VERU) [ir.verupharma.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Veru Reports Positive Clinical Results from VERU-111 Phase 1b/2 Trial in Men with Metastatic Castration-Resistant Prostate Cancer, Advancing to Pivotal Phase 3 Clinical Program :: Veru Inc. (VERU) [ir.verupharma.com]
- 11. urotoday.com [urotoday.com]
- 12. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 13. ascopubs.org [ascopubs.org]
- 14. Veru Announces Positive Updated Data from Phase 1b/2 Sabizabulin Study in Men with Metastatic Castration Resistant Prostate Cancer at the 2021 ESMO Congress :: Veru Inc. (VERU) [ir.verupharma.com]
- 15. researchgate.net [researchgate.net]
- 16. Oral Sabizabulin for High-Risk, Hospitalized Adults with Covid-19: Interim Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. New England Journal of Medicine Evidence publication of phase III clinical trial results demonstrating that sabizabulin treatment significantly reduced deaths in high-risk hospitalized COVID-19 patients | medthority.com [medthority.com]
- 19. academic.oup.com [academic.oup.com]
Sabizabulin Hydrochloride Dose Escalation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose escalation studies conducted for Sabizabulin hydrochloride (also known as VERU-111), a novel oral cytoskeleton disruptor. The information is compiled from preclinical and clinical studies to guide further research and development.
Mechanism of Action
Sabizabulin is a small molecule that targets tubulin, a key component of microtubules in the cytoskeleton. Its mechanism involves binding to the colchicine (B1669291) binding site on β-tubulin and a unique site on α-tubulin, leading to the cross-linking of tubulin subunits.[1][2] This action disrupts microtubule dynamics, causing depolymerization and fragmentation of the microtubule network.[1] The consequences of this disruption include:
-
Mitotic Arrest: Inhibition of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][2]
-
Disruption of Intracellular Transport: Interference with microtubule-dependent cellular processes, including the transport of the androgen receptor (AR) into the nucleus, which is crucial for prostate cancer cell proliferation.[2][3]
-
Anti-angiogenic Effects: Inhibition of endothelial cell proliferation and the formation of new blood vessels that supply tumors.[2]
-
Overcoming Drug Resistance: Sabizabulin is not a substrate for P-glycoprotein (Pgp), a common efflux pump that contributes to multidrug resistance.[2]
Signaling Pathway Diagram
Caption: Mechanism of action of Sabizabulin targeting microtubule dynamics.
Preclinical Studies
In preclinical models, Sabizabulin demonstrated potent anti-cancer activity across various tumor types, including those resistant to taxanes.[1] It has shown low nanomolar inhibition of cell proliferation and tumor growth, prevention of cancer cell invasion and metastases, and suppression of angiogenesis.[1] Notably, preclinical studies in mice, rats, and dogs did not show evidence of liver toxicity, neurotoxicity, or myelosuppression, which are common side effects of other microtubule-targeting agents.[1]
Clinical Dose Escalation Studies
A multicenter, open-label, Phase Ib/II clinical trial (NCT03752099) was conducted to evaluate the safety, tolerability, and preliminary efficacy of Sabizabulin in men with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on at least one androgen receptor-targeting agent.[1][4]
Phase Ib Study Design
The Phase Ib portion of the study employed a standard 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[1][3]
-
Dosing Regimen: Escalating oral daily doses of Sabizabulin, starting from 4.5 mg up to 81 mg.[1][4]
-
Dosing Schedule: Initially, a 21-day cycle of 7 days on treatment followed by 14 days off.[1][5] For patients who tolerated the initial dosing, the schedule was intensified to continuous daily dosing.[1][6]
-
Dose-Limiting Toxicity (DLT) Period: The first 4 weeks of treatment.[1]
Experimental Workflow: Phase Ib Dose Escalation
Caption: Workflow for the Phase Ib dose-escalation study of Sabizabulin.
Dose Escalation and Safety Data
The MTD was not formally defined in the Phase Ib study.[1][4] However, based on the observed adverse events, particularly at higher doses, the 63 mg daily dose was selected as the RP2D.[1]
| Dose Level (mg/day) | Notable Grade ≥3 Adverse Events |
| 54 | Fatigue (11%, n=1)[1] |
| 63 | Nausea (7%, n=1), Vomiting (7%, n=1), Fatigue (7%, n=1)[1] |
| 72 | Diarrhea (23%, n=3), Fatigue (8%, n=1), Nausea (8%, n=1)[1][5] |
| 81 | Anemia (33%, n=1), Nausea (33%, n=1)[1] |
The most common adverse events at the 63 mg daily dose (combined Phase Ib/II data) were predominantly Grade 1-2.[4] Grade ≥3 events at this dose included diarrhea (7.4%), fatigue (5.6%), and elevations in alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) (5.6% and 3.7%, respectively).[4] Importantly, neurotoxicity and neutropenia were not observed.[1][4]
Pharmacokinetic Properties
Pharmacokinetic analysis revealed the following properties for Sabizabulin:
| Parameter | Value | Notes |
| Half-life (T1/2) | ~5 hours[1] | |
| Time to Steady State | Within 5 days of daily dosing[1] | |
| Effect of High-Fat Meal | Minimal effect on the extent of bioavailability (AUC0-24h). Delayed Tmax.[1] | |
| Formulation Comparison | The 32 mg film-coated (FC) formulation showed similar bioavailability to the 63 mg powder-in-capsule (PIC) formulation.[1] | The Phase 3 VERACITY trial is using a 32 mg dose of the improved bioavailability formulation.[7] |
Phase II Study and Preliminary Efficacy
The Phase II portion of the study further evaluated the RP2D of 63 mg administered daily in 41 patients with mCRPC who had no prior chemotherapy.[1][4]
Efficacy at the Recommended Phase II Dose (63 mg/day)
Efficacy data from a combined analysis of patients from both Phase Ib and II who received at least one cycle of 63 mg or higher on a daily basis (n=55) demonstrated promising antitumor activity.[1]
| Efficacy Endpoint | Result |
| Objective Response Rate (ORR) | 20.7% (6 of 29 patients with measurable disease), including 1 complete response and 5 partial responses.[1][4] |
| PSA Declines | 29.2% (14 of 48 patients) had PSA declines.[1][4] |
| Median Radiographic Progression-Free Survival (rPFS) | 11.4 months.[1][4] |
| Durability of Response | Durable responses lasting over 2.75 years were observed.[1][4] |
Protocols
Patient Selection Criteria (Phase Ib/II mCRPC Study)
-
Inclusion Criteria:
-
Adult males with histologically confirmed metastatic castration-resistant prostate cancer.
-
Disease progression on at least one novel androgen receptor-targeting agent (e.g., abiraterone, enzalutamide).
-
Adequate organ function.
-
-
Exclusion Criteria:
-
Known brain metastases.
-
Significant cardiovascular disease.
-
Prior treatment with other investigational drugs within a specified timeframe.
-
Drug Administration Protocol
-
Formulation: Sabizabulin administered orally as capsules.
-
Dosing:
-
Phase Ib: Dose escalation from 4.5 mg to 81 mg.
-
Phase II: 63 mg once daily.
-
-
Administration: Taken orally with water. The effect of food on absorption is minimal on overall exposure, but can delay the time to maximum concentration.[1]
-
Treatment Duration: Continued until disease progression or unacceptable toxicity.
Efficacy and Safety Assessment Protocol
-
Safety Monitoring:
-
Regular monitoring of adverse events (AEs) graded according to Common Terminology Criteria for Adverse Events (CTCAE).
-
Complete blood counts, serum chemistry, and liver function tests performed at baseline and regular intervals.
-
-
Efficacy Assessment:
Conclusion and Future Directions
The dose escalation studies for Sabizabulin have established a favorable safety profile and demonstrated promising antitumor activity in men with mCRPC. The recommended Phase II dose was determined to be 63 mg per day, which was well-tolerated and showed durable responses.[1] These findings have supported the initiation of a Phase III clinical trial, VERACITY (NCT04844749), to further evaluate the efficacy and safety of Sabizabulin in this patient population.[1][8] The Phase III study is utilizing a 32 mg dose of a new formulation with improved bioavailability.[7] The unique mechanism of action and favorable safety profile, particularly the lack of neurotoxicity and myelosuppression, position Sabizabulin as a potentially valuable therapeutic option for patients with advanced prostate cancer.[1][9]
References
- 1. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sabizabulin - Wikipedia [en.wikipedia.org]
- 3. urotoday.com [urotoday.com]
- 4. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. urotoday.com [urotoday.com]
- 9. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Recommended phase 2 dose (RP2D) of Sabizabulin hydrochloride
Application Notes and Protocols: Sabizabulin Hydrochloride
Topic: Recommended Phase 2 Dose (RP2D) of this compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (also known as VERU-111) is an oral, first-in-class, new chemical entity that acts as a cytoskeleton disruptor.[1][2][3] It targets microtubules, which are critical components of the cytoskeleton involved in intracellular transport and cell division.[4][5] Sabizabulin is currently under investigation for the treatment of various cancers, including metastatic castration-resistant prostate cancer (mCRPC), and has also been studied in the context of viral diseases like COVID-19.[2][4] This document provides a detailed overview of the recommended phase 2 dose (RP2D) of Sabizabulin, the clinical trial protocols used to determine this dose, and its mechanism of action.
Recommended Phase 2 Dose (RP2D)
The recommended phase 2 dose of Sabizabulin is 63 mg administered orally once daily on a continuous basis.[1][5][6][7] This dose was established in a Phase Ib/II clinical study involving men with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on an androgen receptor-targeting agent.[1][6][7] While a maximum tolerated dose (MTD) was not formally defined in the dose-escalation phase, the 63 mg daily dose was selected to optimize the safety profile, particularly concerning gastrointestinal tolerability, as grade 3 diarrhea was observed at higher doses of 72 mg and 81 mg.[1][5][7]
Clinical Trial Data Summary
The determination of the RP2D for Sabizabulin was based on the findings from a Phase Ib/II clinical trial (NCT03752099).[7][8][9] Below is a summary of the key data from this study.
Table 1: Phase Ib Dose Escalation and RP2D Selection
| Dose Level (Oral, Daily) | Patient Cohort | Key Observations | RP2D Decision |
| 4.5 mg - 54 mg | mCRPC patients | Favorable safety and tolerability. | Dose escalation continued. |
| 63 mg | mCRPC patients | Well-tolerated with preliminary signs of antitumor activity.[1][5] | Selected as the RP2D for the Phase II portion of the study.[1][6][7] |
| 72 mg | mCRPC patients | Grade 3 diarrhea was observed in 3 of 11 men.[5] | Dose considered to have exceeded the optimal balance of safety and efficacy. |
| 81 mg | mCRPC patients | Grade 3 diarrhea was observed.[1] | Dose escalation was halted. |
Table 2: Safety Profile at the RP2D (63 mg daily)
This table summarizes the most common adverse events observed in the combined Phase Ib/II study at the 63 mg daily dose.
| Adverse Event | Grade | Frequency (>10%) | Grade ≥3 Events | Frequency |
| Diarrhea | Mostly Grade 1-2 | >10% | Grade 3 | 7.4%[1][7][10] |
| Fatigue | Mostly Grade 1-2 | >10% | Grade 3 | 5.6%[1][7][10] |
| Nausea | Mostly Grade 1-2 | >10% | - | - |
| Decreased Appetite | Mostly Grade 1-2 | >10% | - | - |
| ALT/AST Elevation | Mostly Grade 1-2 | >10% | Grade 3 | 5.6% / 3.7%[1][7][10] |
Notably, neurotoxicity and neutropenia, common side effects of other microtubule-targeting agents like taxanes, were not observed with Sabizabulin treatment at any dose level.[1][2][7]
Table 3: Preliminary Efficacy at ≥63 mg Daily Dose (n=55)
| Efficacy Endpoint | Result |
| Objective Response Rate (ORR) in patients with measurable disease (n=29) | 20.7% (1 complete response, 5 partial responses)[1][2][7] |
| PSA Declines (in 48 evaluable patients) | 29.2%[1][7][10] |
| Median Radiographic Progression-Free Survival (rPFS) | 11.4 months[1][2][7] |
| Durable Responses (>12 months) | 14.5% (8/55)[7] |
Experimental Protocols
The following outlines the methodology for the Phase Ib/II clinical trial that established the RP2D of Sabizabulin.
Study Design
-
Trial: A Phase Ib/II, open-label, multicenter study.
-
Patient Population: Men with metastatic castration-resistant prostate cancer (mCRPC) who had progressed after treatment with at least one androgen receptor-targeting agent. The Phase Ib portion allowed for prior taxane (B156437) chemotherapy, while the Phase II portion was for taxane-naïve patients.[1][6][10]
-
Objectives:
-
Phase Ib: To determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of Sabizabulin.
-
Phase II: To evaluate the safety and preliminary efficacy of Sabizabulin at the RP2D.
-
Phase Ib Dose Escalation Protocol
-
Design: A standard 3+3 dose-escalation design was employed.[1][6][8]
-
Dosing Regimen:
-
Dose Levels: Doses were escalated in cohorts of 3-6 patients, starting from 4.5 mg and increasing up to 81 mg.[1][5][6]
-
Dose-Limiting Toxicity (DLT) Assessment: Patients were monitored for DLTs during the first cycle of treatment.
-
RP2D Selection: The RP2D was determined based on the safety and tolerability data from the dose-escalation cohorts, with the 63 mg daily dose being chosen to minimize gastrointestinal side effects while maintaining efficacy.[1][7]
Phase II Protocol
-
Dose: All patients enrolled in the Phase II portion of the study received Sabizabulin at the RP2D of 63 mg orally once daily.[1][6][7]
-
Treatment Duration: Treatment was continued until disease progression or unacceptable toxicity.[8]
-
Efficacy Assessment: Tumor responses were evaluated using the Prostate Cancer Working Group 3 (PCWG3) and Response Evaluation Criteria in Solid Tumors (RECIST 1.1) criteria.[1][10] Assessments included regular monitoring of Prostate-Specific Antigen (PSA) levels and imaging (CT and bone scans).[5][7]
-
Safety Assessment: Adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
Mechanism of Action and Signaling Pathway
Sabizabulin exerts its anticancer effects through a unique mechanism of action that involves the disruption of the microtubule cytoskeleton.[1]
-
Microtubule Disruption: Sabizabulin binds to the colchicine (B1669291) binding site on β-tubulin and a unique site on α-tubulin, leading to the cross-linking of α and β tubulin subunits.[1][4] This disrupts microtubule dynamics, causing microtubule depolymerization and fragmentation.[1]
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule function leads to the arrest of cancer cells in the G2/M phase of the cell cycle and induces apoptosis through the activation of caspases 3 and 9 and the cleavage of PARP.[1]
-
Inhibition of Androgen Receptor (AR) Transport: In prostate cancer, Sabizabulin also disrupts the microtubule-dependent transport of the androgen receptor into the nucleus, thereby inhibiting AR signaling.[3][5][6]
-
Overcoming Drug Resistance: Sabizabulin is not a substrate for P-glycoprotein (Pgp), an efflux pump that often confers resistance to taxanes.[1][4]
References
- 1. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Veru Announces Presentation of Final Positive Phase 1b/2 Clinical Trial Results for Sabizabulin in Metastatic Castration Resistant Prostate Cancer at the 2022 American Society of Clinical Oncology Annual Meeting :: Veru Inc. (VERU) [ir.verupharma.com]
- 3. Veru Announces Positive Phase 1b/2 Clinical Study Update for Sabizabulin (VERU-111) in Men with Metastatic Castration Resistant Prostate Cancer Presented at the 2021 ASCO Annual Meeting :: Veru Inc. (VERU) [ir.verupharma.com]
- 4. Sabizabulin - Wikipedia [en.wikipedia.org]
- 5. urotoday.com [urotoday.com]
- 6. urotoday.com [urotoday.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. targetedonc.com [targetedonc.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Sabizabulin Hydrochloride Efficacy in Solid Tumors Using RECIST 1.1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the efficacy of Sabizabulin hydrochloride in solid tumors using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1). Sabizabulin is an investigational new drug that functions as a tubulin polymerization inhibitor, and RECIST 1.1 provides a standardized methodology for evaluating the response of solid tumors to treatment.[1][2]
Introduction to this compound
Sabizabulin is an orally bioavailable small molecule that targets microtubules, a key component of the cellular cytoskeleton.[1] Its mechanism of action involves binding to the colchicine (B1669291) binding site on the beta-tubulin subunit and a novel site on the alpha-tubulin subunit, leading to the depolymerization of microtubules.[1] This disruption of the microtubule network inhibits mitotic spindle formation, directly impeding the division of cancer cells.[1] Furthermore, it can interfere with the intracellular trafficking of essential components for tumor growth, such as the androgen receptor.[1][3]
RECIST 1.1: A Standardized Framework for Efficacy Assessment
RECIST 1.1 is a set of standardized guidelines for objectively evaluating the change in tumor burden in response to cancer therapy.[2][4] It is widely adopted in clinical trials to ensure consistent and comparable assessment of treatment efficacy across different studies and institutions.[4] The criteria are based on measuring the size of tumors and identifying the appearance of new lesions using imaging techniques like CT or MRI.[4][5]
Quantitative Efficacy Data of Sabizabulin in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
A Phase Ib/II clinical study evaluated the safety and efficacy of Sabizabulin in men with mCRPC who had progressed on an androgen receptor-targeting agent. Efficacy was assessed using RECIST 1.1 criteria.[6][7]
Table 1: Objective Response Rate (ORR) in Patients with Measurable Disease Treated with ≥63 mg Sabizabulin [8][9]
| Response Category | Number of Patients (n) | Percentage (%) |
| Complete Response (CR) | 1 | 3.4 |
| Partial Response (PR) | 5 | 17.2 |
| Objective Response Rate (CR + PR) | 6 | 20.7 |
| Total Patients with Measurable Disease | 29 |
Table 2: Overall Efficacy Outcomes in Patients Treated with ≥63 mg Sabizabulin [6][9]
| Efficacy Endpoint | Value | Patient Population (n) |
| Median Radiographic Progression-Free Survival (rPFS) | 11.4 months | 55 |
| Patients with PSA Declines | 14 | 48 |
Experimental Protocols
Protocol 1: Administration of this compound
This protocol is based on the dosing regimen used in the Phase Ib/II clinical trial in patients with mCRPC.[6]
1. Patient Population:
-
Adult males with a confirmed diagnosis of metastatic castration-resistant prostate cancer.
-
Evidence of disease progression after at least one androgen receptor-targeting agent.
-
Measurable disease at baseline as defined by RECIST 1.1.[10]
2. Dosing Regimen:
-
Recommended Phase 2 Dose (RP2D): 63 mg of this compound administered orally once daily.[8][11]
-
Administration: The dose should be taken at approximately the same time each day, with or without food.
-
Treatment Cycles: Continuous daily dosing.
3. Monitoring and Dose Modification:
-
Monitor patients for adverse events, including diarrhea, fatigue, and nausea.[9][12]
-
Dose adjustments or interruptions may be necessary based on the severity and type of adverse events, as specified in the clinical trial protocol.
Protocol 2: Tumor Assessment using RECIST 1.1
This protocol outlines the standardized procedure for assessing tumor response to Sabizabulin treatment according to RECIST 1.1 guidelines.[4][5][10]
1. Baseline Assessment:
-
Perform baseline imaging (CT or MRI) within 4 weeks prior to the initiation of Sabizabulin treatment.[10]
-
Identify and document all "target" and "non-target" lesions.
-
Record the sum of the longest diameters (SLD) of all target lesions.
2. Follow-up Assessments:
-
Perform follow-up imaging at predefined intervals as specified in the clinical trial protocol (e.g., every 8 weeks).
-
Measure and record the longest diameter of all target lesions.
-
Assess non-target lesions qualitatively for unequivocal progression.
-
Systematically search for and document any new lesions.
3. Response Evaluation:
-
Complete Response (CR): Disappearance of all target lesions. Any pathological lymph nodes must have reduced in short axis to <10 mm.[10]
-
Partial Response (PR): At least a 30% decrease in the SLD of target lesions compared to the baseline SLD.[10]
-
Progressive Disease (PD): At least a 20% increase in the SLD of target lesions from the smallest sum recorded since treatment started (nadir), with an absolute increase of at least 5 mm. The appearance of one or more new lesions is also considered progressive disease.[10]
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
Visualizations
Caption: Sabizabulin's mechanism of action leading to cancer cell death.
Caption: Experimental workflow for RECIST 1.1 assessment.
Caption: Logical relationships of RECIST 1.1 response criteria.
References
- 1. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. RECIST 1.1 Criteria Toolkit: A Resource for Success in Clinical Trials with Solid Tumor Evaluation Requirements - NRG Oncology [nrgoncology.org]
- 4. RECIST 1.1 – RECIST [recist.eortc.org]
- 5. slicevault.com [slicevault.com]
- 6. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. project.eortc.org [project.eortc.org]
- 11. urotoday.com [urotoday.com]
- 12. Veru Announces Positive Phase 1b/2 Clinical Study Update for Sabizabulin (VERU-111) in Men with Metastatic Castration Resistant Prostate Cancer Presented at the 2021 ASCO Annual Meeting | MarketScreener [marketscreener.com]
Sabizabulin Hydrochloride for Taxane-Resistant Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabizabulin (also known as VERU-111) is an orally bioavailable, novel small molecule that acts as a microtubule depolymerizing agent.[1][2] It exhibits potent anticancer activity in a variety of cancer models, including those that have developed resistance to taxanes, a cornerstone of chemotherapy.[2][3][4] Taxane (B156437) resistance is a significant clinical challenge, often involving mechanisms such as overexpression of drug efflux pumps (e.g., P-glycoprotein) or alterations in β-tubulin isoforms.[1][4] Sabizabulin's unique mechanism of action allows it to circumvent these common resistance pathways, making it a promising therapeutic agent for patients with taxane-refractory cancers.[1][2]
This document provides detailed application notes and experimental protocols for studying the effects of Sabizabulin hydrochloride on taxane-resistant cancer cell lines.
Mechanism of Action
Sabizabulin disrupts the microtubule network through a distinct mechanism compared to taxanes, which stabilize microtubules. It binds to the colchicine (B1669291) binding site on the β-tubulin subunit and also to a unique site on the α-tubulin subunit, leading to the cross-linking of tubulin subunits.[1][2] This action inhibits microtubule polymerization and induces microtubule depolymerization, resulting in the fragmentation of the cytoskeleton.[1][2]
The key consequences of Sabizabulin-induced microtubule disruption in cancer cells are:
-
Mitotic Arrest: Disruption of the mitotic spindle prevents proper chromosome segregation, leading to cell cycle arrest at the G2/M phase.[2][5]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases 3 and 9, and cleavage of poly (ADP-ribose) polymerase (PARP).[2]
-
Disruption of Intracellular Transport: Microtubules are essential for the transport of various cellular components. Sabizabulin's disruption of microtubules can interfere with processes such as the nuclear translocation of the androgen receptor, which is crucial for prostate cancer cell survival.[1]
-
Anti-angiogenic Effects: By targeting endothelial cells, Sabizabulin can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.[2]
A significant advantage of Sabizabulin is that it is not a substrate for P-glycoprotein (P-gp), a major drug efflux pump that often contributes to taxane resistance.[1][4] This allows Sabizabulin to maintain its cytotoxic activity in cancer cells that overexpress P-gp.
Data Presentation
In Vitro Efficacy of Sabizabulin
The following table summarizes the in vitro activity of Sabizabulin in various cancer cell lines, including taxane-resistant models.
| Cell Line | Cancer Type | Resistance Mechanism | Sabizabulin IC50 (nM) | Paclitaxel IC50 (nM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | Taxane-Sensitive | ~8-9 | - | [2] |
| BT474 | HER2+ Breast Cancer | Taxane-Sensitive | Low nanomolar | Low nanomolar | [3] |
| SKBR3 | HER2+ Breast Cancer | Taxane-Sensitive | Low nanomolar | Low nanomolar | [3] |
| Panc-1 | Pancreatic Cancer | - | 25 (24h), 11.8 (48h) | - | [6] |
| AsPC-1 | Pancreatic Cancer | - | 35 (24h), 15.5 (48h) | - | [6] |
| HPAF-II | Pancreatic Cancer | - | 35 (24h), 25 (48h) | - | [6] |
Note: Specific IC50 values for taxane-resistant cell lines treated with Sabizabulin were not consistently available in the searched literature. The data indicates Sabizabulin's high potency in various cancer cell lines, and its ability to overcome taxane resistance has been demonstrated in preclinical models.[2][3]
Clinical Trial Data for Sabizabulin in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
A Phase Ib/II clinical study evaluated the safety and efficacy of Sabizabulin in men with mCRPC who had progressed on an androgen receptor-targeting agent. Prior taxane chemotherapy was permitted in the Phase Ib portion.
| Parameter | Value | Reference |
| Recommended Phase II Dose (RP2D) | 63 mg/day (oral) | [2] |
| Objective Response Rate (ORR) (in patients with measurable disease, n=29) | 20.7% (1 complete, 5 partial) | [2] |
| Prostate-Specific Antigen (PSA) Declines (in evaluable patients, n=48) | 29.2% | [2] |
| Median Radiographic Progression-Free Survival (rPFS) (n=55) | 11.4 months | [2] |
| Common Adverse Events (Grade 1-2) | Diarrhea, fatigue, nausea | [7] |
| Grade ≥3 Adverse Events | Diarrhea (7.4%), fatigue (5.6%), ALT/AST elevations (5.6%/3.7%) | [7] |
| Observed Toxicities Not Present | Neurotoxicity, neutropenia | [2][7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Sabizabulin on taxane-resistant cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Taxane-resistant cancer cell line of interest (e.g., Paclitaxel-resistant PC-3 or Docetaxel-resistant MCF-7) and its parental sensitive cell line.
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin).
-
This compound (stock solution in DMSO).
-
Paclitaxel (stock solution in DMSO).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Protocol:
-
Cell Seeding:
-
Harvest and count cells from logarithmic phase cultures.
-
Seed cells into 96-well plates at a density of 3,000-8,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the assay.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Sabizabulin and Paclitaxel in complete medium from the stock solutions. A typical concentration range for Sabizabulin would be 0.1 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.
-
After 24 hours of incubation, remove the medium and add 100 µL of medium containing the different concentrations of the compounds or the vehicle control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Clonogenic Assay (Colony Formation Assay)
Objective: To assess the long-term effect of Sabizabulin on the ability of single taxane-resistant cancer cells to proliferate and form colonies.
Materials:
-
Taxane-resistant and parental cancer cell lines.
-
Complete cell culture medium.
-
This compound.
-
6-well cell culture plates.
-
Fixation solution (e.g., methanol:acetic acid, 3:1).
-
Staining solution (e.g., 0.5% crystal violet in methanol).
Protocol:
-
Cell Seeding:
-
Harvest and count single-cell suspensions of the cancer cells.
-
Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates containing complete medium.
-
Allow the cells to attach for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of Sabizabulin (typically below the IC50 value to assess cytostatic effects) for 24-48 hours.
-
After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Fixation and Staining:
-
Remove the medium and gently wash the wells with PBS.
-
Fix the colonies with the fixation solution for 10-15 minutes at room temperature.
-
Remove the fixation solution and stain the colonies with the crystal violet solution for 20-30 minutes.
-
-
Data Analysis:
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the untreated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and necrosis in taxane-resistant cancer cells following treatment with Sabizabulin.
Materials:
-
Taxane-resistant and parental cancer cell lines.
-
Complete cell culture medium.
-
This compound.
-
6-well cell culture plates.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Flow cytometer.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with Sabizabulin at concentrations around the IC50 value for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
-
In Vivo Xenograft Model of Taxane-Resistant Cancer
Objective: To evaluate the in vivo antitumor efficacy of orally administered Sabizabulin in a taxane-resistant tumor model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Taxane-resistant cancer cell line (e.g., engineered to express luciferase for in vivo imaging).
-
This compound formulated for oral gavage.
-
Vehicle control.
-
Calipers for tumor measurement.
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of taxane-resistant cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer Sabizabulin orally (e.g., daily or on a specified schedule) at a predetermined dose.
-
Administer the vehicle control to the control group.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).
-
Compare the tumor growth rates and final tumor volumes between the treatment and control groups.
-
Mandatory Visualization
Caption: Mechanism of action of Sabizabulin on microtubule dynamics and cellular processes.
Caption: Workflow for determining the IC50 of Sabizabulin using an MTT cell viability assay.
Caption: Logical relationship illustrating how Sabizabulin overcomes common taxane resistance mechanisms.
References
- 1. Sabizabulin - Wikipedia [en.wikipedia.org]
- 2. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sabizabulin | C21H19N3O4 | CID 53379371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Sabizabulin Hydrochloride in Combination with Anti-HER2 Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of sabizabulin (B605096) hydrochloride, a novel oral cytoskeleton disruptor, for the treatment of HER2-positive (HER2+) breast cancer, including its potential for combination with anti-HER2 therapies. The information is based on available preclinical data.
Introduction
Sabizabulin is an orally bioavailable, small molecule tubulin polymerization inhibitor.[1] It disrupts the cytoskeleton by binding to the colchicine (B1669291) binding site on the beta subunit of tubulin and a unique site on the alpha subunit, leading to microtubule depolymerization.[1] This mechanism of action differs from taxanes, which stabilize microtubules.[2] Standard-of-care for HER2+ breast cancer often involves anti-HER2 antibodies like trastuzumab and pertuzumab in combination with a taxane (B156437).[1][3] However, taxane resistance and toxicities present clinical challenges.[1] Sabizabulin's distinct mechanism, oral bioavailability, and potential to overcome taxane resistance make it a promising candidate for evaluation in HER2+ breast cancer, both as a monotherapy and in combination with anti-HER2 agents.[1][4]
Preclinical Rationale for Combination Therapy
Preclinical studies have demonstrated that sabizabulin shows potent anti-cancer activity in HER2+ breast cancer models.[3][4] Furthermore, sabizabulin has been shown to synergize with the anti-HER2 tyrosine kinase inhibitor, lapatinib (B449), in inhibiting the growth of HER2+ tumor cells.[4] This synergy suggests that combining sabizabulin's microtubule-disrupting activity with the signal transduction inhibition of anti-HER2 agents could lead to enhanced therapeutic efficacy.
Signaling Pathway
The HER2 signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[5] Anti-HER2 therapies block these pathways, while sabizabulin disrupts a fundamental process for cell division and intracellular transport. The combination of these two mechanisms has the potential for a synergistic anti-tumor effect.
Caption: Dual targeting of HER2 signaling and microtubule dynamics.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of sabizabulin as a monotherapy in HER2+ breast cancer models, as reported in preclinical studies.[4]
Table 1: In Vitro Anti-Proliferative Activity of Sabizabulin in HER2+ Breast Cancer Cell Lines [4]
| Cell Line | Receptor Status | Sabizabulin IC50 (nM) | Paclitaxel IC50 (nM) |
| BT474 | ER+/PR+/HER2+ | 11.3 ± 1.5 | 3.7 ± 0.5 |
| SKBR3 | ER-/PR-/HER2+ | 11.5 ± 2.1 | 5.2 ± 0.8 |
| AU565 | ER-/PR-/HER2+ | 10.7 ± 1.3 | 4.8 ± 0.7 |
| JIMT-1 | ER-/PR-/HER2+ | 12.1 ± 1.8 | 6.1 ± 0.9 |
Table 2: In Vivo Efficacy of Sabizabulin in HER2+ Xenograft Models [4]
| Xenograft Model | Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| BT474 | Vehicle | 450 ± 50 | - |
| Sabizabulin (10 mg/kg, oral, daily) | 150 ± 30 | 67% | |
| Paclitaxel (10 mg/kg, i.p., weekly) | 200 ± 40 | 56% | |
| HCI-12 (PDX) | Vehicle | 600 ± 70 | - |
| Sabizabulin (10 mg/kg, oral, daily) | 250 ± 50 | 58% | |
| Paclitaxel (10 mg/kg, i.p., weekly) | 180 ± 40 | 70% |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of sabizabulin alone and in combination with anti-HER2 therapies in HER2+ breast cancer models. These protocols are based on methodologies described in published preclinical studies.[4]
Protocol 1: Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of sabizabulin and to assess the synergistic, additive, or antagonistic effects when combined with an anti-HER2 agent.
Materials:
-
HER2+ breast cancer cell lines (e.g., BT474, SKBR3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Sabizabulin hydrochloride
-
Anti-HER2 therapy (e.g., trastuzumab, pertuzumab, lapatinib)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed HER2+ cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of sabizabulin and the anti-HER2 agent in complete growth medium.
-
For combination studies, prepare a matrix of concentrations of both drugs.
-
Remove the overnight culture medium and add the drug solutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug and combination using non-linear regression analysis.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Clonogenicity (Colony Formation) Assay
Objective: To assess the long-term effect of sabizabulin on the ability of single cancer cells to form colonies.
Materials:
-
HER2+ breast cancer cell lines
-
Complete growth medium
-
6-well plates
-
This compound
-
Crystal violet staining solution
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of sabizabulin.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the plating efficiency and survival fraction for each treatment group.
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of sabizabulin in combination with an anti-HER2 therapy in a HER2+ breast cancer xenograft model.
Materials:
-
HER2+ breast cancer cells (e.g., BT474)
-
Immunocompromised mice (e.g., female athymic nude mice)
-
Matrigel
-
This compound (for oral gavage)
-
Anti-HER2 therapy (e.g., trastuzumab for intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject HER2+ cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, Sabizabulin, Anti-HER2 agent, Combination).
-
Administer treatments as per the defined schedule (e.g., sabizabulin daily by oral gavage, trastuzumab twice weekly by intraperitoneal injection).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Caption: In vivo xenograft experimental workflow.
Conclusion
This compound demonstrates significant preclinical anti-tumor activity in HER2+ breast cancer models. Its unique mechanism of action and synergy with the anti-HER2 agent lapatinib provide a strong rationale for its further investigation in combination with other anti-HER2 therapies such as trastuzumab and pertuzumab. The protocols outlined above provide a framework for researchers to explore the therapeutic potential of this promising combination.
References
- 1. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Sabizabulin Hydrochloride Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Sabizabulin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, novel microtubule-targeting agent. It binds to the colchicine-binding site on the β-tubulin subunit and a unique site on the α-tubulin subunit, leading to crosslinking of tubulin subunits. This action inhibits microtubule polymerization and induces microtubule depolymerization, ultimately disrupting the cytoskeleton.[1] This disruption leads to a G2/M phase cell cycle arrest and induction of apoptosis.[1] A key feature of Sabizabulin is that it is not a substrate for P-glycoprotein (P-gp), a common drug efflux pump that confers resistance to taxanes.[1]
Q2: What are the known mechanisms of resistance to microtubule-targeting agents, and how might they apply to Sabizabulin?
Resistance to microtubule-targeting agents is a significant challenge in cancer therapy. The primary mechanisms include:
-
Alterations in Tubulin Isotypes: Overexpression of specific β-tubulin isotypes, particularly βIII-tubulin (encoded by the TUBB3 gene), is a well-established mechanism of resistance to taxanes and vinca (B1221190) alkaloids.[2][3] βIII-tubulin can alter microtubule dynamics, making them less sensitive to the effects of these drugs.[3] Sabizabulin has been shown to repress the transcription of βIII and βIV tubulin isoforms, suggesting a potential mechanism to overcome this form of resistance.[1]
-
Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or MDR1), can actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.[4] Sabizabulin is reportedly not a substrate for P-gp, which may make it effective in cancers that have developed resistance to other chemotherapies via this mechanism.[1]
-
Mutations in Tubulin Genes: Although less common, mutations in the genes encoding α- or β-tubulin can alter the drug-binding site, reducing the affinity of the drug for its target.
Q3: My cells are showing reduced sensitivity to Sabizabulin. How can I confirm if they have developed resistance?
To confirm Sabizabulin resistance, you should perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to compare the half-maximal inhibitory concentration (IC50) of Sabizabulin in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase (typically 3-5 fold or higher) in the IC50 value is a strong indicator of acquired resistance.
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro experiments with Sabizabulin.
Issue 1: Inconsistent or lower-than-expected cytotoxicity in cell viability assays.
| Potential Cause | Troubleshooting Steps |
| Drug Precipitation | This compound, like many small molecules, may have limited solubility in aqueous media. Visually inspect your drug dilutions for any signs of precipitation. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before further dilution in culture medium. |
| Cell Seeding Density | The initial number of cells seeded can significantly impact the outcome of a viability assay. Optimize the seeding density for your specific cell line to ensure they are in the logarithmic growth phase throughout the experiment. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., direct reduction of MTT tetrazolium salt). To check for this, run a cell-free control with Sabizabulin and the assay reagents. If interference is observed, consider using an alternative viability assay based on a different principle, such as the Sulforhodamine B (SRB) assay which measures total protein content. |
| Intrinsic or Acquired Resistance | The cell line may have inherent resistance or may have developed resistance over time in culture. Confirm the IC50 of your cell line and compare it to published values or your own historical data. |
Issue 2: Difficulty in detecting changes in βIII-tubulin expression by Western Blot.
| Potential Cause | Troubleshooting Steps |
| Low Antibody Quality | Ensure you are using a primary antibody that is validated for the detection of βIII-tubulin. Check the antibody datasheet for recommended applications and dilutions. |
| Insufficient Protein Loading | Load a sufficient amount of total protein (typically 20-40 µg) per lane to ensure detection of low-abundance proteins. |
| Poor Protein Transfer | Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S before blocking. Optimize transfer conditions (time, voltage) if necessary. |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to minimize non-specific antibody binding.[5][6] |
| Suboptimal Antibody Concentrations | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal strength and background noise.[6] |
Experimental Protocols
Protocol 1: Development of a Sabizabulin-Resistant Cell Line
This protocol describes a method for generating a Sabizabulin-resistant cancer cell line through continuous exposure to escalating drug concentrations.[7][8]
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of Sabizabulin in the parental cell line.
-
Initial Exposure: Culture the parental cells in media containing Sabizabulin at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, increase the concentration of Sabizabulin in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitoring and Maintenance: At each concentration, monitor the cells for signs of toxicity and allow them to recover and resume normal growth before the next dose escalation.
-
Confirmation of Resistance: Periodically, perform a cell viability assay to determine the IC50 of the treated cell population. A significant and stable increase in the IC50 value compared to the parental line indicates the development of resistance.
-
Cryopreservation: It is crucial to cryopreserve cells at various stages of resistance development.
Protocol 2: Western Blot Analysis of β-Tubulin Isotype Expression
-
Sample Preparation: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for βIII-tubulin (or other isotypes of interest) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare the expression levels between sensitive and resistant cells.
Protocol 3: Live-Cell Imaging of Microtubule Dynamics
This protocol allows for the real-time visualization of Sabizabulin's effect on microtubule depolymerization.[9][10][11]
-
Cell Preparation: Seed cells that stably express a fluorescently-tagged tubulin (e.g., GFP-α-tubulin) or a microtubule-plus-end tracking protein (e.g., EB3-GFP) onto glass-bottom imaging dishes.
-
Live-Cell Imaging Setup: Place the dish on the stage of a live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Baseline Imaging: Acquire baseline time-lapse images of the microtubule network before adding the drug.
-
Sabizabulin Treatment: Gently add pre-warmed media containing Sabizabulin at the desired concentration to the imaging dish.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images at regular intervals (e.g., every 30-60 seconds) for a duration of 1-2 hours.
-
Data Analysis: Analyze the time-lapse movies to observe changes in microtubule structure, such as depolymerization, fragmentation, and overall network disruption. Quantify parameters like microtubule length and density over time.
Data Presentation
Table 1: Hypothetical IC50 Values for Sabizabulin in Sensitive and Resistant Prostate Cancer Cell Lines
| Cell Line | Description | Sabizabulin IC50 (nM) | Fold Resistance |
| PC-3 | Parental, sensitive | 10 | - |
| PC-3-SabR | Sabizabulin-resistant | 85 | 8.5 |
| DU145 | Parental, sensitive | 15 | - |
| DU145-SabR | Sabizabulin-resistant | 120 | 8.0 |
Note: These are example values for illustrative purposes.
Visualizations
Caption: Potential mechanisms of action and resistance to Sabizabulin.
Caption: Troubleshooting workflow for inconsistent Sabizabulin cytotoxicity.
References
- 1. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Class III β-tubulin expression and in vitro resistance to microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
Sabizabulin Hydrochloride and P-glycoprotein Mediated Resistance: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance when investigating the interaction between sabizabulin (B605096) hydrochloride and P-glycoprotein (P-gp) mediated multidrug resistance (MDR).
Frequently Asked Questions (FAQs)
Q1: What is the relationship between sabizabulin and P-glycoprotein (P-gp)?
A1: Sabizabulin is a novel, orally bioavailable small molecule that disrupts microtubules. Crucially, it is not a substrate for P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance in many cancers.[1][2] This means that cancer cells overexpressing P-gp, which would typically pump out conventional chemotherapeutics like taxanes, are unable to effectively remove sabizabulin. This allows the drug to accumulate within the cancer cells and exert its cytotoxic effects, thereby overcoming P-gp-mediated resistance.[2][3]
Q2: How does sabizabulin's mechanism of action contribute to overcoming taxane (B156437) resistance?
A2: Taxanes, such as paclitaxel (B517696) and docetaxel, are common chemotherapeutic agents that are known substrates of P-gp. A major mechanism of acquired resistance to taxanes is the overexpression of P-gp, which pumps the drugs out of the cancer cell, reducing their intracellular concentration and efficacy.[2] Since sabizabulin is not a P-gp substrate, it can be effective in tumors that have developed resistance to taxanes via this mechanism.[1][3] Sabizabulin targets the colchicine-binding site on tubulin, leading to microtubule disruption, cell cycle arrest, and apoptosis, a mechanism distinct from but ultimately similar in effect to taxanes.[1]
Q3: Is there evidence of sabizabulin's efficacy in P-gp overexpressing cancer models?
A3: Yes, preclinical studies have demonstrated sabizabulin's potent activity in cancer models with acquired taxane resistance, which are often characterized by P-gp overexpression.[1][3] Sabizabulin has shown low nanomolar inhibition of cell proliferation in various cancer cell lines, including those resistant to other microtubule-targeting agents.[1]
Quantitative Data Summary
Table 1: Template for Comparative Cytotoxicity of Sabizabulin and Paclitaxel in Parental and P-gp Overexpressing Cell Lines
| Cell Line | Compound | IC50 (nM) | Resistance Factor (IC50 Resistant / IC50 Parental) |
| Parental (e.g., MCF-7) | Sabizabulin | [Enter experimental value] | - |
| Paclitaxel | [Enter experimental value] | - | |
| P-gp Overexpressing (e.g., MCF-7/ADR) | Sabizabulin | [Enter experimental value] | [Calculate] |
| Paclitaxel | [Enter experimental value] | [Calculate] |
Experimental Protocols and Troubleshooting
This section provides detailed methodologies for key experiments to investigate the interaction of sabizabulin with P-gp-mediated multidrug resistance, along with troubleshooting guides for common issues.
Experiment 1: Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the concentration of a compound required to inhibit the growth of a cell population by 50% (IC50).
Protocol:
-
Cell Seeding: Seed parental (e.g., MCF-7) and P-gp overexpressing (e.g., MCF-7/ADR) cells in separate 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of sabizabulin and a known P-gp substrate (e.g., paclitaxel) in culture medium.
-
Treatment: Treat the cells with the serially diluted compounds for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors. | Ensure a single-cell suspension before seeding; Use a multichannel pipette for consistency. |
| No dose-dependent effect observed | Incorrect concentration range; Compound instability. | Test a wider range of concentrations; Prepare fresh compound dilutions for each experiment. |
| Unexpectedly high cytotoxicity in control wells | Solvent toxicity. | Ensure the final solvent concentration is low and consistent across all wells (typically <0.5%). |
Experiment 2: Rhodamine 123 Accumulation/Efflux Assay
This functional assay measures the activity of P-gp by quantifying the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
Protocol:
-
Cell Seeding: Seed parental and P-gp overexpressing cells in a 24-well plate and grow to confluency.
-
Pre-incubation: Pre-incubate the cells with either buffer, a known P-gp inhibitor (e.g., 20 µM verapamil) as a positive control, or sabizabulin at various concentrations for 30-60 minutes.
-
Rhodamine 123 Loading: Add Rhodamine 123 (e.g., 5 µM) to each well and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1% Triton X-100 in PBS).
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~525 nm).
-
Data Analysis: Normalize the fluorescence to the protein concentration of each well. Increased fluorescence in the presence of an inhibitor indicates P-gp inhibition. With sabizabulin, you would expect to see no significant increase in Rhodamine 123 accumulation, as it does not inhibit P-gp.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low fluorescence signal | Insufficient dye loading; Low P-gp expression in resistant cells. | Increase Rhodamine 123 concentration or incubation time; Confirm P-gp expression by Western blot. |
| High background fluorescence | Incomplete washing. | Increase the number and rigor of washing steps with ice-cold PBS. |
| Positive control (Verapamil) shows no effect | Verapamil (B1683045) degradation; Low P-gp activity. | Use freshly prepared verapamil solution; Ensure cells are healthy and P-gp is functional. |
Experiment 3: P-gp ATPase Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to drug transport. P-gp substrates and inhibitors can modulate this activity.
Protocol:
-
Membrane Preparation: Use commercially available membrane vesicles from cells overexpressing human P-gp.
-
Reaction Setup: In a 96-well plate, add the P-gp membranes, MgATP, and the test compound (sabizabulin), a known P-gp substrate/stimulator (e.g., verapamil), or a known inhibitor. Include a control with sodium orthovanadate (a potent ATPase inhibitor) to measure non-P-gp dependent ATP hydrolysis.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes).
-
Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green-based reagent).
-
Data Analysis: Subtract the vanadate-insensitive ATPase activity to determine the P-gp-specific activity. Compare the activity in the presence of sabizabulin to the basal activity and the activity with verapamil. As sabizabulin is not a substrate, it is not expected to stimulate P-gp ATPase activity.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low overall ATPase activity | Inactive P-gp membranes; Suboptimal assay conditions. | Use a fresh batch of membranes; Optimize ATP and magnesium concentrations. |
| High background in vanadate (B1173111) control | Contamination of reagents with phosphate. | Use high-purity water and reagents. |
| Verapamil does not stimulate activity | Inactive verapamil; Insufficient verapamil concentration. | Use a fresh verapamil solution; Test a range of concentrations to find the optimal stimulating concentration. |
Experiment 4: Western Blot for P-gp (ABCB1) Expression
This experiment confirms the expression level of P-gp in your cell lines.
Protocol:
-
Cell Lysis: Lyse parental and P-gp overexpressing cells with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (ABCB1) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No P-gp band detected in resistant cells | Low P-gp expression; Primary antibody issue. | Load more protein; Use a different, validated P-gp antibody. |
| Multiple non-specific bands | Antibody concentration too high; Insufficient blocking. | Optimize primary antibody dilution; Increase blocking time or change blocking agent. |
| Uneven loading control bands | Inaccurate protein quantification; Pipetting errors. | Re-quantify protein concentrations; Be precise when loading the gel. |
Visualizations
Caption: Experimental workflow for assessing sabizabulin's interaction with P-gp.
Caption: Sabizabulin bypasses P-gp mediated resistance by evading efflux.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VERU-111, Cytoskeleton Disruptor, Demonstrates Efficacy in Preclinical Models of Human Triple Negative Breast Cancer :: Veru Inc. (VERU) [ir.verupharma.com]
- 3. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Sabizabulin Hydrochloride Side Effects In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of Sabizabulin hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in preclinical and clinical studies?
A1: Based on clinical trial data, the most frequently reported adverse events associated with Sabizabulin (also known as VERU-111) are primarily gastrointestinal and constitutional. These are generally mild to moderate in severity (Grade 1-2). Notably, Sabizabulin has not been associated with clinically relevant neutropenia or neurotoxicity, which are common side effects of other microtubule inhibitors like taxanes.[1][2][3][4][5] Preclinical studies in animal models have shown that Sabizabulin is generally well-tolerated.[6][7]
Q2: What is the mechanism of action of this compound?
A2: Sabizabulin is an orally bioavailable, small molecule that disrupts the cytoskeleton by binding to the colchicine (B1669291) binding site on β-tubulin and a unique site on α-tubulin. This cross-links the tubulin subunits, leading to microtubule depolymerization and inhibition of microtubule formation.[2][8] This disruption of the microtubule network leads to G2/M phase cell cycle arrest and induction of apoptosis through the activation of caspases 3 and 9 and cleavage of PARP.[1]
Q3: Are there any known supportive care strategies for managing Sabizabulin-induced side effects in animal models?
A3: While specific supportive care guidelines for Sabizabulin in preclinical settings are not extensively published, general principles for managing chemotherapy-induced toxicities can be applied. For gastrointestinal distress, this may include dietary modifications and the use of anti-diarrheal agents. For fatigue, ensuring easy access to food and water and monitoring activity levels are important. For potential liver toxicity, regular monitoring of liver enzymes is recommended.
Q4: How should I monitor for potential hepatotoxicity in my animal studies?
A4: Regular blood sample collection for analysis of liver function markers is crucial. Key markers to monitor include Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). Histopathological analysis of liver tissue at the end of the study can also provide valuable information on potential liver damage.
Troubleshooting Guides
This section provides practical guidance for addressing specific side effects that may be encountered during in vivo experiments with this compound.
Issue 1: Gastrointestinal Toxicity (Diarrhea, Nausea, Decreased Appetite)
Symptoms in Animal Models:
-
Diarrhea: Loose or watery stools, perianal staining.
-
Nausea/Vomiting: Retching, pica (eating of non-nutritive substances like bedding).
-
Decreased Appetite: Reduced food intake, weight loss.
Troubleshooting Steps:
-
Monitor and Grade Severity: Implement a daily scoring system to objectively assess the severity of gastrointestinal toxicity.
-
Supportive Care:
-
Ensure easy access to fresh water and palatable, high-calorie supplemental food.
-
For diarrhea, consider providing an electrolyte solution to prevent dehydration.
-
Consult with a veterinarian about the potential use of anti-diarrheal medications like loperamide, being mindful of potential impacts on experimental outcomes.
-
-
Dose Modification: If severe toxicity is observed, consider a dose reduction or temporary interruption of Sabizabulin administration, in line with the study protocol.
Issue 2: Fatigue and Lethargy
Symptoms in Animal Models:
-
Reduced spontaneous activity in the cage.
-
Decreased engagement in normal behaviors (e.g., grooming, nesting).
-
Hunched posture.
Troubleshooting Steps:
-
Objective Assessment: Utilize methods like voluntary wheel running or open-field tests to quantify activity levels.
-
Environmental Enrichment: Provide appropriate environmental enrichment to encourage natural behaviors, but avoid overly strenuous activities.
-
Ensure Accessibility: Place food and water in easily accessible locations within the cage to minimize exertion.
-
Close Monitoring: Increase the frequency of animal health checks to monitor for signs of distress.
Issue 3: Elevated Liver Enzymes (Hepatotoxicity)
Symptoms in Animal Models:
-
Often asymptomatic in early stages.
-
In severe cases, may observe jaundice (yellowing of the skin and mucous membranes), ascites (abdominal fluid accumulation), or changes in behavior.
Troubleshooting Steps:
-
Regular Blood Monitoring: Collect blood samples at baseline and regular intervals during the study to monitor ALT and AST levels.
-
Histopathology: At the end of the study, collect liver tissue for histopathological examination to assess for any cellular damage.
-
Dose Adjustment: If significant and sustained elevations in liver enzymes are observed, a reduction in the Sabizabulin dose may be necessary.
Data Presentation
Table 1: Summary of Adverse Events from Sabizabulin Clinical Trials (≥63 mg/day)
| Adverse Event | All Grades (%) | Grade ≥ 3 (%) |
| Diarrhea | 59.3 | 7.4 |
| Fatigue | 33.0 | 5.6 |
| Nausea | 31.5 | - |
| Decreased Appetite | >10 | - |
| ALT/AST Elevation | >10 | 5.6 / 3.7 |
Data compiled from clinical trial results.[2][9]
Experimental Protocols
Protocol 1: Assessment and Management of Chemotherapy-Induced Diarrhea in Mice
-
Daily Monitoring:
-
Visually inspect each mouse for signs of diarrhea, including loose, unformed, or watery stools and soiling of the perineal area.
-
Record daily body weight.
-
-
Fecal Consistency Scoring:
-
Use a 4-point scale: 0 = normal, well-formed pellets; 1 = soft, but formed pellets; 2 = very soft, unformed stool; 3 = watery diarrhea.
-
-
Supportive Care:
-
If diarrhea is observed (score ≥ 2), provide a supplemental source of hydration, such as a hydrogel pack or an electrolyte solution in a second water bottle.
-
Ensure easy access to standard chow. Consider providing a highly palatable, soft diet if food intake is reduced.
-
-
Intervention (if necessary and protocol-permissible):
-
For persistent or severe diarrhea (score of 3 for >48 hours), consult with the veterinary staff about the administration of an anti-diarrheal agent.
-
Record all treatments and observations.
-
Protocol 2: Monitoring Chemotherapy-Induced Fatigue in Mice
-
Voluntary Wheel Running Activity:
-
House mice individually in cages equipped with a low-resistance running wheel.
-
Record the number of wheel revolutions continuously using an automated system.
-
Establish a baseline activity level for at least 3-5 days before the first dose of Sabizabulin.
-
Analyze the data by comparing post-treatment activity to the baseline.
-
-
Open-Field Test:
-
Place the mouse in the center of a novel, open-field arena (e.g., 50 cm x 50 cm).
-
Record the total distance traveled and the time spent in different zones of the arena over a 5-10 minute period using a video tracking system.
-
Perform this test at baseline and at specified time points after Sabizabulin administration.
-
-
General Health Scoring:
-
Incorporate a scoring system that includes posture, coat condition, and general activity level during daily health checks.
-
Protocol 3: Preclinical Monitoring of Hepatotoxicity
-
Blood Sample Collection:
-
Collect a baseline blood sample (e.g., via tail vein or submandibular bleed) before the start of treatment.
-
Collect subsequent blood samples at regular intervals (e.g., weekly or bi-weekly) and at the study endpoint.
-
-
Biochemical Analysis:
-
Process blood samples to obtain serum or plasma.
-
Measure the levels of ALT and AST using a standard biochemical analyzer.
-
-
Histopathological Analysis:
-
At the termination of the study, euthanize the animals and perform a necropsy.
-
Collect the entire liver and fix it in 10% neutral buffered formalin.
-
Process the fixed tissue for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should examine the slides for signs of hepatocellular necrosis, inflammation, and other abnormalities.
-
Mandatory Visualization
Caption: Sabizabulin's mechanism of action leading to apoptosis.
Caption: Workflow for in vivo toxicity monitoring.
References
- 1. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Mouse Model for Assessing Fatigue during Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a mouse model for assessing fatigue during chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Evaluation of the effects of chemotherapy-induced fatigue and pharmacological interventions in multiple mouse behavioral assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Animal Models in Cancer Supportive Care [healthtech.com]
- 7. benchchem.com [benchchem.com]
- 8. dispendix.com [dispendix.com]
- 9. Relationship between Chemotherapy-Induced Diarrhea and Intestinal Microbiome Composition - PMC [pmc.ncbi.nlm.nih.gov]
Sabizabulin Hydrochloride Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) and management of adverse events associated with sabizabulin (B605096) hydrochloride during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for sabizabulin?
A1: Sabizabulin is an orally available, small molecule that acts as a microtubule disruptor.[1] It binds to the colchicine (B1669291) binding site on the beta-subunit of tubulin and a unique site on the alpha-subunit, leading to the cross-linking of tubulin subunits.[2] This action inhibits microtubule polymerization and causes their depolymerization.[1][2] The disruption of the microtubule network inhibits critical cellular processes, including mitotic spindle formation, which arrests cell division, and intracellular trafficking of components like the androgen receptor and viral particles.[1] This mechanism contributes to its anti-cancer, anti-viral, and anti-inflammatory effects.[1][3]
Q2: What is the Recommended Phase II Dose (RP2D) for sabizabulin and was a Maximum Tolerated Dose (MTD) identified in clinical trials?
A2: In the Phase Ib/II study for metastatic castration-resistant prostate cancer (mCRPC), the Recommended Phase II Dose (RP2D) was established at 63 mg administered orally per day.[2][4][5] The Maximum Tolerated Dose (MTD) was not reached in the dose-escalation phase of this trial, which evaluated doses up to 81 mg.[2][5] The 63 mg dose was selected for the Phase II portion due to the increased incidence of Grade 3 adverse events observed at doses of 72 mg and higher.[2]
Q3: What are the most common adverse events observed with sabizabulin administration?
A3: The most frequently reported adverse events in the Phase Ib/II mCRPC trial at the 63 mg daily dose were predominantly Grade 1 or 2.[2][5] These include diarrhea, fatigue, and nausea.[2][4] Other common adverse events noted were decreased appetite and elevations in liver enzymes (ALT/AST).[6][7]
Q4: What are the identified dose-limiting toxicities (DLTs) for sabizabulin hydrochloride?
A4: While a formal MTD was not defined, dose-escalation was stopped and the RP2D was determined based on the frequency of Grade 3 adverse events at higher doses. These events, which can be considered dose-limiting, included gastrointestinal toxicities (diarrhea, nausea, vomiting), fatigue, and anemia at doses of 54 mg and above.[2] Importantly, neurotoxicity and neutropenia, which are common dose-limiting toxicities for other microtubule-targeting agents like taxanes, were not observed with sabizabulin.[2][5][6]
Q5: How does the safety profile of sabizabulin compare to other microtubule-targeting agents, such as taxanes?
A5: Sabizabulin exhibits a distinct and more favorable safety profile compared to taxanes.[2] The most notable difference is the absence of clinically relevant neurotoxicity and neutropenia, which are significant dose-limiting toxicities for taxanes.[2][5][8] While gastrointestinal side effects are common with oral administration of sabizabulin, they are generally low-grade and manageable.[2][4] Furthermore, preclinical studies suggest sabizabulin is not a substrate for P-glycoprotein (Pgp), an efflux pump that often confers resistance to taxanes.[1][2]
Troubleshooting Guide for Experimental Issues
Q: We are observing significant gastrointestinal (GI) toxicity (e.g., diarrhea) in our animal models. How can this be managed?
A: This observation is consistent with clinical findings where GI toxicities were the most common adverse events.[2] These events were typically low-grade and manageable.[4] For your experiments, consider the following troubleshooting steps:
-
Dose Adjustment: If the toxicity is severe, a dose reduction may be warranted. The clinical trials managed GI events with brief drug interruptions or dose reductions.[4]
-
Supportive Care: In clinical settings, anti-diarrheal agents were used for supportive care.[2] Depending on your experimental protocol and institutional guidelines, explore the feasibility of co-administering supportive care agents.
-
Dosing Schedule Modification: The initial Phase Ib trial utilized an intermittent dosing schedule (7 days on/14 days off) before moving to continuous daily dosing.[2] If your experimental design allows, altering the dosing schedule could mitigate toxicity while maintaining efficacy.
Q: Our cancer cell lines are showing resistance to taxanes. Is sabizabulin a viable alternative in our experimental models?
A: Yes, sabizabulin is a promising agent to test in taxane-resistant models. Preclinical studies have shown that sabizabulin can overcome taxane (B156437) resistance.[9] This is partly because it is not a substrate for the P-glycoprotein (Pgp) efflux pump, a common mechanism of taxane resistance.[1][2] Its unique binding sites and mechanism of action on tubulin also differentiate it from taxanes.[2]
Quantitative Data Summary
Table 1: Grade ≥3 Treatment-Emergent Adverse Events by Dose in Phase Ib Study
| Adverse Event | 54 mg Cohort (n=?) | 63 mg Cohort (n=?) | 72 mg Cohort (n=13) | 81 mg Cohort (n=3) |
| Fatigue | Grade 3 (11%) | Grade 3 (7%) | Grade 3 (8%) | - |
| Nausea | - | Grade 3 (7%) | Grade 3 (8%) | Grade 3 (33%) |
| Vomiting | - | Grade 3 (7%) | - | - |
| Diarrhea | - | - | Grade 3 (23%) | - |
| Anemia | - | - | - | Grade 3 (33%) |
| Data sourced from a Phase Ib/II study in men with mCRPC. The number of patients in the 54 mg and 63 mg cohorts for this specific breakdown was not detailed in the source document.[2] |
Table 2: Grade ≥3 Treatment-Emergent Adverse Events at the Recommended Phase II Dose (63 mg/day)
| Adverse Event | Frequency (Combined Phase Ib/II Data, N=55) |
| Diarrhea | 7.4% |
| Fatigue | 5.6% |
| Alanine Aminotransferase (ALT) Elevation | 5.6% |
| Aspartate Aminotransferase (AST) Elevation | 3.7% |
| Nausea | 1.9% |
| Vomiting | 1.9% |
| Back Pain | 1.9% |
| Data compiled from patients who received ≥63 mg daily in the combined Phase Ib and II portions of the study.[2][5][8] |
Experimental Protocols
Protocol: Phase Ib/II Clinical Trial of Sabizabulin in mCRPC (NCT03752099)
-
Objective: To determine the MTD, RP2D, safety, and preliminary efficacy of sabizabulin in men with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on at least one androgen receptor-targeting agent.[2][5]
-
Methodology:
-
Phase Ib (Dose Escalation):
-
Design: A standard 3+3 dose-escalation design was used.[2][5]
-
Patient Population: 39 men with mCRPC, prior taxane chemotherapy was permitted.[2][5]
-
Dosing: Oral doses of sabizabulin were escalated from 4.5 mg to 81 mg.[2] The initial dosing schedule was 7 days on, 14 days off for a 21-day cycle.[2]
-
DLT Period: The dose-limiting toxicity (DLT) evaluation period was the first 4 weeks of treatment.[2]
-
Dose Advancement: For patients who tolerated the initial 4-week period without a DLT, intrapatient dose escalation and increased dosing frequency (up to daily) were allowed.[2]
-
-
Phase II (Dose Expansion):
-
Patient Population: 41 men with mCRPC, no prior chemotherapy was permitted.[2][5]
-
Dosing: Sabizabulin was administered at the RP2D of 63 mg orally once daily.[2][4]
-
Primary Endpoints: Efficacy, radiographic progression-free survival (rPFS), and overall response rate (ORR).[4]
-
Efficacy Assessment: Tumor response and progression were evaluated using Prostate Cancer Working Group 3 (PCWG3) and Response Evaluation Criteria in Solid Tumors (RECIST 1.1) criteria.[2][4]
-
Visualizations
Caption: Mechanism of action for sabizabulin targeting tubulin subunits.
Caption: Workflow of the Phase Ib/II clinical trial for sabizabulin.
References
- 1. Sabizabulin - Wikipedia [en.wikipedia.org]
- 2. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reference.medscape.com [reference.medscape.com]
- 4. targetedonc.com [targetedonc.com]
- 5. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Veru Announces Positive Phase 1b/2 Clinical Study Update for Sabizabulin (VERU-111) in Men with Metastatic Castration Resistant Prostate Cancer Presented at the 2021 ASCO Annual Meeting :: Veru Inc. (VERU) [ir.verupharma.com]
- 7. onclive.com [onclive.com]
- 8. onclive.com [onclive.com]
- 9. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Sabizabulin hydrochloride dosage for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Sabizabulin hydrochloride in in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a tubulin polymerization inhibitor.[1][2] It works by binding to the colchicine (B1669291) binding site on the beta-subunit of tubulin and a unique site on the alpha-subunit, leading to the depolymerization of microtubules and preventing their formation.[1][2] This disruption of the microtubule network inhibits mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[3] Additionally, it can interfere with microtubule-mediated intracellular transport.[2]
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in organic solvents like DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light and moisture. For in vitro experiments, prepare a concentrated stock solution in anhydrous DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment of cancer cells with this compound is expected to result in:
-
Inhibition of cell proliferation: Sabizabulin has demonstrated potent anti-proliferative activity in various cancer cell lines with IC50 values in the low nanomolar range.[4]
-
Cell cycle arrest: Cells treated with Sabizabulin typically arrest in the G2/M phase of the cell cycle due to the disruption of the mitotic spindle.[3]
-
Induction of apoptosis: Prolonged mitotic arrest triggers the apoptotic cascade, characterized by the activation of caspases 3 and 9, and cleavage of PARP.[3]
-
Morphological changes: You may observe an increase in rounded cells and, at lower concentrations, the formation of multinucleated cells.
Q4: In which cancer cell lines has Sabizabulin shown efficacy?
A4: Sabizabulin has demonstrated preclinical efficacy in a broad range of cancer cell lines, including those with acquired resistance to taxanes.[3] Efficacy has been reported in prostate cancer, HER2+ breast cancer, and pancreatic cancer cell lines.[3][4][5]
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with this compound.
Issue 1: Lower than expected anti-proliferative activity or high IC50 values.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh dilutions of Sabizabulin from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Resistance | Use cell lines known to be sensitive to microtubule-targeting agents. If resistance is suspected, you can test for the expression of drug efflux pumps like P-glycoprotein. Sabizabulin has been reported to not be a substrate for P-glycoprotein, which may help overcome some forms of resistance.[2] |
| Suboptimal Experimental Conditions | Optimize cell seeding density, as high cell confluence can sometimes reduce the apparent potency of a compound. Perform a time-course experiment to ensure the incubation period is sufficient to observe an effect. |
| Incorrect Dosage | Perform a comprehensive dose-response experiment with a wide range of concentrations to accurately determine the IC50 value for your specific cell line. |
Issue 2: Inconsistent results between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated and use careful pipetting techniques to minimize volume variations, especially when preparing serial dilutions. |
| Temperature Fluctuations | Maintain a consistent temperature of 37°C during cell treatment and incubation, as tubulin polymerization is a temperature-sensitive process. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture. |
| Edge Effects in Microplates | To minimize "edge effects" in 96-well plates, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media. |
Issue 3: No significant G2/M arrest observed in cell cycle analysis.
| Possible Cause | Troubleshooting Steps |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal treatment duration for inducing G2/M arrest in your cell line. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to identify a concentration that effectively induces cell cycle arrest without causing widespread, immediate cell death. |
| Cell Line Specific Differences | The kinetics of cell cycle arrest can vary between different cell lines. Consider using a positive control, such as another known tubulin inhibitor like paclitaxel (B517696) or colchicine, to validate your experimental setup. |
Data Presentation
Table 1: Summary of this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Assay |
| Panc-1 | Pancreatic Cancer | 25 | 24 | Cell Viability |
| Panc-1 | Pancreatic Cancer | 11.8 | 48 | Cell Viability |
| AsPC-1 | Pancreatic Cancer | 35 | 24 | Cell Viability |
| AsPC-1 | Pancreatic Cancer | 15.5 | 48 | Cell Viability |
| HPAF-II | Pancreatic Cancer | 35 | 24 | Cell Viability |
| HPAF-II | Pancreatic Cancer | 25 | 48 | Cell Viability |
| Melanoma Cell Line Panel (average) | Melanoma | 5.2 | Not Specified | Cell Viability |
| Prostate Cancer Cell Line Panel (average) | Prostate Cancer | 5.2 | Not Specified | Cell Viability |
| HER2+ Breast Cancer Cell Lines | Breast Cancer | Low nanomolar | Not Specified | Proliferation |
Note: IC50 values can vary depending on the specific experimental conditions and the cell line used.[4][5]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cells.
-
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO at the same final concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
-
2. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.
-
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting and quantifying apoptosis in cells treated with this compound.
-
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Sabizabulin - Wikipedia [en.wikipedia.org]
- 3. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Sabizabulin Hydrochloride GI Tolerability Improvement: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address gastrointestinal (GI) tolerability issues that may be encountered during experiments with sabizabulin (B605096) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects observed with sabizabulin hydrochloride in clinical trials?
A1: In the Phase 1b/II clinical trial (NCT03752099), the most frequently reported gastrointestinal adverse events for patients receiving the recommended Phase 2 dose (63 mg daily) were primarily Grade 1-2 and included diarrhea, nausea, and vomiting.[1][2][3] Grade 3 or higher diarrhea and nausea were also observed, particularly at higher doses.[1][4]
Q2: What is the proposed mechanism behind sabizabulin-induced gastrointestinal toxicity?
A2: Sabizabulin is a microtubule disruptor that inhibits the polymerization of tubulin, a critical component of the cytoskeleton.[1] This disruption can affect rapidly dividing cells, such as those lining the gastrointestinal tract, leading to mucosal damage and subsequent symptoms like diarrhea and nausea. The mechanism is thought to be similar to that of other microtubule-targeting chemotherapeutic agents.
Q3: How does the new 32 mg film-coated (FC) formulation of sabizabulin aim to improve GI tolerability?
A3: The 32 mg film-coated (FC) formulation of sabizabulin has been developed with improved bioavailability.[1][5] Pharmacokinetic studies have shown that the 32 mg FC formulation provides similar serum drug concentrations to the 63 mg powder-in-capsule (PIC) formulation.[1] It is hypothesized that this improved absorption will result in less unabsorbed drug remaining in the gastrointestinal tract, potentially leading to better GI tolerability.[1]
Q4: What are the standard supportive care measures for managing sabizabulin-induced GI side effects in a clinical setting?
A4: In clinical trials, low-grade gastrointestinal adverse events were managed with supportive care, such as anti-diarrheal agents (e.g., loperamide), or through brief interruptions of the drug administration.[1] For more severe cases, dose reduction may be considered.[2]
Data Presentation
Table 1: Incidence of Gastrointestinal Adverse Events with Sabizabulin (Combined Phase 1b/II Data)
| Adverse Event | All Grades (%) (n=55 at ≥63 mg) | Grade ≥3 (%) (n=55 at ≥63 mg) |
| Diarrhea | 59% | 7.4% |
| Nausea | 31.5% | 1.9% |
| Vomiting | Not specified | 1.9% (at 63 mg cohort) |
Source: Markowski, M. C., et al. (2022). A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent. Clinical Cancer Research.[1][3]
Table 2: Grade 3 Gastrointestinal Adverse Events by Sabizabulin Dose (Phase 1b Dose Escalation)
| Dose Level | Grade 3 Diarrhea | Grade 3 Nausea | Grade 3 Vomiting |
| 63 mg | 0% | 7% (1 patient) | 7% (1 patient) |
| 72 mg | 23% (3 patients) | 8% (1 patient) | 0% |
| 81 mg | 0% | 33% (1 patient) | 0% |
Source: Markowski, M. C., et al. (2022). A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent.[1]
Troubleshooting Guides
Issue 1: High Incidence of Diarrhea in Preclinical Animal Models
Possible Cause: Direct toxicity of sabizabulin to the intestinal epithelium.
Troubleshooting/Experimental Protocol:
1. In Vivo Murine Model for Assessing Chemotherapy-Induced Diarrhea
-
Objective: To evaluate the efficacy of potential interventions to mitigate sabizabulin-induced diarrhea.
-
Methodology:
-
Animal Model: Use male Wistar Han IGS rats or a similar rodent model.[6][7]
-
Drug Administration: Administer sabizabulin orally at various doses. Include a vehicle control group.
-
Intervention Groups:
-
Co-administration with loperamide (B1203769) (e.g., 1-2 mg/kg, orally).[8]
-
Testing of a modified sabizabulin formulation (e.g., nanoformulation, enteric-coated).
-
Dietary modification (e.g., low-fat diet).
-
-
Monitoring:
-
Endpoint Analysis:
-
At the end of the study period (e.g., 72 hours), euthanize animals and collect jejunal tissue for histopathological analysis (villus height, crypt depth, signs of inflammation).[6][7][9]
-
Compare the incidence and severity of diarrhea, body weight loss, and histopathological changes between the different treatment groups.
-
-
Issue 2: Poor Permeability and High Efflux of Sabizabulin in Caco-2 Assays, Potentially Leading to High Local GI Concentration
Possible Cause: Sabizabulin may be a substrate for efflux transporters (e.g., P-glycoprotein) in intestinal epithelial cells, leading to low absorption and high concentration in the gut lumen.
Troubleshooting/Experimental Protocol:
2. Caco-2 Permeability Assay for Assessing Intestinal Transport
-
Objective: To determine the bidirectional permeability of sabizabulin and identify if it is a substrate for efflux transporters.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® plates) for 21 days to allow for differentiation and formation of a polarized monolayer.[10]
-
Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).[11]
-
Permeability Assessment:
-
Apical to Basolateral (A-B) Transport: Add sabizabulin to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This represents absorption.
-
Basolateral to Apical (B-A) Transport: Add sabizabulin to the basolateral chamber and measure its appearance in the apical chamber over time. This represents secretion/efflux.
-
-
Efflux Inhibition: Conduct the permeability assay in the presence and absence of a known P-glycoprotein inhibitor (e.g., verapamil).[11]
-
Sample Analysis: Quantify the concentration of sabizabulin in the samples from both chambers at different time points using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.
-
A significant reduction in the efflux ratio in the presence of an inhibitor confirms that sabizabulin is a substrate for that transporter.
-
-
Issue 3: Need to Clinically Evaluate a New Formulation with Potentially Improved GI Tolerability
Possible Cause: A new formulation of sabizabulin has been developed and requires clinical validation of its improved GI tolerability profile.
Troubleshooting/Experimental Protocol:
3. Clinical Trial Design for Evaluating GI Tolerability
-
Objective: To compare the gastrointestinal tolerability of a new sabizabulin formulation against the current standard formulation.
-
Methodology:
-
Study Design: A randomized, double-blind, crossover, or parallel-group Phase 1 or 2 study.
-
Patient Population: Healthy volunteers or patients with the target indication (e.g., metastatic castration-resistant prostate cancer).
-
Treatment Arms:
-
Arm A: Standard sabizabulin formulation (e.g., 63 mg PIC).
-
Arm B: New sabizabulin formulation (e.g., 32 mg FC).
-
-
Endpoints:
-
Primary Endpoint: Incidence and severity of treatment-emergent adverse events (TEAEs), particularly diarrhea, nausea, and vomiting, graded according to Common Terminology Criteria for Adverse Events (CTCAE).
-
Secondary Endpoints:
-
Patient-reported outcomes (PROs) using a validated GI symptom questionnaire.
-
Pharmacokinetic parameters (Cmax, AUC) to confirm bioequivalence or the desired exposure profile.
-
Use of rescue medications (e.g., anti-diarrheals).
-
-
-
Data Collection: Collect safety and tolerability data throughout the treatment period.
-
Statistical Analysis: Compare the incidence of GI TEAEs and PRO scores between the treatment arms.
-
References
- 1. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Evaluation and validation of chemotherapy-specific diarrhoea and histopathology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation and validation of chemotherapy‐specific diarrhoea and histopathology in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of a novel dual murine model of chemotherapy-induced oral and intestinal mucositis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. enamine.net [enamine.net]
Sabizabulin hydrochloride dose interruption and reduction strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sabizabulin (B605096) hydrochloride. The information is based on findings from clinical studies and preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of sabizabulin?
Sabizabulin is an orally bioavailable, small molecule that acts as a microtubule disruptor. It binds to the colchicine (B1669291) binding site on the beta-subunit of tubulin and a novel site on the alpha-subunit, leading to cross-linking of tubulin subunits. This action inhibits microtubule polymerization and causes depolymerization of existing microtubules.[1][2] The disruption of the microtubule network interferes with critical cellular processes, including mitotic spindle formation, which inhibits cell division, and intracellular transport.[1][3] Notably, sabizabulin disrupts the transport of the androgen receptor (AR) into the nucleus, a key process in prostate cancer progression.[3][4]
Q2: What is the recommended dose of sabizabulin hydrochloride in clinical research?
In a Phase Ib/II study involving men with metastatic castration-resistant prostate cancer (mCRPC), the recommended Phase II dose (RP2D) was established as 63 mg administered orally once daily on a continuous schedule.[2][4][5][6][7] While a maximum tolerated dose (MTD) was not officially reached, the 63 mg dose was selected to optimize gastrointestinal tolerability, as higher doses (72 mg and 81 mg) were associated with an increased incidence of grade 3 adverse events.[2][5][7]
Q3: What are the most common adverse events associated with sabizabulin?
The most frequently observed treatment-emergent adverse events are primarily gastrointestinal in nature and generally of low grade (Grade 1-2).[2][5][6] These include diarrhea, nausea, and fatigue.[2][5][8] Importantly, neurotoxicity and neutropenia, which are common side effects of other microtubule-targeting agents like taxanes, have not been observed with sabizabulin treatment.[2][5][8]
Troubleshooting Guide: Dose Interruption and Reduction Strategies
This guide provides strategies for managing adverse events (AEs) that may arise during sabizabulin administration in a research setting. The recommendations are based on reported clinical trial data and general principles for managing toxicities of oral anticancer agents.
Management of Common Adverse Events
For low-grade (Grade 1-2) gastrointestinal toxicities, such as diarrhea and nausea, supportive care is often sufficient.[1] This may include the use of anti-diarrheal agents.[1] For more severe or persistent AEs, dose interruption and/or reduction may be necessary.[5][6]
Dose Modification for Specific Adverse Events
The following table summarizes the reported Grade ≥3 adverse events from the Phase Ib/II study of sabizabulin at the 63 mg daily dose and provides a framework for dose modification.
| Adverse Event (Grade ≥3) | Incidence at 63 mg/day | Recommended Action |
| Diarrhea | 7.4%[2][5][8] | Interrupt sabizabulin until the AE resolves to ≤ Grade 1. Resume at a reduced dose of 54 mg daily. |
| Fatigue | 5.6%[2][5][8] | Interrupt sabizabulin until the AE resolves to ≤ Grade 1. Resume at a reduced dose of 54 mg daily. A case report showed resolution of Grade 3 fatigue upon dose reduction from 63 mg to 54 mg. |
| Alanine Aminotransferase (ALT) Increased | 5.6%[5][8] | Interrupt sabizabulin until the AE resolves to ≤ Grade 1 or baseline. Resume at a reduced dose of 54 mg daily. |
| Aspartate Aminotransferase (AST) Increased | 3.7%[5][8] | Interrupt sabizabulin until the AE resolves to ≤ Grade 1 or baseline. Resume at a reduced dose of 54 mg daily. |
| Nausea | 1.9%[6] | Interrupt sabizabulin until the AE resolves to ≤ Grade 1. Resume at a reduced dose of 54 mg daily. |
| Vomiting | 1.9%[6] | Interrupt sabizabulin until the AE resolves to ≤ Grade 1. Resume at a reduced dose of 54 mg daily. |
Note: If an adverse event requiring dose reduction recurs at the 54 mg dose level, consideration should be given to discontinuing the administration of sabizabulin.
Experimental Protocols and Visualizations
Signaling Pathway of Sabizabulin
Sabizabulin's primary mechanism of action involves the disruption of microtubule dynamics, which has downstream effects on several cellular processes.
Caption: Sabizabulin's mechanism of action leading to apoptosis.
Experimental Workflow for Dose Modification
The following diagram illustrates a logical workflow for managing adverse events and making decisions regarding dose interruption and reduction during a clinical experiment with sabizabulin.
Caption: Workflow for sabizabulin dose modification.
References
- 1. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sabizabulin dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. urotoday.com [urotoday.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. targetedonc.com [targetedonc.com]
- 7. urotoday.com [urotoday.com]
- 8. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of Sabizabulin hydrochloride in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Sabizabulin hydrochloride in experimental settings. The information focuses on addressing potential issues related to its mechanism of action and observed effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that functions as a tubulin polymerization inhibitor.[1][2] It binds to the colchicine (B1669291) binding site on the beta-tubulin subunit and a unique site on the alpha-tubulin subunit, leading to the depolymerization of microtubules.[1][3] This disruption of the microtubule network inhibits the formation of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequently inducing apoptosis.[4][5]
Q2: What are the expected downstream cellular effects of Sabizabulin treatment?
A2: Following the disruption of microtubule dynamics, researchers can expect to observe several downstream effects, including:
-
Cell Cycle Arrest: Arrest of the cell cycle at the G2/M phase.[4][5]
-
Apoptosis Induction: Activation of caspase-3 and -9, and cleavage of poly (ADP-ribose) polymerase (PARP).[3][4]
-
Repression of Tubulin Isoforms: Direct repression of the transcription of βIII and βIV tubulin isoforms, which is a common mechanism of drug resistance.[4]
-
Inhibition of Intracellular Trafficking: Disruption of microtubule-dependent processes like the nuclear translocation of the androgen receptor and viral particle transport.[1][6]
Q3: Are there any known direct off-target protein interactions of Sabizabulin?
A3: Based on available research, Sabizabulin is described as a selective tubulin inhibitor.[1] Current literature primarily focuses on its on-target effects related to microtubule disruption. While downstream signaling pathways are affected as a consequence of this primary mechanism, there is no substantial evidence to suggest direct, high-affinity binding to other unrelated protein targets like kinases. The observed clinical adverse effects are generally considered to be on-target effects occurring in non-cancerous, rapidly dividing cells.
Q4: What are the commonly observed adverse effects in preclinical and clinical studies, and how can they be interpreted in a research context?
A4: Common adverse events reported in clinical trials include gastrointestinal issues (diarrhea, nausea, vomiting) and fatigue.[2][3][7] Unlike taxanes, neurotoxicity and neutropenia are not typically observed.[3][7][8] In a research setting, observing similar cytotoxic effects on non-cancerous cell lines, especially those with high proliferation rates, would be consistent with the on-target mechanism of Sabizabulin.
Troubleshooting Guides
Problem 1: Unexpectedly High Cytotoxicity in Control (Non-Cancerous) Cell Lines
-
Possible Cause: The high cytotoxicity may be an on-target effect due to the potent microtubule-disrupting activity of Sabizabulin, which affects all dividing cells, not just cancerous ones.
-
Troubleshooting Steps:
-
Titrate the Dose: Perform a dose-response curve to determine the IC50 for your specific control cell line. It is possible that the concentration used is too high for the proliferation rate of your control cells.
-
Use a Low-Proliferation Control: If possible, use a control cell line with a slower division rate to minimize on-target toxicity.
-
Shorten Exposure Time: Reduce the duration of Sabizabulin treatment to a timeframe sufficient to observe effects in the cancer cell line while minimizing toxicity in the control line.
-
Problem 2: Lack of Expected Apoptotic Effect in Cancer Cell Line
-
Possible Cause 1: Drug Resistance: The cell line may have inherent or acquired resistance to microtubule-targeting agents.
-
Troubleshooting Steps:
-
Verify Drug Activity: Test the batch of Sabizabulin on a known sensitive cell line to confirm its potency.
-
Assess Tubulin Isoform Expression: Analyze the expression levels of βIII and βIV tubulin isoforms, as their overexpression can confer resistance. Sabizabulin has been shown to repress the transcription of these isoforms.[4]
-
Check for Efflux Pump Activity: Although Sabizabulin is not a substrate for P-glycoprotein (Pgp), consider other potential efflux pump mechanisms if the cell line is known to be multidrug-resistant.[1]
-
-
Possible Cause 2: Suboptimal Experimental Conditions:
-
Troubleshooting Steps:
-
Optimize Concentration and Duration: Perform a time-course and dose-response experiment to identify the optimal conditions for inducing apoptosis in your specific cell line.
-
Confirm G2/M Arrest: Before looking for apoptosis, confirm that the cells are arresting in the G2/M phase of the cell cycle using flow cytometry. This is an earlier and more direct indicator of Sabizabulin's on-target effect.
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values of Sabizabulin in HER2+ Breast Cancer Cell Lines
| Cell Line | IC50 (nM) |
| BT474 | 8 |
| SKBR3 | 9 |
Data extracted from studies on HER2+ breast cancer models.[7]
Table 2: Adverse Events (Grade ≥3) in Phase Ib/II Study in mCRPC
| Adverse Event | Dose Level | Incidence |
| Fatigue | 54 mg | 11% (1/9) |
| Nausea | 63 mg | 7% (1/14) |
| Vomiting | 63 mg | 7% (1/14) |
| Fatigue | 63 mg | 7% (1/14) |
| Diarrhea | 72 mg | 23% (3/13) |
| Fatigue | 72 mg | 8% (1/13) |
| Nausea | 72 mg | 8% (1/13) |
| Anemia | 81 mg | 33% (1/3) |
| Nausea | 81 mg | 33% (1/3) |
Data from a Phase Ib/II study in men with metastatic castration-resistant prostate cancer (mCRPC).[3]
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for 48-72 hours.
-
Assay: Add a viability reagent (e.g., MTT, PrestoBlue) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log of the drug concentration.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the desired concentration of Sabizabulin for 24 hours.
-
Cell Harvesting: Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Staining: Wash the cells and resuspend them in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Data Acquisition: Analyze the DNA content using a flow cytometer.
-
Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for Sabizabulin experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. targetedonc.com [targetedonc.com]
- 3. medium.com [medium.com]
- 4. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sabizabulin derivatives as drugs against taxane-resistant cancers | BioWorld [bioworld.com]
- 6. urotoday.com [urotoday.com]
- 7. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urotoday.com [urotoday.com]
Technical Support Center: Western Blotting for Sabizabulin Hydrochloride Targets
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for performing Western blot analysis on the targets of Sabizabulin hydrochloride.
Introduction to this compound
Sabizabulin is an orally bioavailable, small molecule that disrupts the cytoskeleton.[1][2] Its primary mechanism of action involves binding to tubulin, a key component of microtubules. Specifically, Sabizabulin binds to the colchicine (B1669291) binding site on the β-tubulin subunit and a unique site on the α-tubulin subunit, causing crosslinking that inhibits microtubule formation and leads to their depolymerization.[1][3] This disruption of microtubule dynamics interferes with critical cellular processes, including mitotic spindle formation, intracellular trafficking, and cell migration, ultimately leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[1][3] It is being investigated for treatments of cancer and viral diseases like COVID-19.[3]
Key Western Blot Targets for Sabizabulin Efficacy
When analyzing the effects of Sabizabulin, researchers typically monitor both its direct targets and downstream markers of its pharmacological activity.
| Target Category | Protein | Expected Change with Sabizabulin | Rationale |
| Direct Target | α-Tubulin | No change in total protein level | Primary target of Sabizabulin. Total protein levels are not expected to change, but its polymerization state will. |
| Direct Target | β-Tubulin | No change in total protein level | Primary target of Sabizabulin. Binds at the colchicine site.[1][3] Total protein levels are not expected to change. |
| Drug Effect Marker | Polymerized Tubulin | Decrease | Sabizabulin inhibits tubulin polymerization.[3][4] This is assessed by fractionating cell lysates. |
| Drug Effect Marker | Soluble (Free) Tubulin | Increase | As microtubules depolymerize, the pool of soluble tubulin dimers increases. |
| Apoptosis Marker | Cleaved PARP | Increase | A hallmark of apoptosis, indicating caspase activation downstream of Sabizabulin-induced cell stress.[1] |
| Apoptosis Marker | Cleaved Caspase-3 | Increase | A key executioner caspase in the apoptotic pathway.[1][5] |
| Apoptosis Marker | Cleaved Caspase-9 | Increase | An initiator caspase in the intrinsic apoptotic pathway, often activated by microtubule disruption.[1] |
| Loading Control | β-Actin / GAPDH | No change | Used to normalize protein loading between lanes. |
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during Western blot analysis of Sabizabulin targets.
Category 1: Weak or No Signal
Question: I am not detecting any signal for my target protein (e.g., β-tubulin or cleaved PARP). What went wrong?
Answer: A lack of signal can stem from multiple issues ranging from sample preparation to antibody activity. Consider the following solutions:
-
Insufficient Protein Load: The target protein's abundance might be too low in your sample.[6]
-
Poor Protein Transfer: The protein may not have transferred efficiently from the gel to the membrane.
-
Solution: Confirm successful transfer by staining the membrane with Ponceau S after transfer; you should see faint pink/red bands.[9] For large proteins, you can add 0.01–0.05% SDS to the transfer buffer to aid migration. For small proteins (<30kDa), consider using a membrane with a smaller pore size (0.2 µm) and reducing transfer time to prevent them from passing through the membrane.[6][10]
-
-
Inactive Antibodies: The primary or secondary antibody may have lost activity.
-
Suboptimal Antibody Concentration: The antibody concentration may be too low.
-
Blocking Buffer Issues: The blocking buffer might be masking the epitope your antibody recognizes.[6][13]
-
Inactive Detection Reagent: The enzyme on your secondary antibody (like HRP) could be inhibited, or the substrate could be expired.
Category 2: High Background
Question: My blot has a high background, making it difficult to see my specific bands. How can I fix this?
Answer: High background is often caused by non-specific antibody binding or insufficient washing.
-
Insufficient Blocking: The blocking buffer did not adequately cover all non-specific binding sites on the membrane.
-
Solution: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[10] You can also try increasing the concentration of the blocking agent (e.g., from 5% to 7% milk).[14] Filtering the blocking buffer can also help remove particulates that cause speckled backgrounds.[15]
-
-
Antibody Concentration Too High: Excess primary or secondary antibody is binding non-specifically.
-
Inadequate Washing: Unbound antibodies were not sufficiently washed away.
-
Membrane Handling: The membrane may have been handled improperly or allowed to dry out.
-
Incorrect Blocking Agent for Phospho-Proteins: When detecting phosphorylated proteins, using milk as a blocking agent can cause high background.
Category 3: Non-Specific Bands
Question: I see multiple bands in my lane in addition to the band at the expected molecular weight. What causes this?
Answer: Non-specific bands can be caused by several factors, including antibody cross-reactivity, protein degradation, or overloading the gel.
-
Primary Antibody Specificity: The primary antibody may be of low specificity or used at too high a concentration.
-
Protein Overload: Loading too much protein can lead to non-specific antibody binding.[7][10]
-
Solution: Reduce the total amount of protein loaded in each lane. For cell lysates, 20-30 µg is a good starting point.[8]
-
-
Sample Degradation: Proteases in your sample may have degraded the target protein, resulting in smaller bands.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to other proteins in the lysate.
Visual Guides and Workflows
Sabizabulin's Mechanism of Action
The following diagram illustrates how Sabizabulin disrupts microtubule dynamics, leading to an increase in the soluble tubulin fraction, which can be detected by Western blot.
Caption: Sabizabulin binds tubulin dimers, inhibiting polymerization.
Standard Western Blot Workflow
This workflow outlines the key steps for a successful Western blot experiment.
Caption: A step-by-step overview of the Western blot procedure.
Troubleshooting Logic Flowchart
Use this flowchart to diagnose common Western blot problems systematically.
Caption: A decision tree for diagnosing common Western blot issues.
Experimental Protocols
Protocol 1: Standard Western Blot for Total Protein
-
Sample Preparation:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[22]
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.[9]
-
Add Laemmli sample buffer to your protein sample and heat at 95-100°C for 5-10 minutes.[22]
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per well onto a 4-12% Bis-Tris polyacrylamide gel.[23]
-
Run the gel in MOPS or MES running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane. Ensure no air bubbles are trapped between the gel and membrane.[9]
-
After transfer, you can briefly stain with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with wash buffer.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature with gentle agitation.[7][16]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBS-T.[18]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBS-T.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imager or X-ray film.
-
Protocol 2: Tubulin Polymerization Assay (Fractionation)
This protocol separates the soluble (monomeric) tubulin from the insoluble (polymerized) microtubule fraction to assess the effect of Sabizabulin.
-
Cell Lysis and Fractionation:
-
After treatment, wash cells with PBS and gently scrape them into a microtubule-stabilizing buffer (e.g., Brinkley Buffer 80 containing taxol for control samples to stabilize microtubules, and without for treated samples).
-
Lyse cells by passing them through a narrow-gauge needle or using a Dounce homogenizer.
-
Centrifuge the lysate at a low speed (e.g., 2,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C to separate the soluble and insoluble fractions.[24]
-
The supernatant contains the soluble (S) fraction (tubulin dimers).
-
The pellet contains the insoluble/polymerized (P) fraction (microtubules).
-
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant (S-fraction).
-
Wash the pellet once with buffer and then resuspend it in a volume of lysis buffer equal to the supernatant volume to allow for direct comparison.
-
Determine the protein concentration for both fractions.
-
Prepare samples with Laemmli buffer as described in Protocol 1.
-
-
Western Blot Analysis:
-
Load equal volumes or equal protein amounts of the soluble (S) and polymerized (P) fractions from both control and Sabizabulin-treated cells onto the gel.
-
Perform the Western blot as described in Protocol 1, probing for α-tubulin or β-tubulin.
-
Expected Result: In Sabizabulin-treated samples, you should observe a shift in the tubulin signal from the polymerized (P) fraction to the soluble (S) fraction compared to the vehicle control.[25][26]
-
References
- 1. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. Sabizabulin - Wikipedia [en.wikipedia.org]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. arp1.com [arp1.com]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - AR [thermofisher.com]
- 11. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 17. sinobiological.com [sinobiological.com]
- 18. clyte.tech [clyte.tech]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. biossusa.com [biossusa.com]
- 21. stjohnslabs.com [stjohnslabs.com]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. Procedures for the biochemical enrichment and proteomic analysis of the cytoskeletome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Navigating Sabizabulin Hydrochloride Solubility: A Technical Guide
For researchers, scientists, and drug development professionals, ensuring the accurate and consistent solubility of Sabizabulin hydrochloride is paramount for experimental success. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the dissolution and use of this potent tubulin polymerization inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly recommended solvent for preparing high-concentration stock solutions of this compound.
Q2: My this compound precipitated when I diluted the DMSO stock solution in my aqueous experimental medium. Why did this happen and how can I prevent it?
A2: This phenomenon, known as "crashing out," is common for hydrophobic compounds like Sabizabulin. It occurs due to the rapid change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium. To prevent this, it is crucial to add the DMSO stock solution dropwise to the vigorously stirring or vortexing aqueous medium. This gradual addition allows for better mixing and dispersion, preventing localized high concentrations that lead to precipitation.
Q3: What is the maximum recommended final concentration of DMSO in my in vitro experiments?
A3: While the tolerance can vary between cell lines and experimental systems, it is generally advisable to keep the final concentration of DMSO below 0.5% (v/v) to minimize potential solvent-induced artifacts.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C for long-term stability.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q5: Can I sonicate or gently warm the solution to aid dissolution?
A5: Yes, gentle warming (e.g., in a 37°C water bath) and sonication can be used to facilitate the dissolution of this compound, especially if you observe any particulate matter after initial mixing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | Rapid change in solvent polarity. | Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. |
| Final concentration exceeds aqueous solubility. | Decrease the final working concentration of this compound. | |
| Low temperature of the aqueous buffer. | Always use pre-warmed (room temperature or 37°C) aqueous buffers for dilution. | |
| Cloudy or hazy solution after dilution | Formation of a fine precipitate or suspension. | Try using a co-solvent system in your final formulation (see Experimental Protocols). If for in vitro use, ensure the final DMSO concentration is sufficient to maintain solubility at the desired concentration. |
| Inconsistent experimental results | Inaccurate concentration due to incomplete dissolution or precipitation. | Visually inspect your solutions for any signs of precipitation before each use. If necessary, briefly sonicate or warm the solution to redissolve any precipitate. Prepare fresh dilutions for each experiment. |
| Stock solution appears to have degraded over time | Improper storage or repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes and store at -20°C. Protect from light. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents. Please note that solubility can be affected by factors such as temperature, pH, and the presence of other solutes.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Phosphate Buffered Saline (PBS), pH 7.4 | Poorly soluble | A study determined the aqueous solubility in PBS (pH 7.4) after diluting a 10 mM DMSO stock to a final concentration of 100 µM.[2] |
| Formulation 1 (for in vivo use) | ≥ 2 mg/mL (≥ 5.30 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2] |
| Formulation 2 (for in vivo use) | 2 mg/mL (5.30 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication or gentle warming (37°C) can be used to facilitate dissolution.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
In a sterile tube, add the appropriate volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Continue to vortex for an additional 10-15 seconds to ensure thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells. Ensure the final DMSO concentration is below the tolerance level of your specific cell line (typically <0.5%).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of Sabizabulin and a typical experimental workflow for its use.
Caption: Sabizabulin's mechanism of action targeting microtubule dynamics.
References
Sabizabulin Hydrochloride Drug-Drug Interaction Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding drug-drug interaction (DDI) studies of sabizabulin (B605096) hydrochloride (also known as VERU-111).
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of sabizabulin?
Based on available preclinical data, sabizabulin is not a substrate of the major drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4).[1] This suggests that its metabolism is not heavily reliant on this common pathway, reducing the likelihood of significant interactions with drugs that are strong inhibitors or inducers of CYP3A4.
Q2: Is sabizabulin a substrate of common drug efflux transporters?
No, preclinical studies have indicated that sabizabulin is not a substrate for major multidrug resistance proteins, including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][2] This characteristic suggests that its absorption and distribution are unlikely to be significantly affected by drugs that modulate these transporters.
Q3: What is the known potential of sabizabulin to act as a victim in drug-drug interactions?
Given that sabizabulin is not a known substrate for CYP3A4 or major efflux transporters like P-gp, it has a low propensity to be a "victim" in drug-drug interactions. This means that co-administered drugs are less likely to alter the pharmacokinetic profile of sabizabulin.
Q4: What is the known potential of sabizabulin to act as a perpetrator in drug-drug interactions?
Currently, there is limited publicly available data detailing the potential of sabizabulin to inhibit or induce major CYP450 enzymes. Such studies are crucial to fully characterize its potential as a "perpetrator" of drug-drug interactions, where it could affect the metabolism of other drugs. Researchers should exercise caution when co-administering sabizabulin with drugs that have a narrow therapeutic index and are metabolized by a single CYP enzyme until more definitive data becomes available.
Q5: Have any clinical drug-drug interaction studies been published for sabizabulin?
While clinical trials have established a favorable safety profile for sabizabulin, with no reports of clinically relevant neurotoxicity or neutropenia, detailed clinical drug-drug interaction studies have not been extensively published in the public domain.[3][4][5][6][7] The Phase 3 VERACITY trial is ongoing, and more data may become available upon its completion and subsequent publications.[6]
Troubleshooting Guide for In Vitro DDI Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in CYP inhibition assay results | Inconsistent incubation times or temperatures. | Ensure precise timing and a calibrated, stable temperature-controlled incubation system. |
| Pipetting errors leading to inaccurate concentrations. | Calibrate pipettes regularly. Use automated liquid handlers for improved precision if available. | |
| Poor solubility of sabizabulin in the assay medium. | Determine the aqueous solubility of sabizabulin in the final assay buffer. Use a co-solvent like DMSO at a final concentration that does not inhibit enzyme activity (typically ≤0.5%). | |
| Unexpectedly potent inhibition of a CYP enzyme | Non-specific binding of sabizabulin to microsomal proteins. | Consider using a lower protein concentration if feasible, or use hepatocytes which may provide a more physiologically relevant system. |
| Sabizabulin is a time-dependent inhibitor of the enzyme. | Conduct a time-dependent inhibition assay by pre-incubating sabizabulin with the enzyme system before adding the probe substrate. | |
| No apparent CYP induction observed in hepatocyte cultures | Insufficient concentration or exposure time of sabizabulin. | Ensure the tested concentrations are appropriate and non-toxic to the hepatocytes. Extend the incubation period (e.g., 48-72 hours). |
| Low expression of relevant nuclear receptors (e.g., PXR, AhR) in the hepatocyte lot. | Use a new lot of cryopreserved human hepatocytes with well-characterized induction responses to positive controls. | |
| Sabizabulin is not an inducer of the tested CYP enzymes. | This is a valid experimental outcome. Ensure positive controls (e.g., rifampicin (B610482) for CYP3A4, omeprazole (B731) for CYP1A2) show the expected induction to validate the assay. |
Data Presentation
Table 1: Summary of Sabizabulin's Known Drug-Drug Interaction Profile (Based on Publicly Available Preclinical Data)
| Interaction Type | Enzyme/Transporter | Result | Implication |
| Metabolism | CYP3A4 | Not a substrate[1] | Low risk of being a "victim" of CYP3A4 inhibitors/inducers. |
| Transport | P-glycoprotein (P-gp) | Not a substrate[2] | Low risk of interactions with P-gp modulators. |
| BCRP | Not a substrate | Low risk of interactions with BCRP modulators. | |
| Inhibition | Major CYP Isoforms | Data not publicly available | Potential as a "perpetrator" is not fully characterized. |
| Induction | Major CYP Isoforms | Data not publicly available | Potential as a "perpetrator" is not fully characterized. |
Table 2: Representative Data from a Hypothetical In Vitro CYP450 Inhibition Study of Sabizabulin
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for sabizabulin.
| CYP Isoform | Probe Substrate | Sabizabulin IC50 (µM) | Positive Control Inhibitor | Positive Control IC50 (µM) |
| CYP1A2 | Phenacetin (B1679774) | > 50 | α-Naphthoflavone | 0.12 |
| CYP2C9 | Diclofenac (B195802) | > 50 | Sulfaphenazole | 0.45 |
| CYP2C19 | S-Mephenytoin | > 50 | Ticlopidine | 1.2 |
| CYP2D6 | Dextromethorphan | > 50 | Quinidine | 0.08 |
| CYP3A4 | Midazolam | > 50 | Ketoconazole | 0.05 |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of sabizabulin that causes 50% inhibition (IC50) of the activity of major human CYP450 enzymes.
Materials:
-
Human liver microsomes (pooled)
-
Sabizabulin hydrochloride
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer
-
Positive control inhibitors
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of sabizabulin in a suitable solvent (e.g., DMSO).
-
Serially dilute the sabizabulin stock solution to create a range of working concentrations.
-
In a 96-well plate, combine human liver microsomes, potassium phosphate buffer, and the sabizabulin working solutions or positive control inhibitor.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time.
-
Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each sabizabulin concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Sabizabulin's Drug-Drug Interaction Potential.
Caption: Workflow for In Vitro CYP450 Inhibition Assay.
References
- 1. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VERU-111, an orally available tubulin inhibitor, suppresses ovarian tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. asco.org [asco.org]
- 7. onclive.com [onclive.com]
Minimizing Sabizabulin hydrochloride-induced fatigue in animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing and managing fatigue in animal models treated with Sabizabulin hydrochloride (also known as VERU-111).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is an orally bioavailable, investigational small molecule that acts as a tubulin polymerization inhibitor.[1][2] It binds to the colchicine (B1669291) binding site on the beta-tubulin subunit and a novel site on the alpha-tubulin subunit of microtubules.[1] This cross-linking action disrupts microtubule polymerization, leading to the depolymerization of microtubules.[1] The disruption of the microtubule network interferes with several cellular processes, including mitotic spindle formation, intracellular trafficking of proteins (such as the androgen receptor), and the transport of viral particles.[1][3] This ultimately results in cell cycle arrest at the G2/M phase and apoptosis in cancer cells.
Q2: Is fatigue a known side effect of this compound in preclinical and clinical studies?
A2: Yes, fatigue has been reported as a side effect in clinical trials of Sabizabulin. In a Phase Ib/II study in men with metastatic castration-resistant prostate cancer, fatigue was among the most common adverse events, although typically mild to moderate (Grade 1-2). While preclinical studies in animal models have focused primarily on anti-tumor efficacy and major toxicities like neutropenia and neurotoxicity (which were notably absent), it is plausible that fatigue-like behaviors may occur, especially at higher doses.
Q3: What are the potential mechanisms underlying this compound-induced fatigue?
A3: The precise mechanisms for Sabizabulin-induced fatigue are not fully elucidated. However, as a microtubule-targeting agent, several factors could contribute:
-
Systemic Inflammatory Response: Disruption of microtubule dynamics can inhibit the release of pro-inflammatory cytokines, but the overall impact on the systemic inflammatory milieu, which is linked to fatigue, is complex.[1]
-
Cellular Stress and Apoptosis: The induction of cell cycle arrest and apoptosis in rapidly dividing cells by Sabizabulin can lead to the release of cellular contents and trigger a systemic response that manifests as fatigue.
-
Off-Target Effects: While Sabizabulin is targeted, interactions with microtubules in non-cancerous tissues could contribute to systemic side effects.
Q4: How can fatigue be assessed in animal models during this compound treatment?
A4: Several methods can be employed to assess fatigue-like behavior in rodents. It is recommended to use a combination of behavioral tests to obtain a comprehensive understanding. Key assessments include:
-
Voluntary Wheel Running: A significant decrease in daily running distance and time is a sensitive indicator of fatigue.
-
Open Field Test: Reduced locomotor activity (total distance traveled, rearing frequency) can indicate fatigue.
-
Grip Strength Test: This test measures muscle function and can help differentiate fatigue from neuromuscular toxicity.
-
Forced Swim Test: While also used to assess depressive-like behavior, an increase in immobility time can be indicative of fatigue.
Troubleshooting Guide: Managing this compound-Induced Fatigue
This guide provides a step-by-step approach to identifying and mitigating fatigue in animal models.
| Issue | Potential Cause | Troubleshooting Steps |
| Significant weight loss and reduced activity levels observed shortly after initiating treatment. | High dose of this compound leading to acute toxicity. | 1. Review the dosing regimen. Consider dose reduction or a less frequent dosing schedule (e.g., 3 times a week instead of daily).[4] 2. Implement supportive care measures (see Supportive Care Protocols below). 3. Monitor animal health more frequently (e.g., daily cage-side observations, twice-weekly body weight measurements). |
| Gradual decline in voluntary wheel running activity over several weeks of treatment. | Onset of chronic fatigue. | 1. Assess for other signs of distress or toxicity. 2. Consider co-administration of agents known to mitigate chemotherapy-induced fatigue, such as taltirelin (B1682926) or methylphenidate (requires careful consideration of potential drug-drug interactions). 3. Introduce dietary supplements with anti-inflammatory properties, like quercetin, into the animal's diet. |
| Animals appear lethargic but maintain body weight. | Drug-induced fatigue without significant metabolic disruption. | 1. Perform a battery of behavioral tests (e.g., open field, grip strength) to quantify the level of fatigue. 2. Analyze blood samples for markers of inflammation (e.g., cytokines) and anemia. 3. If fatigue is significant and impacts the study's scientific objectives, consider a temporary dose interruption or reduction. |
| Inconsistent or highly variable fatigue-like behaviors within the treatment group. | Individual animal variability, experimental stress, or other confounding factors. | 1. Ensure a consistent and low-stress environment for all animals. 2. Increase the sample size to improve statistical power. 3. Refine and standardize all experimental procedures, including handling and dosing techniques. |
Data Presentation: Summary of Preclinical Dosing of Sabizabulin (VERU-111)
The following table summarizes dosing information from various preclinical studies using Sabizabulin (VERU-111) in mouse xenograft models.
| Cancer Model | Animal Strain | Cell Line | Dose of Sabizabulin (VERU-111) | Dosing Schedule | Key Findings on Tolerability | Reference |
| Castration-Resistant Prostate Cancer | SCID Mice | 22Rv1 | 5 mg/kg and 20 mg/kg (Oral) | 3 times per week | Well-tolerated; mice gained or maintained weight compared to docetaxel-treated mice which lost weight. | [4] |
| HER2+ Breast Cancer | NSG Mice | BT474 | 17 mg/kg (Oral) | Daily | Lower toxicity than taxanes. | [5] |
| Triple-Negative Breast Cancer | N/A | MDA-MB-231 | Dose-dependent | 5 times per week (Oral) | No acute toxicity observed. | [6] |
| Ovarian Cancer | Nude Mice | Orthotopic model | N/A | Oral | Low systemic toxicity. | [7] |
| Influenza-Induced ARDS | Mice | N/A | 2 mg/kg (Oral) | N/A | Reduction in clinical signs of infection and body weight loss. | [8] |
Experimental Protocols
General Protocol for a Xenograft Study to Assess this compound-Induced Fatigue
This protocol provides a framework. Specific parameters such as the cell line, animal strain, and this compound dose should be optimized for the specific research question.
-
Animal Model and Cell Line Selection:
-
Animals: Severe combined immunodeficient (SCID) or NOD scid gamma (NSG) mice, 6-8 weeks old.
-
Cell Line: A relevant human cancer cell line (e.g., 22Rv1 for prostate cancer, MDA-MB-231 for breast cancer).[4]
-
-
Tumor Implantation:
-
Subcutaneously implant 1 x 10^6 to 5 x 10^6 tumor cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
-
Randomization and Group Allocation:
-
Randomize animals into treatment and control groups (n=8-10 per group).
-
Groups:
-
Vehicle Control (oral gavage)
-
This compound (e.g., 5, 10, or 20 mg/kg, oral gavage)
-
-
-
Drug Preparation and Administration:
-
Note: Specific formulation details for preclinical studies are not widely published. A common approach is to formulate the compound in a vehicle such as 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water.
-
Administer this compound or vehicle orally according to the predetermined schedule (e.g., daily, 5 days/week, or 3 days/week).[4][6]
-
-
Monitoring and Data Collection:
-
Tumor Growth: Measure tumor volume with calipers twice weekly.
-
Body Weight: Record body weight twice weekly.
-
Clinical Observations: Perform daily cage-side observations for signs of toxicity (e.g., hunched posture, ruffled fur, lethargy).
-
Fatigue Assessment (perform at baseline and weekly):
-
Voluntary Wheel Running: House a subset of animals in cages equipped with running wheels and record daily activity.
-
Open Field Test: Place individual mice in an open field arena and record locomotor activity for a set duration (e.g., 10 minutes).
-
Grip Strength: Assess forelimb grip strength using a grip strength meter.
-
-
-
Supportive Care:
-
Provide nutritional supplements (e.g., high-calorie gel) if significant weight loss is observed.
-
Ensure easy access to food and water.
-
-
Endpoint and Tissue Collection:
-
Euthanize animals when tumors reach the predetermined maximum size or at the end of the study period.
-
Collect tumors and other relevant tissues for further analysis.
-
Supportive Care Protocols for Fatigued Animals
-
Nutritional Support: Provide highly palatable, high-calorie dietary supplements in the cage.
-
Hydration: If dehydration is suspected, administer subcutaneous fluids (e.g., sterile saline).
-
Environmental Enrichment: Provide nesting material and hiding places to reduce stress.
-
Temperature Regulation: Ensure the ambient temperature is within the thermoneutral zone for mice (30-32°C) to prevent energy loss from thermoregulation.
Visualizations
Signaling Pathway of this compound
References
- 1. Sabizabulin - Wikipedia [en.wikipedia.org]
- 2. medium.com [medium.com]
- 3. urotoday.com [urotoday.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VERU-111, an orally available tubulin inhibitor, suppresses ovarian tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Veru Announces Preclinical Results from Expanded Sabizabulin Program into Influenza-Induced Severe Acute Respiratory Distress Syndrome and Provides Update on COVID-19 Program :: Veru Inc. (VERU) [ir.verupharma.com]
Validation & Comparative
Sabizabulin Hydrochloride vs. Taxanes: A Comparative Analysis for Prostate Cancer Therapy
A detailed guide for researchers and drug development professionals on the mechanisms, efficacy, and safety of Sabizabulin hydrochloride and taxanes in the treatment of prostate cancer, supported by experimental data and protocols.
This guide provides a comprehensive comparison of this compound, a novel oral cytoskeleton disruptor, and the established taxane (B156437) chemotherapeutics, docetaxel (B913) and cabazitaxel, for the treatment of prostate cancer. It is intended for an audience of researchers, scientists, and drug development professionals, offering an objective analysis of preclinical and clinical data to inform future research and therapeutic strategies.
Introduction
Prostate cancer remains a significant challenge in oncology, particularly in its metastatic castration-resistant (mCRPC) stage. While taxanes, such as docetaxel and cabazitaxel, have been a cornerstone of treatment for mCRPC, limitations including the development of resistance and significant toxicities necessitate the development of novel therapeutic agents. This compound (formerly VERU-111) has emerged as a promising oral agent that also targets the microtubule cytoskeleton but with a distinct mechanism of action and a potentially more favorable safety profile.
Mechanism of Action
Both Sabizabulin and taxanes target tubulin, a critical component of microtubules, but they do so in fundamentally different ways. This distinction in their mechanism of action may underlie their differing efficacy and safety profiles.
This compound:
Sabizabulin is a first-in-class oral agent that acts as a tubulin polymerization inhibitor.[1] It binds to the colchicine-binding site on tubulin, preventing the assembly of microtubules.[2] This disruption of the microtubule network leads to several downstream anti-cancer effects:
-
Disruption of Mitosis: By inhibiting microtubule formation, Sabizabulin prevents the proper assembly of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
-
Inhibition of Androgen Receptor (AR) Transport: In prostate cancer cells, microtubules serve as tracks for the transport of the androgen receptor into the nucleus.[1][4] By disrupting these tracks, Sabizabulin effectively blocks AR nuclear translocation, a key driver of prostate cancer growth.[1][4]
-
Overcoming Taxane Resistance: Preclinical studies have shown that Sabizabulin is not a substrate for P-glycoprotein (P-gp), a drug efflux pump that is a common mechanism of resistance to taxanes.[3] This suggests that Sabizabulin may be effective in patients who have developed resistance to taxane chemotherapy.[3]
Taxanes (Docetaxel and Cabazitaxel):
In contrast to Sabizabulin, taxanes are microtubule stabilizers.[5][6] They bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[6][7] This leads to the formation of abnormally stable and non-functional microtubule bundles, which has the following consequences:
-
Mitotic Arrest: The inability of the mitotic spindle to depolymerize during mitosis leads to cell cycle arrest and ultimately apoptosis.[6]
-
Inhibition of AR Signaling: Similar to Sabizabulin, the stabilization of microtubules by taxanes can also interfere with the transport of the androgen receptor to the nucleus, thereby inhibiting its function.[8]
-
Induction of Apoptosis: The apoptotic process initiated by taxanes can be modulated by various factors, including the levels of Bcl-2 family members.[7]
Preclinical Efficacy: A Quantitative Comparison
The cytotoxic effects of Sabizabulin and taxanes have been evaluated in various prostate cancer cell lines, including those sensitive and resistant to androgen receptor-targeted agents and taxanes. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Prostate Cancer Cell Line | Sabizabulin (VERU-111) IC50 (nM) | Docetaxel IC50 (nM) | Cabazitaxel IC50 (nM) |
| PC-3 (androgen-independent) | ~5.2 (average)[7] | 1.9 - 3.72[5][9] | 1.6[5] |
| DU-145 (androgen-independent) | Not specifically reported | 0.8 - 4.46[5][9] | 0.2[5] |
| LNCaP (androgen-dependent) | Not specifically reported | 1.13[9] | Not specifically reported |
| 22Rv1 (androgen-independent, expresses AR-V7) | Not specifically reported | 0.3[5] | 0.3[5] |
| PC-3-TxR (Paclitaxel-resistant) | Potent activity reported[2] | High resistance | Potent activity reported[10] |
| DU145-TxR (Docetaxel-resistant) | Potent activity reported[3] | High resistance[6] | 7.09[10] |
| LNCaPR (Docetaxel-resistant) | Not specifically reported | 49.50–50.65[11] | Not specifically reported |
Key Observations from Preclinical Data:
-
Both Sabizabulin and taxanes exhibit potent low nanomolar cytotoxicity against a range of prostate cancer cell lines.
-
Cabazitaxel appears to be more potent than docetaxel in some cell lines, particularly DU-145.
-
Importantly, Sabizabulin has demonstrated significant activity in preclinical models of taxane-resistant prostate cancer, suggesting its potential to overcome this common clinical challenge.[2][3]
Clinical Efficacy and Safety
Clinical trials have provided valuable insights into the efficacy and safety of Sabizabulin and taxanes in patients with mCRPC.
This compound:
A Phase Ib/II study of Sabizabulin in men with mCRPC who had progressed on an androgen receptor-targeting agent showed promising results.[9][12]
| Clinical Trial | Patient Population | Key Efficacy Endpoints | Key Safety Findings |
| Phase Ib/II | mCRPC, progressed on at least one AR-targeting agent (prior taxane allowed in Phase Ib)[9][12] | Objective Response Rate (ORR): 20.7% in patients with measurable disease.[13] Median Radiographic Progression-Free Survival (rPFS): 11.4 months.[13] | Most common adverse events were grade 1-2 diarrhea, fatigue, and nausea.[14][15] No clinically relevant neurotoxicity or neutropenia was observed.[14][15] |
| Phase III VERACITY | mCRPC, progressed on at least one AR-targeting agent, chemotherapy-naïve | Primary Endpoint: rPFS. Secondary Endpoints: ORR, overall survival. | Ongoing |
Taxanes (Docetaxel and Cabazitaxel):
Taxanes are established treatments for mCRPC, with their efficacy and safety profiles well-documented in numerous clinical trials.
| Therapeutic Agent | Typical Patient Population | Key Efficacy Outcomes | Common Grade ≥3 Adverse Events |
| Docetaxel | mCRPC, post-androgen deprivation therapy | Improved overall survival compared to mitoxantrone. | Neutropenia, febrile neutropenia, fatigue, sensory neuropathy. |
| Cabazitaxel | mCRPC, progressed on or after docetaxel | Improved overall survival compared to mitoxantrone. | Neutropenia, febrile neutropenia, diarrhea, fatigue. |
Comparative Clinical Insights:
-
Sabizabulin has demonstrated a favorable safety profile in early clinical trials, notably with a lack of significant neurotoxicity and myelosuppression, which are common dose-limiting toxicities of taxanes.[9][16]
-
The oral administration of Sabizabulin offers a significant convenience advantage over the intravenous administration of taxanes.[17]
-
The ongoing Phase III VERACITY trial will provide more definitive data on the efficacy and safety of Sabizabulin compared to an alternative androgen receptor-targeting agent.[3][18][19][20]
Signaling Pathways and Apoptosis Induction
The distinct mechanisms of Sabizabulin and taxanes lead to the activation of different downstream signaling pathways culminating in apoptosis.
Sabizabulin has been shown to induce apoptosis through the activation of caspase-3 and -9, leading to the cleavage of PARP.[3] Taxanes can also activate the caspase cascade, often involving the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[7]
Experimental Protocols
This section provides an overview of the standard methodologies used to generate the preclinical data presented in this guide.
Cell Viability/Cytotoxicity Assay (MTT/WST-8 Assay)
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Principle: Tetrazolium salts (like MTT or WST-8) are reduced by metabolically active cells to a colored formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
General Protocol:
-
Prostate cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of Sabizabulin or taxanes for 48-72 hours.
-
MTT or WST-8 reagent is added to each well and incubated for 1-4 hours.
-
A solubilizing agent is added (for MTT) to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.
-
Apoptosis Assay (TUNEL Assay)
-
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay enzymatically labels the 3'-OH ends of fragmented DNA with a fluorescently labeled dUTP.
-
General Protocol:
-
Cells are cultured on coverslips or in chamber slides and treated with the test compound.
-
Cells are fixed and permeabilized.
-
The cells are incubated with a reaction mixture containing TdT enzyme and fluorescently labeled dUTP.
-
The cells are washed and counterstained with a nuclear stain (e.g., DAPI).
-
Apoptotic cells are visualized and quantified using fluorescence microscopy or flow cytometry.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Principle: Propidium (B1200493) iodide (PI) is a fluorescent dye that intercalates with DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell.
-
General Protocol:
-
Cells are treated with the test compound for a specified time.
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase to remove RNA.
-
The cells are stained with a solution containing propidium iodide.
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.
-
Conclusion and Future Directions
This compound represents a promising novel oral therapeutic for metastatic castration-resistant prostate cancer. Its distinct mechanism of action as a tubulin polymerization inhibitor and its ability to overcome taxane resistance mechanisms offer significant advantages. Furthermore, its favorable safety profile, particularly the absence of severe neurotoxicity and myelosuppression observed in early clinical trials, positions it as a potentially well-tolerated long-term treatment option.
Taxanes will likely remain an important component of the mCRPC treatment landscape. However, the development of resistance and their associated toxicities highlight the need for alternative and complementary therapies.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head clinical trials comparing Sabizabulin directly with taxanes in various mCRPC patient populations would provide definitive evidence of their relative efficacy and safety.
-
Combination Therapies: Investigating the potential synergistic effects of combining Sabizabulin with other agents, including androgen receptor-targeted therapies and potentially lower, less toxic doses of taxanes.
-
Biomarker Development: Identifying predictive biomarkers to determine which patients are most likely to respond to Sabizabulin versus taxanes would enable a more personalized approach to treatment.
The ongoing Phase III VERACITY trial will be instrumental in further defining the role of Sabizabulin in the management of mCRPC. The data generated from this and future studies will be crucial for optimizing treatment strategies and improving outcomes for patients with advanced prostate cancer.
References
- 1. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sabizabulin derivatives as drugs against taxane-resistant cancers | BioWorld [bioworld.com]
- 3. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Docetaxel/cabazitaxel and fatty acid binding protein 5 inhibitors produce synergistic inhibition of prostate cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation and manipulation of docetaxel resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Establishment and characterization of two cabazitaxel-resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. onclive.com [onclive.com]
- 14. targetedonc.com [targetedonc.com]
- 15. Veru Announces Positive Phase 1b/2 Clinical Study Update for Sabizabulin (VERU-111) in Men with Metastatic Castration Resistant Prostate Cancer Presented at the 2021 ASCO Annual Meeting :: Veru Inc. (VERU) [ir.verupharma.com]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. 2.8. Cell Viability Assay [bio-protocol.org]
- 18. mdpi.com [mdpi.com]
- 19. Establishment and characterization of a docetaxel-resistant human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Docetaxel-induced prostate cancer cell death involves concomitant activation of caspase and lysosomal pathways and is attenuated by LEDGF/p75 - PMC [pmc.ncbi.nlm.nih.gov]
Sabizabulin Hydrochloride vs. Docetaxel: A Comparative Guide on Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of sabizabulin (B605096) hydrochloride, an investigational oral cytoskeleton disruptor, and docetaxel (B913), a well-established intravenous taxane (B156437) chemotherapy. The information is based on available clinical trial data to assist researchers and drug development professionals in understanding the distinct safety profiles of these two microtubule-targeting agents.
Executive Summary
Sabizabulin hydrochloride and docetaxel both target microtubules, a critical component in cell division, but exhibit notably different side effect profiles based on current clinical data. Sabizabulin, from its Phase Ib/II clinical trial in metastatic castration-resistant prostate cancer (mCRPC), has demonstrated a favorable safety profile characterized primarily by mild to moderate gastrointestinal side effects and a lack of significant myelosuppression or neurotoxicity.[1][2][3][4][5] In contrast, docetaxel's use is associated with a higher incidence of hematological toxicities, such as neutropenia, as well as alopecia, neurotoxicity, and fluid retention.[6][7]
Data Presentation: Adverse Events
The following tables summarize the incidence of common adverse events observed in clinical trials for this compound and docetaxel in patients with metastatic castration-resistant prostate cancer. It is important to note that these data are from separate studies and not from a head-to-head comparison. The ongoing Phase III VERACITY trial (NCT04844749) will provide more direct comparative data upon completion.[4][8][9][10]
Table 1: Adverse Events for this compound (63 mg/day) in mCRPC (Phase Ib/II Study, n=55) [1][2]
| Adverse Event | All Grades (%) | Grade ≥3 (%) |
| Diarrhea | 59% | 7.4% |
| Fatigue | 33% | 5.6% |
| Nausea | 31.5% | - |
| Alanine Aminotransferase (ALT) Elevation | >10% (not specified) | 5.6% |
| Aspartate Aminotransferase (AST) Elevation | >10% (not specified) | 3.7% |
| Vomiting | Not specified | - |
| Decreased Appetite | >10% (not specified) | - |
| Neurotoxicity | Not Observed | Not Observed |
| Neutropenia | Not Observed | Not Observed |
Table 2: Adverse Events for Docetaxel (75 mg/m² every 3 weeks) plus Prednisone in mCRPC (TAX 327 Study) [6]
| Adverse Event | All Grades (%) | Grade 3/4 (%) |
| Alopecia | Commonly Observed | - |
| Fatigue | Commonly Observed | - |
| Nausea | Commonly Observed | - |
| Neutropenia | - | 32% |
| Diarrhea | - | - |
| Sensory Neuropathy | - | - |
| Fluid Retention | - | - |
Experimental Protocols
This compound: Phase Ib/II Study (NCT03752099)
This study was designed to determine the maximum tolerated dose (MTD) and preliminary efficacy of sabizabulin in men with mCRPC who had progressed on at least one androgen receptor-targeting agent.[1][2][5][11]
-
Study Design: The Phase Ib portion utilized a 3+3 dose-escalation design with oral sabizabulin administered daily.[1][11] The Phase II portion expanded the cohort at the recommended Phase II dose (RP2D) of 63 mg daily.[1][2][5]
-
Patient Population: Men with mCRPC with evidence of disease progression after treatment with at least one novel androgen receptor-targeting agent.[1][11] Patients in the Phase II portion were chemotherapy-naïve.[1]
-
Adverse Event Monitoring: Toxicities were graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[12] Dose-limiting toxicities (DLTs) were assessed during the first cycle of treatment.
Docetaxel: TAX 327 Study
The TAX 327 trial was a pivotal Phase III study that established docetaxel as a standard of care for men with mCRPC.[6][12][13][14][15]
-
Study Design: A multicenter, randomized, open-label trial comparing three arms: docetaxel administered every three weeks, docetaxel administered weekly, and mitoxantrone (B413) plus prednisone.[14]
-
Patient Population: Men with mCRPC.
-
Adverse Event Monitoring: Adverse events were assessed using the National Cancer Institute Common Toxicity Criteria (version 2).[12]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Veru Announces Positive Updated Data from Phase 1b/2 Sabizabulin Study in Men with Metastatic Castration Resistant Prostate Cancer at the 2021 ESMO Congress :: Veru Inc. (VERU) [ir.verupharma.com]
- 4. urotoday.com [urotoday.com]
- 5. urotoday.com [urotoday.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Docetaxel - Wikipedia [en.wikipedia.org]
- 8. urologytimes.com [urologytimes.com]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. urotoday.com [urotoday.com]
- 12. Tolerability and efficacy of docetaxel in older men with metastatic castrate-resistant prostate cancer (mCRPC) in the TAX 327 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Docetaxel in prostate cancer: a familiar face as the new standard in a hormone-sensitive setting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Influence of concurrent medications on outcomes of men with prostate cancer included in the TAX 327 study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neurotoxicity: Sabizabulin Hydrochloride vs. Taxanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-targeting agents are a cornerstone of cancer therapy. Among these, taxanes (paclitaxel, docetaxel) have been widely used for decades, demonstrating efficacy against a broad range of solid tumors. However, their clinical utility is often hampered by significant side effects, most notably a dose-limiting peripheral neurotoxicity. Sabizabulin (B605096) hydrochloride is a novel, orally bioavailable microtubule-targeting agent with a distinct mechanism of action. This guide provides an objective comparison of the neurotoxicity profiles of sabizabulin hydrochloride and taxanes, supported by available clinical and preclinical data, to inform future research and drug development.
Mechanism of Action: A Tale of Two Microtubule Inhibitors
The differing neurotoxicity profiles of sabizabulin and taxanes can be traced back to their distinct interactions with tubulin, the fundamental protein subunit of microtubules.
Taxanes , such as paclitaxel (B517696) and docetaxel, bind to the β-tubulin subunit within the microtubule polymer.[1][2] This binding stabilizes the microtubule, preventing its depolymerization.[1][3] This hyper-stabilization disrupts the dynamic instability of microtubules, which is crucial for mitotic spindle formation and, consequently, cell division.[3][4] However, this stabilization also interferes with normal neuronal processes, particularly axonal transport, which relies on the dynamic nature of microtubules, leading to neuronal damage and the characteristic symptoms of peripheral neuropathy.[5][6]
Sabizabulin , in contrast, is a tubulin polymerization inhibitor.[7] It binds to the colchicine (B1669291) binding site on the β-tubulin subunit and a novel site on the α-tubulin subunit, leading to the depolymerization of microtubules and preventing their formation.[7][8] This disruption of the microtubule network also leads to mitotic arrest in cancer cells. However, preclinical and clinical data suggest this different mechanism of action does not translate to the same neurotoxic effects observed with taxanes.[8]
Comparative Neurotoxicity: Clinical and Preclinical Evidence
A significant differentiator between sabizabulin and taxanes is their neurotoxicity profile as observed in clinical trials.
This compound: Across Phase Ib/II clinical trials in men with metastatic castration-resistant prostate cancer, sabizabulin has consistently demonstrated a favorable safety profile with a notable absence of neurotoxicity.[2][4][5][8][9][10][11][12][13][14][15] In these studies, which enrolled a combined total of over 80 patients, no instances of clinically relevant neurotoxicity or peripheral neuropathy were reported, even with chronic daily oral dosing.[12][13] The most common adverse events were generally mild to moderate and included diarrhea, fatigue, and nausea.[11][12] Preclinical studies in mice, rats, and dogs also did not observe any neurotoxicity with sabizabulin treatment.[5]
Taxanes: Taxane-induced peripheral neuropathy (TIPN) is a well-documented and often dose-limiting toxicity.[5] The incidence and severity of TIPN can vary depending on the specific taxane (B156437), the dosing schedule, and the cumulative dose.[8] Symptoms are predominantly sensory and include numbness, tingling, and pain in a "stocking-and-glove" distribution.[6]
Quantitative Comparison of Neurotoxicity
Direct head-to-head comparative trials are not yet available. The following table summarizes neurotoxicity data from separate clinical trials of sabizabulin and taxanes.
| Feature | This compound | Taxanes (Paclitaxel/Docetaxel) |
| Reported Incidence of Neurotoxicity (All Grades) | 0% (in Phase Ib/II mCRPC trials)[2][4][5][8][9][10][11][12][13][14][15] | 11% - 83%[8] |
| Reported Incidence of Severe (Grade ≥3) Neurotoxicity | 0% (in Phase Ib/II mCRPC trials)[2][4][5][8][9][10][11][12][13][14][15] | 2% - 33%[8] |
| Nature of Neurotoxicity | Not observed[2][4][5][8][9][10][11][12][13][14][15] | Primarily sensory (numbness, tingling, pain); motor and autonomic neuropathy can also occur.[6] |
| Dose-Limiting Toxicity | No[2][4][5][8][9][10][11][12][13][14][15] | Yes[5] |
Experimental Protocols for Neurotoxicity Assessment
The assessment of neurotoxicity in clinical trials is standardized to ensure consistent and comparable data. The following protocols are commonly employed and were used to evaluate adverse events in the sabizabulin and taxane clinical trials.
National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE)
The NCI CTCAE is a standardized system for grading the severity of adverse events in cancer clinical trials. Neurotoxicity is typically graded on a 5-point scale based on the severity of symptoms and their impact on activities of daily living (ADL).
-
Grade 1: Asymptomatic; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate symptoms; limiting instrumental ADL.[16]
-
Grade 3: Severe symptoms; limiting self-care ADL.[16]
-
Grade 4: Life-threatening consequences; urgent intervention indicated.[16]
-
Grade 5: Death related to adverse event.
In the sabizabulin Phase Ib/II trials, all adverse events were graded according to the NCI CTCAE.[11] The consistent reporting of "no observed neurotoxicity" indicates that no patients experienced symptoms that would meet the criteria for Grade 1 or higher peripheral neuropathy.
European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire - Chemotherapy-Induced Peripheral Neuropathy 20 (EORTC QLQ-CIPN20)
The EORTC QLQ-CIPN20 is a 20-item patient-reported outcome measure specifically designed to assess the symptoms of chemotherapy-induced peripheral neuropathy.[1][4][7] It consists of three subscales:
-
Sensory subscale (9 items): Assesses symptoms like tingling, numbness, and shooting or burning pain in hands and feet.[4][7]
-
Motor subscale (8 items): Evaluates difficulties with tasks requiring fine motor skills (e.g., buttoning clothes) and balance.[4][7]
-
Autonomic subscale (3 items): Inquires about dizziness upon standing and problems with erectile function (in men).[4][7]
Patients rate their experiences over the past week on a 4-point Likert scale ("Not at all," "A little," "Quite a bit," "Very much").[1][7] Higher scores indicate a greater symptom burden.[7] This tool is widely used in taxane clinical trials to capture the patient's experience of neurotoxicity.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of sabizabulin and taxanes are reflected in their effects at the cellular level.
Conclusion and Future Directions
The available evidence strongly suggests a significant difference in the neurotoxicity profiles of this compound and taxanes. Clinical data to date indicate that sabizabulin is not associated with the neurotoxicity that frequently complicates and limits taxane-based chemotherapy. This favorable safety profile, combined with its oral bioavailability, positions sabizabulin as a promising alternative microtubule-targeting agent.
For drug development professionals, the distinct mechanism of sabizabulin, which appears to spare neuronal structures from the damage induced by microtubule hyper-stabilization, offers a compelling rationale for its continued investigation in a variety of cancer types, including those where taxane-induced neuropathy is a major clinical challenge.
Future research should include direct, randomized controlled trials comparing sabizabulin with taxanes to provide definitive, comparative efficacy and safety data, including a granular assessment of neurotoxicity using both clinician-graded scales and patient-reported outcome measures. Such studies will be critical in fully defining the role of sabizabulin in the armamentarium of anticancer therapies.
References
- 1. Reliability and Validity of the EORTC QLQ-CIPN20 (European Organization for Research and Treatment of Cancer Quality of Life Questionnaire–Chemotherapy-Induced Peripheral Neuropathy 20-Item Scale) among Thai Women with Breast Cancer Undergoing Taxane-Based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessing patient-reported peripheral neuropathy: the reliability and validity of the European Organization for Research and Treatment of Cancer QLQ-CIPN20 Questionnaire - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Website [eprovide.mapi-trust.org]
- 7. Psychometric Testing of the European Organisation for Research and Treatment of Cancer (EORTC) QLQ-CIPN20 Using Pooled Chemotherapy-Induced Peripheral Neuropathy Outcome Measures Standardization (CI-PeriNomS) and Alliance for Clinical Trials in Oncology (Alliance) A151408 Study Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taxane-Induced Peripheral Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlates of Taxane-Induced Neuropathy, an Electronic Health Record Based Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. Veru Announces Positive Phase 1b/2 Clinical Study Update for Sabizabulin (VERU-111) in Men with Metastatic Castration Resistant Prostate Cancer Presented at the 2021 ASCO Annual Meeting :: Veru Inc. (VERU) [ir.verupharma.com]
- 13. ascopubs.org [ascopubs.org]
- 14. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. urotoday.com [urotoday.com]
- 16. Peripheral neuropathy | eviQ [eviq.org.au]
Sabizabulin Hydrochloride: A Comparative Guide to its Efficacy in Taxane-Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of sabizabulin (B605096) hydrochloride with alternative therapies in taxane-resistant cancer models. The information is compiled from preclinical and clinical studies to support research and development efforts in oncology.
Introduction to Sabizabulin
Sabizabulin (formerly VERU-111) is a novel, orally bioavailable, first-in-class small molecule that targets the cytoskeleton by inhibiting microtubule polymerization.[1][2][3] It binds to the colchicine (B1669291) site on β-tubulin and also crosslinks α- and β-tubulin subunits, a mechanism distinct from taxanes, which stabilize microtubules.[1] This unique mechanism of action allows sabizabulin to overcome common taxane (B156437) resistance mechanisms, such as those mediated by P-glycoprotein (P-gp) efflux pumps.[4][5][6] Preclinical and clinical studies have demonstrated its potential in various malignancies, particularly in taxane-resistant prostate and breast cancers.[4][7][8][9]
Mechanism of Action of Sabizabulin in Taxane Resistance
Taxane resistance is a significant clinical challenge. Sabizabulin circumvents this resistance through several key mechanisms:
-
Different Binding Site: Sabizabulin binds to the colchicine site on tubulin, whereas taxanes bind to a different site to stabilize microtubules. This avoids resistance caused by mutations in the taxane-binding site.
-
Not a P-gp Substrate: Unlike many chemotherapy drugs, including taxanes, sabizabulin is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.[4][5][6]
-
Downregulation of Tubulin Isotypes: Sabizabulin has been shown to repress the transcription of βIII and βIV tubulin isoforms, which are often associated with taxane resistance.[4]
Preclinical Efficacy of Sabizabulin in Taxane-Resistant Models
In Vitro Studies
Sabizabulin has demonstrated potent anti-proliferative activity in various cancer cell lines, including those resistant to taxanes.
| Cell Line | Cancer Type | Resistance Profile | Sabizabulin IC₅₀ (nM) | Docetaxel (B913) IC₅₀ (nM) | Paclitaxel (B517696) IC₅₀ (nM) | Reference |
| PC-3 | Prostate Cancer | Taxane-Sensitive | ~5.2 (average) | 3.72 - 7.21 | 5.16 | [10][11][12] |
| DU-145 | Prostate Cancer | Taxane-Sensitive | ~5.2 (average) | 4.46 - 16.17 | 5.15 | [10][11][12] |
| PC-3-TxR | Prostate Cancer | Paclitaxel-Resistant | Not specified | Not specified | 56.39 | [11] |
| DU145-TxR | Prostate Cancer | Paclitaxel-Resistant | Not specified | Not specified | >100 | [11] |
| HCI-10-Luc2 | Breast Cancer (TNBC) | Taxane-Resistant | Potent activity | Ineffective | Not specified | [7] |
Note: Direct comparative IC₅₀ values for sabizabulin in taxane-resistant prostate cancer cell lines were not available in the reviewed literature. The average IC50 for sabizabulin is from a panel of melanoma and prostate cancer cell lines.
In Vivo Studies
In xenograft models of taxane-resistant prostate cancer, orally administered sabizabulin has shown significant tumor growth inhibition.
| Xenograft Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| PC3-TXR | Prostate Cancer (Paclitaxel-Resistant) | Sabizabulin (oral) | 10 mg/kg (3 days/week) | Almost complete inhibition | [1][2] |
| PC3-TXR | Prostate Cancer (Paclitaxel-Resistant) | Sabizabulin (oral) | 20 mg/kg (1 day/week) | Almost complete inhibition | [1][2] |
| PC3-TXR | Prostate Cancer (Paclitaxel-Resistant) | Docetaxel (IV) | Not specified | No impact on tumor growth | [1][2] |
| HCI-10 | Breast Cancer (TNBC, Taxane-Resistant) | Sabizabulin | Not specified | Highly effective in blocking primary tumor growth | [7] |
| HCI-10 | Breast Cancer (TNBC, Taxane-Resistant) | Paclitaxel | Not specified | Completely ineffective | [7] |
Comparison with Alternative Therapies for Taxane-Resistant Prostate Cancer
Several agents are used or are under investigation for the treatment of taxane-resistant prostate cancer. This section compares the available efficacy data for these alternatives with sabizabulin.
| Therapy | Mechanism of Action | Efficacy in Taxane-Resistant Prostate Cancer | Reference |
| Sabizabulin | Oral tubulin polymerization inhibitor (colchicine binding site) | Preclinical: Almost complete tumor growth inhibition in paclitaxel-resistant xenografts. Clinical (mCRPC): Objective response rate of 20.7% and median radiographic progression-free survival of 11.4 months in patients who may have had prior taxane therapy. | [1][2][8][13][14] |
| Cabazitaxel | IV tubulin stabilizing agent (taxane) | Preclinical: Active in docetaxel-resistant tumor models. Clinical (mCRPC post-docetaxel): Median overall survival of 15.1 months vs. 12.7 months for mitoxantrone (B413). | [15] |
| Ixabepilone (B1684101) | IV microtubule stabilizer (epothilone) | Clinical (docetaxel-refractory HRPC): Modest activity, with ≥50% PSA declines in 17% of patients. | [16][17] |
| Eribulin (B193375) | IV microtubule dynamics inhibitor | Clinical (taxane-pretreated mCRPC): ≥50% PSA declines in 8.5% of patients. | [18] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
Detailed Methodology:
-
Cell Seeding: Cancer cell lines (e.g., PC-3, DU-145, and their taxane-resistant derivatives) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of sabizabulin or comparator drugs.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
Reagent Addition: MTT or MTS reagent is added to each well.
-
Final Incubation and Measurement: After a further 1-4 hour incubation, the absorbance is read using a microplate reader. The IC₅₀ value, the concentration of drug that inhibits cell growth by 50%, is then calculated.
Xenograft Tumor Model
Detailed Methodology:
-
Cell Implantation: Taxane-resistant prostate cancer cells (e.g., PC3-TXR) are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth and Grouping: Once tumors reach a specified volume, mice are randomized into treatment and control groups.
-
Drug Administration: Sabizabulin is administered orally according to the specified dosing schedule (e.g., 10 mg/kg, 3 times a week). Comparator drugs are administered via their respective clinical routes (e.g., docetaxel intravenously).
-
Monitoring and Endpoint: Tumor volume and mouse body weight are measured regularly. The study is concluded when tumors in the control group reach a predetermined size, at which point tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
Conclusion
Sabizabulin hydrochloride demonstrates significant efficacy in preclinical models of taxane-resistant cancer, particularly in prostate cancer. Its distinct mechanism of action, oral bioavailability, and ability to overcome key resistance pathways make it a promising alternative to currently available taxanes and other microtubule-targeting agents. The preclinical data, showing superior tumor growth inhibition in a taxane-resistant model compared to docetaxel, is compelling. While direct head-to-head preclinical comparisons with other second-line agents like cabazitaxel, ixabepilone, and eribulin in taxane-resistant prostate cancer models are not extensively available, the existing evidence strongly supports the continued clinical development of sabizabulin in this setting. The favorable safety profile observed in clinical trials, notably the lack of neurotoxicity and neutropenia commonly associated with taxanes, further enhances its potential therapeutic value.[4][13][14][19]
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. urologytimes.com [urologytimes.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Resistance to paclitaxel increases the sensitivity to other microenvironmental stresses in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. Cabazitaxel: A novel taxane for metastatic castration-resistant prostate cancer-current implications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase I Study of Ixabepilone, Mitoxantrone, and Prednisone in Patients With Metastatic Castration-Resistant Prostate Cancer Previously Treated With Docetaxel-Based Therapy: A Study of the Department of Defense Prostate Cancer Clinical Trials Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activity of second-line chemotherapy in docetaxel-refractory hormone-refractory prostate cancer patients : randomized phase 2 study of ixabepilone or mitoxantrone and prednisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase II study of eribulin mesylate (E7389) in patients with metastatic castration-resistant prostate cancer stratified by prior taxane therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. targetedonc.com [targetedonc.com]
Validating Sabizabulin Hydrochloride's Effect on Tubulin Polymerization: A Comparative Guide
This guide provides a comprehensive analysis of Sabizabulin hydrochloride's (also known as VERU-111) mechanism of action as a tubulin polymerization inhibitor. For researchers, scientists, and drug development professionals, this document offers a comparative overview against other microtubule-targeting agents, supported by experimental data and detailed protocols.
Introduction to Sabizabulin and Microtubule Dynamics
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is crucial for a variety of essential cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1] This dynamic nature makes microtubules a key target for anticancer therapies.[2]
Sabizabulin is a novel, orally bioavailable small molecule that disrupts microtubule function, showing potential in treating various cancers, including metastatic castration-resistant prostate cancer and HER2+ breast cancer, as well as in COVID-19 infections.[3][4][5] It belongs to a class of drugs known as microtubule-destabilizing agents, which function by inhibiting the polymerization of tubulin.[2]
Mechanism of Action of Sabizabulin
Sabizabulin exhibits a unique mechanism for disrupting microtubule dynamics. It acts by binding to the colchicine-binding site on the β-tubulin subunit.[6][7] Uniquely, it also binds to a novel site on the α-tubulin subunit, causing a cross-linking of the α and β subunits.[1][3] This cross-linking action prevents the formation of microtubules and leads to the depolymerization of existing ones.[1][3]
The consequences of this microtubule disruption are manifold:
-
Mitotic Arrest: By preventing the formation of the mitotic spindle, Sabizabulin halts the cell cycle in the G2/M phase.[6][8]
-
Induction of Apoptosis: The sustained cell cycle arrest triggers programmed cell death (apoptosis), evidenced by the activation of caspases 3 and 9.[1]
-
Disruption of Intracellular Transport: Microtubules serve as tracks for intracellular transport. Sabizabulin's disruption of these tracks can inhibit the transport of crucial molecules like the androgen receptor into the nucleus and may also interfere with viral particle trafficking.[3][8][9]
A significant advantage of Sabizabulin is that it is not a substrate for P-glycoprotein (Pgp), an efflux pump that often confers resistance to other microtubule-targeting agents like taxanes.[3][8]
Comparison with Other Tubulin-Targeting Agents
Microtubule-targeting agents are broadly classified based on their binding site and their effect on microtubule dynamics.
| Class | Examples | Binding Site on Tubulin | Effect on Microtubules |
| Colchicine Site Binders | Sabizabulin , Colchicine, Combretastatins | Colchicine site on β-tubulin (Sabizabulin also has a novel site on α-tubulin) | Inhibit polymerization, promote depolymerization[1][4] |
| Vinca (B1221190) Alkaloids | Vincristine, Vinblastine | Vinca domain on β-tubulin | Inhibit polymerization[2][10][11] |
| Taxanes | Paclitaxel, Docetaxel | Taxol site on β-tubulin | Stabilize microtubules, inhibit depolymerization[4][12] |
Unlike taxanes which stabilize microtubules, Sabizabulin, like other colchicine-site binders and vinca alkaloids, acts by destabilizing them.[2][4] However, Sabizabulin's distinct cross-linking action on α and β tubulin subunits differentiates its mechanism from other agents.[1] This unique interaction may contribute to its efficacy in cancers that have developed resistance to taxanes.[6]
Quantitative Data on Inhibitory Activity
The following table summarizes the inhibitory concentrations of Sabizabulin and comparator compounds on cell proliferation, a downstream effect of tubulin polymerization inhibition.
| Compound | Cell Line | Assay | IC50 (Concentration) | Reference |
| Sabizabulin | Melanoma and Prostate Cancer | Cell Proliferation | Average 5.2 nM | [7] |
| Sabizabulin | Panc-1 (Pancreatic Cancer) | Cell Proliferation (24h) | 25 nM | [6] |
| Sabizabulin | AsPC-1 (Pancreatic Cancer) | Cell Proliferation (24h) | 35 nM | [6] |
| Sabizabulin | HPAF-II (Pancreatic Cancer) | Cell Proliferation (24h) | 35 nM | [6] |
| Paclitaxel | BT474, SKBR3 (Breast Cancer) | Colony Formation | Effective at 4 nM, 8 nM, 16 nM | [4] |
| Colchicine | MDA-MB-231 (Breast Cancer) | Tubulin Polymerization | 8.1 µM | [13] |
| Compound 7 (Colchicine Analog) | - | Tubulin Polymerization | 1.52 ± 0.18 µM | [14] |
| Arylthioindole (ATI) derivative 24 | - | Tubulin Polymerization | 2.0 µM | [14] |
| Chalcone derivative 44 | - | Tubulin Polymerization | 6.8 ± 0.6 µM | [14] |
Note: Direct comparative IC50 values for tubulin polymerization in the same assay format are not always available in the literature. The data presented reflects reported values from various studies.
Experimental Protocols
Validating the effect of compounds on tubulin polymerization requires specific assays. Below are methodologies for key experiments.
This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.
Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
Guanosine-5'-triphosphate (GTP)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (Sabizabulin, comparators) and vehicle control (e.g., DMSO)
-
Black 96-well microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation: Pre-warm the plate reader to 37°C. Prepare stock solutions of test compounds.
-
Reaction Mixture: In a microplate well, combine the General Tubulin Buffer, GTP, fluorescent dye, and the test compound at various concentrations.
-
Initiation: Add purified tubulin to the reaction mixture to initiate polymerization. The final concentration of tubulin is typically in the range of 1-3 mg/ml.
-
Measurement: Immediately place the plate in the reader and measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes at 37°C.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization (Vmax) and the maximum polymer mass can be calculated from the kinetic curves. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[15]
This assay quantifies the amount of polymerized tubulin within cells, providing a more physiologically relevant measure of a compound's activity.[16][17]
Principle: Cells are treated with the test compound, and the microtubule network is then stabilized and extracted. The amount of tubulin incorporated into the polymer fraction is quantified relative to the total tubulin.
Materials:
-
Adherent cancer cell line (e.g., HeLa, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds and vehicle control
-
Microtubule-stabilizing buffer
-
Cell lysis buffer
-
Antibodies: Anti-α-tubulin primary antibody, HRP-conjugated secondary antibody
-
Western blot or ELISA reagents
Procedure:
-
Cell Culture: Seed cells in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound for a defined period (e.g., 24 hours).
-
Fractionation:
-
Lyse the cells with a buffer containing a non-ionic detergent to release the soluble tubulin dimer pool.
-
Centrifuge to separate the soluble fraction (supernatant) from the insoluble polymer fraction (pellet), which contains the microtubules.
-
-
Quantification:
-
Resuspend the pellet in a suitable buffer.
-
Determine the protein concentration of both fractions.
-
Analyze equal amounts of protein from both fractions by Western blotting or ELISA using an anti-tubulin antibody.
-
-
Data Analysis: Quantify the band or signal intensity for tubulin in the soluble and polymer fractions. Calculate the percentage of polymerized tubulin for each treatment condition. Compare the results for compound-treated cells to vehicle-treated controls.
Visualizations
Caption: Sabizabulin binds to α and β tubulin, inhibiting polymerization and leading to apoptosis.
Caption: Workflow for measuring tubulin polymerization inhibition in vitro.
Caption: Pathway from Sabizabulin-induced microtubule disruption to apoptotic cell death.
Conclusion
This compound is a potent inhibitor of tubulin polymerization with a novel mechanism of action that distinguishes it from other microtubule-targeting agents. By binding to both α and β tubulin subunits and inducing their cross-linking, it effectively disrupts microtubule formation, leading to cell cycle arrest and apoptosis.[1][3] Its oral bioavailability and activity against drug-resistant cancer types make it a promising candidate for further clinical investigation.[4][6] The experimental protocols provided herein offer a framework for the direct validation and comparison of Sabizabulin's efficacy against other tubulin inhibitors in a research setting.
References
- 1. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sabizabulin - Wikipedia [en.wikipedia.org]
- 4. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sabizabulin | VERU-111 | tubulin inhibitor | microtubule destabilizer | CAS 1332881-26-1 | COVID-19 | Buy VERU111 from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sabizabulin | C21H19N3O4 | CID 53379371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 12. m.youtube.com [m.youtube.com]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
A Comparative Analysis of Sabizabulin Hydrochloride and Other Colchicine Binding Site Inhibitors for Drug Development Professionals
An in-depth guide to the mechanisms, performance, and experimental evaluation of leading colchicine (B1669291) binding site inhibitors in oncology research.
Introduction
Microtubule dynamics are a cornerstone of cellular function, playing a critical role in mitosis, intracellular transport, and cell structure. This makes them a prime target for anticancer therapeutics. Among the various classes of microtubule-targeting agents, colchicine binding site inhibitors (CBSIs) represent a promising avenue of research. These small molecules bind to the β-tubulin subunit, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis.[1] A key advantage of targeting the colchicine binding site is the potential to overcome multidrug resistance, a common hurdle in chemotherapy.[1][2]
This guide provides a detailed comparison of Sabizabulin hydrochloride, a novel investigational CBSI, with other prominent inhibitors in its class, including colchicine and combretastatin (B1194345) A-4. We present a compilation of experimental data, detailed protocols for key assays, and visual representations of the underlying molecular pathways to assist researchers and drug development professionals in their evaluation of these compounds.
Mechanism of Action: Disrupting the Cellular Scaffolding
Colchicine binding site inhibitors exert their anticancer effects by interfering with the assembly of microtubules. By binding to the interface between α- and β-tubulin, these inhibitors induce a conformational change that prevents the incorporation of tubulin dimers into growing microtubules.[1] This disruption of microtubule dynamics is catastrophic for rapidly dividing cancer cells, leading to mitotic arrest at the G2/M phase and subsequent programmed cell death (apoptosis).[1]
Sabizabulin is a first-in-class, orally bioavailable agent that uniquely binds to the colchicine binding site on β-tubulin and also crosslinks microtubules by binding to an additional site on α-tubulin. This dual action leads to microtubule depolymerization and disruption of the cytoskeleton.
Below is a diagram illustrating the general signaling pathway initiated by colchicine binding site inhibitors.
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound, colchicine, and combretastatin A-4. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as cell lines and assay methodologies. The data presented here is compiled from various sources to provide a comparative overview.
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) | Source |
| Colchicine | ~2.7 | [1] |
| Combretastatin A-4 | ~2.1 | [1] |
| Sabizabulin (VERU-111) | Not explicitly quantified in the provided abstract, but described as potently disrupting microtubule/tubulin dynamics.[3] | [3] |
Table 2: Antiproliferative Activity (IC50) in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Source |
| Sabizabulin | BT474 (HER2+ Breast Cancer) | 7.6 ± 1.1 | [4][5] |
| SKBR3 (HER2+ Breast Cancer) | 7.9 ± 0.8 | [4][5] | |
| Colchicine | BT474 (HER2+ Breast Cancer) | 5.8 ± 0.9 | [4] |
| SKBR3 (HER2+ Breast Cancer) | 6.2 ± 1.2 | [4] | |
| Combretastatin A-4 | HCT116 (Colon Carcinoma) | 1 - 10 | [1] |
| K562 (Leukemia) | 1 - 10 | [1] | |
| A549 (Lung Carcinoma) | Varies | [2] |
Note: The data for Combretastatin A-4 is presented as a range from a review article, as direct side-by-side comparative studies with Sabizabulin in the same cell lines were not available in the searched literature.
Experimental Protocols
To facilitate the independent evaluation of these compounds, detailed protocols for key in vitro assays are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Principle: The polymerization of purified tubulin is monitored by the increase in turbidity (light scattering) at 340-350 nm in a temperature-controlled spectrophotometer. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in absorbance.[1]
Workflow Diagram:
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (e.g., bovine brain tubulin, >99% pure) in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Keep on ice.
-
Prepare a stock solution of GTP (100 mM) in water.
-
Prepare serial dilutions of the test compounds (Sabizabulin, colchicine, etc.) and a vehicle control (e.g., DMSO) in GTB.
-
-
Reaction Setup (in a pre-chilled 96-well plate on ice):
-
To each well, add the appropriate volume of GTB.
-
Add the test compound or vehicle control.
-
Add GTP to a final concentration of 1 mM.
-
Add the tubulin solution to a final concentration of 3 mg/mL. The total reaction volume is typically 100 µL.
-
-
Measurement:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves for each compound concentration.
-
Determine the maximum rate of polymerization (Vmax) from the steepest slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.
Principle: Cells are treated with the test compound, harvested, and stained with a fluorescent dye (e.g., propidium (B1200493) iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of individual cells, which is proportional to their DNA content, is measured by a flow cytometer. An accumulation of cells in the G2/M phase is characteristic of microtubule-disrupting agents.[1]
Workflow Diagram:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed the desired cancer cell line in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and pellet them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.
-
Clonogenic Assay
This assay assesses the long-term effect of a compound on the ability of a single cell to proliferate and form a colony.
Principle: Cells are treated with a compound for a defined period, then plated at a low density and allowed to grow for 1-3 weeks. The number of resulting colonies (typically defined as a cluster of at least 50 cells) is counted to determine the surviving fraction compared to untreated controls.
Detailed Protocol:
-
Cell Treatment:
-
Treat a monolayer of cancer cells in a culture flask with various concentrations of the test compound for a specified duration.
-
-
Cell Plating:
-
After treatment, wash the cells, detach them using trypsin, and prepare a single-cell suspension.
-
Count the cells and plate a known number of cells (e.g., 100-1000 cells) into 6-well plates or petri dishes. The exact number will depend on the plating efficiency of the cell line.
-
-
Incubation:
-
Incubate the plates for 1-3 weeks, allowing sufficient time for colonies to form.
-
-
Fixing and Staining:
-
Remove the medium and gently wash the plates with PBS.
-
Fix the colonies with a solution such as 10% neutral buffered formalin or methanol.
-
Stain the colonies with a staining solution like 0.5% crystal violet.
-
-
Colony Counting and Analysis:
-
Wash away the excess stain and allow the plates to dry.
-
Count the number of colonies in each plate.
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition.
-
Conclusion
Colchicine binding site inhibitors are a diverse and potent class of anticancer agents with the significant advantage of activity against multidrug-resistant tumors.[1][2] Sabizabulin has demonstrated promising preclinical and clinical activity, with a unique mechanism of action that differentiates it from other CBSIs.[5] The data and protocols presented in this guide provide a foundation for the comparative evaluation of these compounds. Further head-to-head in vitro and in vivo studies are crucial to fully elucidate the relative therapeutic potential and safety profiles of novel CBSIs like Sabizabulin. The continued exploration of this class of molecules holds great promise for the development of next-generation cancer chemotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Sabizabulin Hydrochloride and Enzalutamide in the Context of Prostate Cancer
A detailed examination of two distinct therapeutic agents for prostate cancer, focusing on their mechanisms of action, preclinical efficacy, and clinical trial data.
This guide provides a comprehensive comparison of Sabizabulin hydrochloride and enzalutamide (B1683756), two oral medications employed in the treatment of advanced prostate cancer. While both drugs have demonstrated clinical utility, they operate through fundamentally different mechanisms. Enzalutamide is a potent second-generation androgen receptor (AR) signaling inhibitor, a mainstay in the hormonal treatment of prostate cancer. In contrast, this compound is a novel microtubule disruptor with a dual mechanism of action that includes the inhibition of androgen receptor transport. This document is intended for researchers, scientists, and drug development professionals, offering a detailed side-by-side analysis supported by experimental data to inform further research and development in oncology.
Mechanism of Action
This compound:
Sabizabulin is a first-in-class, oral cytoskeleton disruptor that targets and cross-links the alpha and beta tubulin subunits of microtubules.[1][2] This action leads to the inhibition of microtubule polymerization and disruption of the cellular cytoskeleton.[1][2] This disruption has two primary anti-cancer effects in prostate cancer:
-
Inhibition of Cell Division: By preventing the formation of the mitotic spindle, Sabizabulin arrests cancer cells in the G2/M phase of the cell cycle, leading to apoptosis.[3]
-
Disruption of Androgen Receptor (AR) Transport: Microtubules serve as intracellular "highways" for the transport of various cellular components, including the androgen receptor.[1] By disrupting these microtubule tracks, Sabizabulin hinders the translocation of the AR from the cytoplasm into the nucleus, thereby inhibiting AR-mediated gene transcription, which is a critical driver of prostate cancer growth.[1][2][4]
Enzalutamide:
Enzalutamide is a potent and specific androgen receptor signaling inhibitor that acts on multiple steps of the AR signaling pathway.[5][6][7][8] Its mechanism involves:
-
Competitive Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain of the androgen receptor with a significantly higher affinity than first-generation anti-androgens like bicalutamide.[9][10]
-
Inhibition of Nuclear Translocation: It prevents the conformational change in the AR that is necessary for its translocation from the cytoplasm to the nucleus.[6][7][8]
-
Impairment of DNA Binding and Coactivator Recruitment: Even if some AR molecules were to reach the nucleus, enzalutamide impairs their ability to bind to androgen response elements (AREs) on DNA and to recruit coactivators necessary for the transcription of target genes that promote cancer cell growth and survival.[6][7][8]
Signaling Pathway Diagrams
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Enzalutamide.
Preclinical Data
| Parameter | This compound | Enzalutamide |
| Target | α/β-Tubulin | Androgen Receptor (AR) |
| In Vitro Activity | Potent antiproliferative activity with an average IC50 of 5.2 nM against panels of melanoma and prostate cancer cell lines.[11] Induces G2/M cell cycle arrest and apoptosis.[3] | Competitively inhibits androgen binding to AR with 5- to 8-fold higher affinity than bicalutamide.[10] Inhibits AR nuclear translocation and DNA binding.[12][13] Induces apoptosis in AR-overexpressing prostate cancer cells.[12] |
| Cell Lines Tested | Panc-1, AsPC-1, HPAF-II, PC-3, PC-3/TxR, and others.[3][10][11] | LNCaP, C4-2, VCaP, 22Rv1, and others.[12][13][14][15] |
| Animal Models | Showed efficacy in xenograft models of various cancers, including those resistant to taxanes and novel AR-targeting agents.[3] In a Panc-1 xenograft model, 50 μ g/mouse administered intra-tumorally 3 times per week for 3 weeks effectively inhibited tumor growth.[11] | Induced tumor regression in a castration-resistant prostate cancer (CRPC) xenograft model.[12][13] In a 22Rv1-derived xenograft model, enzalutamide (30 mg/kg, oral gavage) inhibited tumor growth.[16] |
| Resistance Mechanisms | Not a substrate for P-glycoprotein (Pgp), suggesting it may overcome certain types of multidrug resistance.[3] | Resistance can develop through AR mutations, AR splice variants (e.g., AR-V7), upregulation of glucocorticoid receptor, and activation of bypass signaling pathways.[17] |
Clinical Data
| Parameter | This compound | Enzalutamide |
| Key Clinical Trials | Phase Ib/II (NCT03752099)[3][18][19][20], Phase III VERACITY (NCT04844749)[3][6][12][13] | Phase III AFFIRM (NCT00974311)[7][14][16][21][22], Phase III PREVAIL (NCT01212991)[9][23][24][25][26] |
| Patient Population | Metastatic castration-resistant prostate cancer (mCRPC) patients who have progressed on at least one androgen receptor targeting agent.[3][18][20] | AFFIRM: mCRPC patients previously treated with docetaxel (B913).[7][14][16] PREVAIL: Chemotherapy-naïve mCRPC patients.[23][24][26] |
| Dosage | Recommended Phase II dose: 63 mg orally once daily.[3] Phase III VERACITY dose: 32 mg orally once daily (reformulated for improved bioavailability).[6][12] | 160 mg orally once daily.[7][9] |
| Efficacy | Phase Ib/II (at ≥63 mg dose): Objective Response Rate (ORR) of 20.7% in patients with measurable disease.[19] Median radiographic Progression-Free Survival (rPFS) of 11.4 months.[19] PSA declines observed in 29.2% of evaluable patients.[3] | AFFIRM: Median Overall Survival (OS) of 18.4 months vs 13.6 months for placebo (HR 0.63).[16] PREVAIL: Median OS of 35.3 months vs 31.3 months for placebo (HR 0.77).[9] Median rPFS of 20.0 months vs 5.4 months for placebo.[9] |
| Adverse Events | Most common (predominantly Grade 1-2): diarrhea, fatigue, nausea, and vomiting.[3][6] Grade ≥3 events include diarrhea (7.4%), fatigue (5.6%), and elevated liver enzymes (ALT/AST).[3] No clinically relevant neurotoxicity or neutropenia reported.[3][6] | Most common: fatigue, back pain, constipation, arthralgia, diarrhea, and hot flashes.[14][23] Seizures have been reported (0.6% in AFFIRM).[14] |
| Regulatory Status | Investigational. | Approved for the treatment of CRPC and metastatic castration-sensitive prostate cancer (mCSPC). |
Experimental Protocols
Tubulin Polymerization Assay (for Sabizabulin)
This assay is used to determine the effect of a compound on the in vitro polymerization of tubulin into microtubules. The polymerization is monitored by an increase in light scattering (turbidity), which is measured as an increase in absorbance at 340 nm.[27][28][29]
Workflow Diagram:
Caption: Workflow for a Tubulin Polymerization Assay.
Detailed Steps:
-
Reagent Preparation:
-
Reconstitute lyophilized porcine or bovine brain tubulin (>97% pure) in General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.[10][27]
-
Prepare a stock solution of GTP (e.g., 200 mM).[28]
-
Prepare serial dilutions of Sabizabulin in the appropriate buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
-
Reaction Setup:
-
Initiation of Polymerization:
-
Data Acquisition:
-
Data Analysis:
-
Plot the change in absorbance over time. A sigmoidal curve represents normal tubulin polymerization.
-
Inhibition of polymerization by Sabizabulin will result in a dose-dependent decrease in the rate and extent of the absorbance increase compared to the vehicle control.
-
Cell Viability (MTT) Assay (for Sabizabulin and Enzalutamide)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[2][5][11][15][30][31]
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. researchhub.com [researchhub.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. urotoday.com [urotoday.com]
- 7. Clinical outcomes and survival surrogacy studies of prostate‐specific antigen declines following enzalutamide in men with metastatic castration‐resistant prostate cancer previously treated with docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Sabizabulin | VERU-111 | tubulin inhibitor | microtubule destabilizer | CAS 1332881-26-1 | COVID-19 | Buy VERU111 from Supplier InvivoChem [invivochem.com]
- 11. 2.3. MTT Assay [bio-protocol.org]
- 12. urologytimes.com [urologytimes.com]
- 13. Veru Enrolls First Patient in Phase 3 VERACITY Clinical Trial of Sabizabulin (VERU-111) in Metastatic Castration Resistant and Androgen Receptor Targeting Agent Resistant Prostate Cancer :: Veru Inc. (VERU) [ir.verupharma.com]
- 14. dovepress.com [dovepress.com]
- 15. MTT assay [bio-protocol.org]
- 16. An update on enzalutamide in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Veru Announces Positive Phase 1b/2 Clinical Study Update for Sabizabulin (VERU-111) in Men with Metastatic Castration Resistant Prostate Cancer Presented at the 2021 ASCO Annual Meeting :: Veru Inc. (VERU) [ir.verupharma.com]
- 18. targetedonc.com [targetedonc.com]
- 19. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. urotoday.com [urotoday.com]
- 21. Enzalutamide in Castration-Resistant Prostate Cancer Patients With Visceral Disease in the Liver and/or Lung: Outcomes From the Randomized Controlled Phase 3 AFFIRM Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. PREVAIL Trial: Enzalutamide Before Chemotherapy Prolongs Survival in Metastatic Prostate Cancer - The ASCO Post [ascopost.com]
- 24. Enzalutamide in Men with Chemotherapy-naïve Metastatic Castration-resistant Prostate Cancer: Extended Analysis of the Phase 3 PREVAIL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. urotoday.com [urotoday.com]
- 26. ascopubs.org [ascopubs.org]
- 27. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. benchchem.com [benchchem.com]
- 30. broadpharm.com [broadpharm.com]
- 31. texaschildrens.org [texaschildrens.org]
A Head-to-Head Comparison of Sabizabulin and Other AR-Targeting Agents in Metastatic Castration-Resistant Prostate Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sabizabulin and other androgen receptor (AR)-targeting agents for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This analysis is supported by experimental data on efficacy and safety, detailed methodologies of key clinical trials, and visualizations of the pertinent signaling pathways.
Introduction
The therapeutic landscape for metastatic castration-resistant prostate cancer (mCRPC) has evolved significantly with the advent of novel androgen receptor (AR)-targeting agents. These therapies have improved outcomes for many patients; however, resistance inevitably develops, creating a critical unmet need for new treatment modalities with distinct mechanisms of action. Sabizabulin, a first-in-class oral cytoskeleton disruptor, presents a novel approach to treating mCRPC, particularly in patients who have progressed on prior AR-targeting therapies. This guide offers a head-to-head comparison of Sabizabulin with established AR-targeting agents such as enzalutamide, abiraterone (B193195) acetate (B1210297), and apalutamide, focusing on their mechanisms of action, clinical efficacy, and safety profiles.
Mechanism of Action: A Divergence in Therapeutic Strategy
While traditional AR-targeting agents focus on inhibiting the androgen receptor signaling pathway directly, Sabizabulin introduces a novel mechanism by disrupting the cellular machinery essential for cancer cell proliferation and AR trafficking.
Sabizabulin: This agent works by inhibiting microtubule polymerization, which disrupts the cytoskeleton.[1][2][3] This disruption has a dual effect on cancer cells. Firstly, it arrests cell division by interfering with the formation of the mitotic spindle.[4] Secondly, it hinders the transport of the androgen receptor complex into the nucleus, an essential step for AR-mediated gene transcription that drives prostate cancer growth.[5] Sabizabulin binds to the colchicine (B1669291) binding site on the beta subunit of tubulin and a novel site on the alpha subunit, causing crosslinking and depolymerization of microtubules.[4]
Enzalutamide, Apalutamide, and Darolutamide: These are potent, second-generation nonsteroidal antiandrogens (NSAAs).[1][6][7][8][9] Their primary mechanism involves competitively inhibiting the binding of androgens to the AR.[6][10] Furthermore, they prevent the nuclear translocation of the AR and its subsequent binding to DNA, thereby blocking the transcription of androgen-responsive genes.[6][10][11]
Abiraterone Acetate: This drug takes a different approach by inhibiting androgen synthesis.[4][12] Abiraterone acetate is a prodrug that is converted to abiraterone, which irreversibly inhibits CYP17A1, a critical enzyme in the androgen biosynthesis pathway in the testes, adrenal glands, and prostate tumor tissue.[4][5][13][14] This leads to a significant reduction in circulating androgens.[4]
Visualizing the Mechanisms: Androgen Receptor Signaling Pathway
The following diagram illustrates the classical androgen receptor signaling pathway and highlights the points of intervention for Sabizabulin and other AR-targeting agents.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. ascopubs.org [ascopubs.org]
- 3. urotoday.com [urotoday.com]
- 4. Abiraterone acetate - Wikipedia [en.wikipedia.org]
- 5. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 6. urology-textbook.com [urology-textbook.com]
- 7. Apalutamide - Wikipedia [en.wikipedia.org]
- 8. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. urologytimes.com [urologytimes.com]
- 10. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 11. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]
- 12. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]
- 13. youtube.com [youtube.com]
- 14. Abiraterone acetate: oral androgen biosynthesis inhibitor for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Sabizabulin Hydrochloride: A Comparative Analysis of its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Sabizabulin (B605096) hydrochloride against established anti-inflammatory agents, supported by available preclinical and clinical data. The information is intended to assist researchers and drug development professionals in evaluating the potential of Sabizabulin as a novel anti-inflammatory therapeutic.
Introduction
Sabizabulin (also known as VERU-111) is an orally bioavailable, small molecule that acts as a tubulin polymerization inhibitor.[1] By binding to the colchicine (B1669291) site on β-tubulin and a novel site on α-tubulin, it disrupts microtubule formation.[1] This mechanism, initially explored for its anti-cancer properties, also confers potent anti-inflammatory and antiviral effects.[1][2] Inhibition of tubulin polymerization can impede the release of pro-inflammatory cytokines and disrupt the activities of inflammatory cells.[1] This guide focuses on validating these anti-inflammatory effects through a comparative analysis of preclinical and clinical findings.
Mechanism of Action: A Comparative Overview
Sabizabulin's anti-inflammatory mechanism is intrinsically linked to its role as a microtubule disruptor. Microtubules are essential for the intracellular transport and assembly of key protein complexes involved in the inflammatory response, including the NRLP3 inflammasome. By inhibiting tubulin polymerization, Sabizabulin is hypothesized to interfere with the assembly and activation of the NLRP3 inflammasome, a critical step in the production of potent pro-inflammatory cytokines IL-1β and IL-18. This is a similar mechanism to the well-established anti-inflammatory drug, colchicine. Furthermore, microtubule integrity is implicated in the activation of the NF-κB signaling pathway, a central regulator of inflammation. Disruption of microtubules has been shown to attenuate NF-κB activation, thereby reducing the transcription of numerous pro-inflammatory genes.
In contrast, Dexamethasone, a potent synthetic glucocorticoid, exerts its anti-inflammatory effects primarily through genomic and non-genomic pathways. It binds to the glucocorticoid receptor (GR), which then translocates to the nucleus to upregulate the expression of anti-inflammatory proteins and downregulate the expression of pro-inflammatory cytokines and chemokines by inhibiting transcription factors such as NF-κB and AP-1.
Preclinical Data: Head-to-Head Comparison in an ARDS Model
A preclinical study conducted by Veru Inc. evaluated the anti-inflammatory efficacy of Sabizabulin in a murine model of H1N1 influenza-induced acute respiratory distress syndrome (ARDS), with Dexamethasone as a comparator.[1] The key findings are summarized below.
Table 1: Comparison of Sabizabulin and Dexamethasone in a Murine Influenza-Induced ARDS Model
| Parameter | Sabizabulin Treatment | Dexamethasone Treatment |
| Total Inflammatory Cells in BAL Fluid | ↓ 53% (p<0.01) | No significant reduction |
| Keratinocyte-derived Chemokine (KC) | ↓ 38% (p<0.01) | ↑ 20% (not significant) |
| Interleukin-6 (IL-6) | ↓ 74% (p<0.001) | ↓ 52% (p<0.01) |
| Tumor Necrosis Factor-alpha (TNF-α) | ↓ 36% (p<0.05) | ↓ 13% (not significant) |
| Interferon-gamma (IFN-γ) | ↓ 84% (p<0.001) | ↓ 81% (p<0.001) |
| CXCL-10 | ↓ 60% (p<0.001) | ↓ 8% (not significant) |
| Data sourced from Veru Inc. preclinical study press release.[1] |
These results indicate that in this model, Sabizabulin demonstrated a broader and more significant reduction in key pro-inflammatory cytokines and chemokines, as well as a marked decrease in inflammatory cell infiltration into the lungs, compared to Dexamethasone.[1]
Clinical Data: Evidence from COVID-19 Trials
The anti-inflammatory effects of Sabizabulin have been indirectly validated in clinical trials for the treatment of hospitalized patients with moderate to severe COVID-19 at high risk for ARDS. In a Phase 3 trial, Sabizabulin treatment resulted in a statistically significant 55.2% relative reduction in deaths compared to placebo.[3][4] Furthermore, a Phase 2 trial showed an 82% relative reduction in deaths in a similar patient population.[2] While these trials were not designed to directly measure anti-inflammatory markers as a primary endpoint, the significant reduction in mortality in the context of a hyperinflammatory condition like severe COVID-19 strongly suggests a potent anti-inflammatory effect in humans.
Experimental Protocols
The following are generalized protocols based on the available information from the preclinical study press release and common methodologies for similar research.
Influenza-Induced ARDS Mouse Model
-
Animal Model: Male BALB/c mice, 6-8 weeks old.
-
Virus Induction: Mice are intranasally inoculated with a non-lethal dose of H1N1 influenza virus (e.g., A/PR/8/34 strain) to induce lung inflammation and ARDS. A control group receives intranasal saline.
-
Drug Administration: Two hours post-infection, daily treatment is initiated.
-
Sabizabulin is administered orally (PO).
-
Dexamethasone is administered (route not specified, likely intraperitoneally, IP).
-
A vehicle control group receives saline.
-
-
Monitoring: Clinical signs of illness and body weight are monitored daily.
-
Endpoint Analysis: At a predetermined time point (e.g., day 7 post-infection), mice are euthanized.
Bronchoalveolar Lavage (BAL) Fluid Analysis
-
BAL Collection: The lungs are lavaged with a fixed volume of sterile phosphate-buffered saline (PBS).
-
Cell Count and Differential: The collected BAL fluid is centrifuged, and the cell pellet is resuspended. Total inflammatory cell numbers are determined using a hemocytometer. Differential cell counts (macrophages, neutrophils, lymphocytes) are performed on cytospin preparations stained with a standard hematological stain.
-
Cytokine and Chemokine Analysis: The supernatant from the centrifuged BAL fluid is collected and stored at -80°C. The concentrations of key cytokines and chemokines (KC, IL-6, TNF-α, IFN-γ, CXCL-10) are quantified using a multiplex immunoassay (e.g., Luminex) or individual enzyme-linked immunosorbent assays (ELISAs).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothesized anti-inflammatory mechanism of Sabizabulin and a typical experimental workflow for its validation.
Caption: Hypothesized mechanism of Sabizabulin's anti-inflammatory action.
Caption: Workflow for evaluating Sabizabulin in a preclinical ARDS model.
Conclusion
The available preclinical and clinical data suggest that Sabizabulin hydrochloride possesses significant anti-inflammatory properties. In a head-to-head preclinical comparison in an influenza-induced ARDS model, Sabizabulin demonstrated a superior and broader anti-inflammatory effect compared to Dexamethasone.[1] Its unique mechanism of action, targeting microtubule polymerization to potentially inhibit both NF-κB and NLRP3 inflammasome signaling, distinguishes it from traditional corticosteroids. The positive outcomes in severe COVID-19 clinical trials further support its potential as a potent anti-inflammatory agent in hyperinflammatory states.[2][3][4] Further peer-reviewed publications detailing the preclinical studies and direct investigation into its effects on inflammatory signaling pathways will be crucial for a more definitive validation of its anti-inflammatory profile.
References
- 1. Veru Announces Preclinical Results from Expanded Sabizabulin Program into Influenza-Induced Severe Acute Respiratory Distress Syndrome and Provides Update on COVID-19 Program :: Veru Inc. (VERU) [ir.verupharma.com]
- 2. Veru reports Phase II data of oral sabizabulin for Covid-19 treatment [clinicaltrialsarena.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Frontiers | A Host-Restricted Self-Attenuated Influenza Virus Provides Broad Pan-Influenza A Protection in a Mouse Model [frontiersin.org]
Sabizabulin Hydrochloride: A Comparative Analysis of Cross-Resistance in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sabizabulin (B605096) hydrochloride's performance against other microtubule-targeting agents, with a focus on cross-resistance. The information presented herein is based on preclinical and clinical data to support research and drug development efforts in oncology.
Overcoming Taxane (B156437) Resistance: A Key Advantage of Sabizabulin
Sabizabulin (also known as VERU-111) is an orally bioavailable, first-in-class small molecule that disrupts the cytoskeleton by targeting tubulin. Its unique mechanism of action allows it to circumvent common mechanisms of resistance observed with taxanes, such as paclitaxel (B517696) and docetaxel (B913). Preclinical studies have consistently demonstrated that sabizabulin retains its potent anticancer activity in cancer models that have developed resistance to taxanes.[1][2][3][4][5][6][7]
Sabizabulin's ability to overcome taxane resistance stems from its distinct interaction with tubulin. Unlike taxanes, which bind to the taxoid-binding site on β-tubulin to stabilize microtubules, sabizabulin binds to the colchicine-binding site on β-tubulin and also to a novel site on α-tubulin.[1][8][9] This dual binding leads to the cross-linking of α and β tubulin subunits, causing microtubule depolymerization and fragmentation.[1][9] Furthermore, sabizabulin is not a substrate for P-glycoprotein (P-gp), a major efflux pump that actively removes taxanes from cancer cells, thereby contributing to drug resistance.[3][8]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of sabizabulin and paclitaxel in various cancer cell lines, including taxane-sensitive and taxane-resistant models. The data highlights sabizabulin's consistent low nanomolar potency across these cell lines.
Table 1: Comparative IC50 Values in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Drug | IC50 (nM) | Reference |
| MDA-MB-231 | Sabizabulin | 8.2 - 9.6 | [1] |
| Paclitaxel | 3.1 - 4.6 | [1] | |
| MDA-MB-468 | Sabizabulin | 8 - 9 | [3] |
| Paclitaxel | ~4 | [1] | |
| Taxane-Resistant TNBC | Sabizabulin | Potent | [5] |
| (Patient-Derived) | Paclitaxel | Ineffective | [5] |
Table 2: Comparative IC50 Values in HER2+ Breast Cancer Cell Lines
| Cell Line | Drug | IC50 (nM) | Reference |
| SKBR3 | Sabizabulin | 14 | [1] |
| BT474 | Sabizabulin | Low nM | [3] |
| Paclitaxel | Low nM | [3] |
Table 3: Activity in Paclitaxel-Resistant Lung Cancer Cells
| Cell Line | Drug | Activity | Reference |
| A549 (sensitive) | Sabizabulin | Prevents proliferation, invasion, migration | [7] |
| Paclitaxel | Prevents proliferation, invasion, migration | [7] | |
| A549/TxR (resistant) | Sabizabulin | Prevents proliferation, invasion, migration | [7] |
| Paclitaxel | Ineffective | [7] |
In Vivo Efficacy in Taxane-Resistant Models
Preclinical xenograft models have further substantiated the efficacy of sabizabulin in taxane-resistant tumors. In a paclitaxel-resistant triple-negative breast cancer patient-derived xenograft model, orally administered sabizabulin significantly suppressed tumor growth, whereas paclitaxel was ineffective.[5] Similarly, in a paclitaxel-resistant prostate cancer xenograft model (PC3-TXR), oral sabizabulin resulted in almost complete inhibition of tumor growth, while intravenous docetaxel had no impact.
Clinical Evidence in Drug-Resistant Prostate Cancer
Clinical trials of sabizabulin in men with metastatic castration-resistant prostate cancer (mCRPC) who have progressed on androgen receptor-targeting agents provide further evidence of its activity in a drug-resistant setting.[1][9] A Phase Ib/II study demonstrated that sabizabulin was well-tolerated and showed both cytostatic and cytotoxic antitumor activity, with a median radiographic progression-free survival of 11.4 months.[9][10] Notably, the safety profile of sabizabulin is favorable, with no reports of clinically relevant neutropenia or neurotoxicity, which are common dose-limiting toxicities associated with taxanes.[3][11]
Experimental Protocols
Cell Viability and IC50 Determination Assay
A representative protocol for determining the half-maximal inhibitory concentration (IC50) of sabizabulin and comparator drugs in cancer cell lines is as follows:
-
Cell Culture: Cancer cell lines (e.g., MDA-MB-231 for TNBC, A549 for lung cancer) and their taxane-resistant counterparts (e.g., A549/TxR) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined optimal density to ensure logarithmic growth throughout the experiment.
-
Drug Treatment: After allowing the cells to attach overnight, they are treated with a serial dilution of sabizabulin, paclitaxel, or other comparator drugs for a specified period, typically 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Generation of Taxane-Resistant Cell Lines
A general protocol for developing taxane-resistant cancer cell lines is outlined below:
-
Initial Exposure: Parental cancer cells are continuously exposed to a low concentration of a taxane drug (e.g., paclitaxel), typically starting at a concentration below the IC50 value.
-
Dose Escalation: As the cells adapt and resume proliferation, the concentration of the taxane is gradually increased in a stepwise manner over a period of several months.
-
Selection and Expansion: At each concentration step, surviving and proliferating cells are selected and expanded.
-
Confirmation of Resistance: The resistance of the resulting cell line is confirmed by comparing its IC50 value for the taxane with that of the parental cell line. A significant increase in the IC50 value indicates the successful generation of a resistant cell line. The expression of resistance markers, such as P-glycoprotein, can also be assessed.
Visualizing the Mechanism and Workflow
Sabizabulin's Mechanism of Action
Caption: Sabizabulin's distinct mechanism of action overcomes taxane resistance.
Experimental Workflow for Cross-Resistance Study
Caption: Workflow for evaluating sabizabulin's activity in taxane-resistant cells.
References
- 1. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sabizabulin derivatives as drugs against taxane-resistant cancers | BioWorld [bioworld.com]
- 3. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. An Orally Available Tubulin Inhibitor, VERU-111, Suppresses Triple-Negative Breast Cancer Tumor Growth and Metastasis and Bypasses Taxane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally available tubulin inhibitor VERU-111 enhances antitumor efficacy in paclitaxel-resistant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sabizabulin - Wikipedia [en.wikipedia.org]
- 9. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. targetedonc.com [targetedonc.com]
Sabizabulin Hydrochloride: A Novel Cytoskeleton Disruptor for Androgen Receptor-Resistant Prostate Cancer
A Comparative Analysis of Efficacy and Mechanism in Patients Progressing on Androgen Receptor (AR) Targeting Agents
For researchers and drug development professionals navigating the challenging landscape of metastatic castration-resistant prostate cancer (mCRPC), the emergence of novel therapeutic agents offers new hope for patients who have exhausted conventional treatments. Sabizabulin hydrochloride (VERU-111), a first-in-class oral cytoskeleton disruptor, has demonstrated promising activity in patients who have failed prior androgen receptor (AR) targeting agents such as abiraterone (B193195) or enzalutamide (B1683756). This guide provides a comprehensive comparison of Sabizabulin with alternative treatment options, supported by available clinical trial data and detailed experimental methodologies.
Mechanism of Action: A Dual Approach to Combatting Resistance
Sabizabulin exerts its anticancer effects through a distinct mechanism of action that differentiates it from other microtubule-targeting agents. It binds to and disrupts the microtubule network within cancer cells. This disruption has two key consequences in prostate cancer:
-
Inhibition of AR Nuclear Translocation: The androgen receptor, a key driver of prostate cancer growth, relies on the microtubule network for transport into the nucleus where it can activate target genes. By disrupting these "railroad tracks," Sabizabulin effectively prevents the AR from reaching its destination, thereby inhibiting its signaling pathway.
-
Disruption of Mitosis: The cytoskeleton is essential for cell division (mitosis). By causing microtubule depolymerization, Sabizabulin arrests cancer cells in the G2/M phase of the cell cycle, leading to apoptosis (programmed cell death).
This dual mechanism is particularly relevant in the context of resistance to AR targeting agents, which can be driven by AR mutations or amplification.
Signaling Pathway of Sabizabulin in AR-Resistant Prostate Cancer
Caption: Sabizabulin disrupts microtubules, inhibiting AR nuclear translocation and cell division.
Clinical Efficacy of Sabizabulin: Phase 1b/2 Study Insights
A Phase 1b/2 clinical trial (NCT03752099) evaluated the safety and efficacy of Sabizabulin in men with mCRPC who had progressed on at least one AR targeting agent. The recommended Phase 2 dose was determined to be 63 mg administered orally once daily.
Table 1: Efficacy of Sabizabulin in Patients with mCRPC Post-AR Targeting Agents (Phase 1b/2 Study)
| Efficacy Endpoint | Sabizabulin (63 mg daily) |
| Radiographic Progression-Free Survival (rPFS) | 11.4 months[1] |
| Objective Response Rate (ORR, in patients with measurable disease) | 20.7%[1] |
| Prostate-Specific Antigen (PSA) Decline ≥50% | Not explicitly reported as a primary endpoint, but PSA declines were observed. |
| Duration of Response | Durable responses lasting over 2.75 years were observed[1]. |
Comparative Efficacy of Alternative Treatments
Upon failure of a primary AR targeting agent, several therapeutic options are available. This section compares the efficacy of these alternatives based on published clinical trial data.
Alternative 1: Sequential Androgen Receptor Targeting Agents
Switching to a different AR targeting agent (e.g., from abiraterone to enzalutamide, or vice versa) is a common practice. However, cross-resistance is a significant challenge, and the efficacy of this approach is often limited.
Table 2: Efficacy of Sequential AR Targeting Agents in mCRPC
| Efficacy Endpoint | Enzalutamide after Abiraterone | Abiraterone after Enzalutamide |
| Prostate-Specific Antigen (PSA) Decline ≥50% | ~20-40% | ~4-10% |
| Radiographic Progression-Free Survival (rPFS) | ~2.7 - 3.9 months | ~2.7 - 2.8 months |
| Overall Survival (OS) | ~7.9 - 10.4 months | ~8.2 - 15.8 months |
Note: Data is aggregated from multiple retrospective and observational studies and should be interpreted with caution due to the lack of direct head-to-head comparisons in large randomized trials.
Alternative 2: Taxane-Based Chemotherapy (Cabazitaxel)
Cabazitaxel (B1684091) is a microtubule inhibitor approved for patients with mCRPC who have been previously treated with docetaxel (B913). The CARD trial (NCT02485691) directly compared cabazitaxel to a switch in AR targeting agent in patients who had progressed on both docetaxel and a prior AR targeting agent.
Table 3: Efficacy of Cabazitaxel vs. Alternative AR Targeting Agent (CARD Trial)
| Efficacy Endpoint | Cabazitaxel | Alternative AR Agent (Abiraterone or Enzalutamide) | Hazard Ratio (95% CI) |
| Radiographic Progression-Free Survival (rPFS) | 8.0 months | 3.7 months | 0.54 (0.40-0.73) |
| Overall Survival (OS) | 13.6 months | 11.0 months | 0.64 (0.46-0.89) |
| Objective Response Rate (ORR) | 36.5% | 11.5% | - |
| PSA Response Rate (≥50% decline) | 35.7% | 13.5% | - |
The results of the CARD trial demonstrate a clear superiority of cabazitaxel over switching to another AR targeting agent in this patient population.
Safety and Tolerability Profile
A critical aspect of any therapeutic agent is its safety profile. Sabizabulin has been reported to be generally well-tolerated.
Table 4: Common Adverse Events (AEs) of Sabizabulin and Alternatives
| Adverse Event (Any Grade) | Sabizabulin (Phase 1b/2) | Sequential AR Agents (Abiraterone/Enzalutamide) | Cabazitaxel (CARD Trial) |
| Diarrhea | Common (mild to moderate) | Less common | Common |
| Fatigue | Common (mild to moderate) | Common | Common |
| Nausea | Common (mild to moderate) | Less common | Common |
| Vomiting | Common (mild to moderate) | Less common | Common |
| Neutropenia (Grade ≥3) | Not clinically relevant | Rare | 38.9% |
| Febrile Neutropenia | Not observed | Rare | 4.7% |
| Neurotoxicity | Not clinically relevant | Rare | Common (peripheral neuropathy) |
| Hypertension | Not a primary concern | Common with Abiraterone | Less common |
| Seizures | Not reported | Rare risk with Enzalutamide | Not a primary concern |
Sabizabulin's favorable safety profile, particularly the lack of significant myelosuppression (neutropenia) and neurotoxicity, distinguishes it from taxane-based chemotherapies.
Experimental Protocols
Sabizabulin Phase 1b/2 Study (NCT03752099)
-
Study Design: An open-label, dose-escalation (Phase 1b) and dose-expansion (Phase 2) study.
-
Patient Population: Men with mCRPC who had progressed on at least one AR targeting agent. Prior chemotherapy was allowed in Phase 1b but not in Phase 2.
-
Intervention: Sabizabulin administered orally, with the Phase 2 portion evaluating a 63 mg daily dose.
-
Primary Endpoints: Maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) in Phase 1b; safety and tolerability in Phase 2.
-
Secondary Endpoints: Objective response rate (ORR), radiographic progression-free survival (rPFS), and PSA response.
CARD Trial (NCT02485691) - Cabazitaxel
-
Study Design: A randomized, open-label, multicenter Phase 4 trial.
-
Patient Population: Patients with mCRPC who had progressed within 12 months on an alternative AR-targeted agent (abiraterone or enzalutamide) before or after docetaxel.
-
Intervention: Patients were randomized 1:1 to receive either cabazitaxel (25 mg/m² intravenously every 3 weeks) plus prednisone, or the alternative AR-targeted agent (abiraterone 1000 mg daily plus prednisone, or enzalutamide 160 mg daily).
-
Primary Endpoint: Radiographic progression-free survival (rPFS).
-
Secondary Endpoints: Overall survival (OS), PSA response, tumor response, and safety.
Experimental Workflow: VERACITY Phase 3 Trial
The ongoing VERACITY Phase 3 trial (NCT04844749) is designed to provide definitive evidence of Sabizabulin's efficacy.
Caption: VERACITY trial randomizes patients to Sabizabulin or an alternative AR agent.
Conclusion
This compound presents a promising new therapeutic option for patients with mCRPC who have progressed on AR targeting agents. Its unique dual mechanism of action, targeting both AR nuclear translocation and mitosis, combined with a favorable safety profile, positions it as a potentially valuable alternative to existing treatments. The preliminary efficacy data from the Phase 1b/2 study are encouraging, with a notable radiographic progression-free survival.
In comparison, sequential therapy with alternative AR targeting agents demonstrates limited efficacy due to cross-resistance. While cabazitaxel has shown superior efficacy to switching AR agents in a later-line setting, it is associated with a higher incidence of hematologic and neurologic toxicities.
The definitive role of Sabizabulin will be clarified by the results of the Phase 3 VERACITY trial. Should this trial confirm the promising efficacy and safety data observed in earlier studies, Sabizabulin could become a key component in the treatment armamentarium for this challenging patient population, offering a well-tolerated and effective oral therapy. Researchers and clinicians eagerly await the final data from this pivotal study to guide future treatment strategies in advanced prostate cancer.
References
Sabizabulin Hydrochloride: A Favorable Safety Profile in Comparison to Traditional Chemotherapy
A detailed analysis of clinical trial data reveals that sabizabulin (B605096) hydrochloride, an oral cytoskeleton disruptor, presents a distinct and potentially more favorable safety profile compared to traditional intravenous chemotherapies, particularly taxanes, in the treatment of metastatic castration-resistant prostate cancer (mCRPC).
This comparison guide, intended for researchers, scientists, and drug development professionals, provides an objective analysis of the safety and mechanistic profiles of sabizabulin versus traditional microtubule-targeting chemotherapies. The data is compiled from key clinical trials, offering a quantitative and qualitative assessment to inform future research and development.
Executive Summary
Clinical studies of sabizabulin have consistently demonstrated a manageable safety profile, characterized primarily by low-grade gastrointestinal side effects. Notably, sabizabulin has not been associated with the significant myelosuppression and neurotoxicity that often limit the use and dosage of traditional chemotherapies like taxanes and vinca (B1221190) alkaloids. This difference in safety is likely attributable to its unique mechanism of action on tubulin polymerization.
Quantitative Safety Profile Comparison
The following tables summarize the incidence of treatment-emergent adverse events (AEs) from key clinical trials of sabizabulin, docetaxel (B913), and cabazitaxel (B1684091) in patients with mCRPC.
Table 1: All-Grade Adverse Events of Sabizabulin (NCT03752099) vs. Docetaxel (TAX 327) and Cabazitaxel (TROPIC) in mCRPC
| Adverse Event | Sabizabulin (63 mg daily)¹ | Docetaxel (75 mg/m² q3w)² | Cabazitaxel (25 mg/m² q3w)³ |
| Gastrointestinal | |||
| Diarrhea | 59% | 32% | 47% |
| Nausea | 31.5% | 42% | 34% |
| Vomiting | 18.5% | 23% | 22% |
| Constipation | 9.3% | 16% | 20% |
| General | |||
| Fatigue | 33% | 53% | 37% |
| Asthenia | - | - | 20% |
| Hematologic | |||
| Neutropenia | Not Observed | 32% | 94% |
| Anemia | 9.3% | 10% | 98% |
| Thrombocytopenia | 3.7% | 3% | 48% |
| Neurological | |||
| Peripheral Neuropathy | Not Observed | 12% | 13% |
| Other | |||
| Alopecia | - | 65% | 10% |
| ALT/AST Elevation | 14.8% / 11.1% | - | - |
¹ Data from the combined Phase 1b/2 study of sabizabulin in mCRPC patients. Most events were Grade 1-2.[1][2] ² Data from the TAX 327 trial of docetaxel in mCRPC.[3][4] ³ Data from the TROPIC trial of cabazitaxel in mCRPC.[3][5][6]
Table 2: Grade ≥3 Adverse Events of Sabizabulin (NCT03752099) vs. Docetaxel (TAX 327) and Cabazitaxel (TROPIC) in mCRPC
| Adverse Event | Sabizabulin (63 mg daily)¹ | Docetaxel (75 mg/m² q3w)² | Cabazitaxel (25 mg/m² q3w)³ |
| Gastrointestinal | |||
| Diarrhea | 7.4% | 2% | 6% |
| Nausea | 1.9% | 2% | 2% |
| Vomiting | 1.9% | 1% | 2% |
| General | |||
| Fatigue | 5.6% | 5% | 5% |
| Asthenia | - | - | 5% |
| Hematologic | |||
| Neutropenia | Not Observed | 32% | 82% |
| Febrile Neutropenia | Not Observed | 3% | 8% |
| Anemia | 3.7% (Grade 3) | 3% | 11% |
| Thrombocytopenia | 0% | <1% | 4% |
| Neurological | |||
| Peripheral Neuropathy | Not Observed | 1% | <1% |
| Other | |||
| ALT/AST Elevation | 5.6% / 3.7% | - | - |
¹ Data from the combined Phase 1b/2 study of sabizabulin in mCRPC.[1][7] ² Data from the TAX 327 trial of docetaxel in mCRPC.[8] ³ Data from the TROPIC trial of cabazitaxel in mCRPC.[5]
Mechanistic Differences and Their Impact on Safety
The distinct safety profiles of sabizabulin and traditional chemotherapies stem from their different mechanisms of action at the molecular level.
Sabizabulin Hydrochloride: A Novel Tubulin Depolymerizer
Sabizabulin is an oral, small-molecule tubulin inhibitor that disrupts microtubule polymerization by binding to the colchicine-binding site on β-tubulin and a unique site on α-tubulin. This dual binding leads to microtubule depolymerization, G2/M cell cycle arrest, and subsequent apoptosis.[1][2][9] The absence of significant neurotoxicity and myelosuppression with sabizabulin may be attributed to its specific binding sites and mechanism, which differs from that of taxanes and vinca alkaloids.[1]
Traditional Chemotherapy: Taxanes and Vinca Alkaloids
Taxanes (e.g., Docetaxel, Cabazitaxel): These agents are microtubule stabilizers. They bind to the β-tubulin subunit within the microtubule, preventing its depolymerization. This abnormal stabilization disrupts the dynamic process of microtubule formation and breakdown, leading to mitotic arrest and apoptosis.[10][11] This disruption of microtubule dynamics in various cell types, including neurons and hematopoietic precursors, is thought to contribute to their characteristic side effects of peripheral neuropathy and myelosuppression.
Vinca Alkaloids (e.g., Vincristine, Vinblastine): In contrast to taxanes, vinca alkaloids are microtubule destabilizers. They bind to the β-tubulin subunit at a site distinct from both sabizabulin and taxanes (the vinca domain), inhibiting the polymerization of tubulin into microtubules.[12] This leads to the disassembly of the mitotic spindle, cell cycle arrest in the M-phase, and subsequent apoptosis.[13] The neurotoxicity and myelosuppression associated with vinca alkaloids are well-documented and often dose-limiting.
Experimental Protocols
The safety and efficacy data presented in this guide are derived from the following key clinical trials:
Sabizabulin: NCT03752099 (Phase 1b/2 Study)
-
Objective: To assess the safety, tolerability, and maximum tolerated dose (MTD) of sabizabulin in men with mCRPC who have failed a novel androgen blocking agent.[2]
-
Methodology: This was a multicenter, open-label, Phase 1b/2 study. The Phase 1b portion utilized a 3+3 dose-escalation design with oral sabizabulin administered daily for 7 days in a 21-day cycle, with intra-patient dose escalation and increased dosing frequency to continuous daily dosing. The Phase 2 portion evaluated the recommended Phase 2 dose of 63 mg daily.[1][2]
-
Key Inclusion Criteria: Histologically confirmed adenocarcinoma of the prostate, evidence of metastatic disease, and progression on at least one androgen receptor targeting agent.[14]
-
Key Exclusion Criteria: Prior chemotherapy for mCRPC (for the Phase 2 portion), known brain metastases, and significant uncontrolled medical conditions.[14]
-
Toxicity Assessment: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) v5.0.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Tolerability and efficacy of docetaxel in older men with metastatic castrate-resistant prostate cancer (mCRPC) in the TAX 327 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TROPIC Clinical Trial Data & Safety | JEVTANA® (cabazitaxel) injection [pro.campus.sanofi]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. 4 Evidence and interpretation | Docetaxel for the treatment of hormone-refractory metastatic prostate cancer | Guidance | NICE [nice.org.uk]
- 9. Sabizabulin | C21H19N3O4 | CID 53379371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Frontiers | Cell death in cancer chemotherapy using taxanes [frontiersin.org]
- 11. Cell death in cancer chemotherapy using taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Facebook [cancer.gov]
Oral Bioavailability of Sabizabulin Hydrochloride: A Comparative Guide to Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the oral bioavailability of different formulations of Sabizabulin hydrochloride, a novel microtubule disruptor. The information is compiled from publicly available data from clinical trials to assist researchers and drug development professionals in understanding the pharmacokinetic profile of this compound.
Comparative Pharmacokinetic Data
A key clinical study, a Phase Ib/II trial (NCT03752099), evaluated two oral formulations of Sabizabulin: a powder-in-capsule (PIC) formulation and a film-coated (FC) formulation. The findings from this study revealed a significant improvement in the oral bioavailability with the film-coated formulation.[1] Specifically, the 32 mg film-coated tablet demonstrated nearly double the oral bioavailability of the 63 mg powder-in-capsule formulation, while achieving similar serum drug concentrations.[1][2][3]
While exact mean values for key pharmacokinetic parameters were not consistently available in a consolidated format across the reviewed literature, the following table summarizes the available qualitative and quantitative information.
| Pharmacokinetic Parameter | 63 mg Powder-in-Capsule (PIC) | 32 mg Film-Coated (FC) | Key Findings |
| Dose | 63 mg | 32 mg | The FC formulation achieves similar systemic exposure at a lower dose.[1][2][3] |
| Relative Bioavailability | Reference | Approximately 2-fold higher than PIC | The FC formulation significantly enhances oral bioavailability.[1] |
| Area Under the Curve (AUC) | - | Similar to 63 mg PIC | Indicates comparable overall drug exposure despite the lower dose of the FC formulation.[1] |
| Maximum Concentration (Cmax) | Lowered by a high-fat meal | - | Food effect appears more pronounced on the Cmax of the PIC formulation.[1] |
| Time to Maximum Conc. (Tmax) | Delayed by a high-fat meal | Delayed by a high-fat meal | A high-fat meal delays the rate of absorption for both formulations.[1] |
| Half-life (t½) | ~ 5 hours | ~ 5 hours | The elimination half-life is consistent between formulations.[1] |
Note: Specific mean and standard deviation values for AUC and Cmax were not publicly available in the reviewed data sources.
Experimental Protocols
The comparative pharmacokinetic data for the Sabizabulin formulations were primarily generated from a Phase Ib/II, multicenter, open-label clinical trial (NCT03752099).[1][4][5]
Study Design
A pharmacokinetic substudy was conducted within the larger trial to compare the two formulations.[1]
-
Study Type: Phase Ib/II, multicenter, open-label, 3+3 dose-escalation design.[1][4][5]
-
Participants: Male patients with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on at least one androgen receptor-targeting agent.[4][5]
-
Pharmacokinetic Substudy Design:
-
Day 1: Administration of a single 63 mg dose of the PIC formulation under fasting conditions.[1]
-
Day 2: Administration of a single 63 mg dose of the PIC formulation with a high-fat meal.[1]
-
Day 3-6: Daily administration of a 31.5 mg dose of the FC formulation.[1]
-
Day 7 & 8: Assessment of the pharmacokinetics of the 31.5 mg FC formulation.[1]
-
Bioanalytical Method
While the specific parameters of the bioanalytical method used in the NCT03752099 study were not detailed in the available documents, the standard approach for quantifying small molecule drugs like Sabizabulin in plasma is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for accurate measurement of drug concentrations.
Statistical Analysis
The statistical analysis for comparing the bioavailability of the two formulations would typically involve the following:
-
Calculation of Pharmacokinetic Parameters: Non-compartmental analysis would be used to determine key parameters such as AUC, Cmax, and Tmax from the plasma concentration-time data for each participant.
-
Statistical Comparison: Analysis of variance (ANOVA) would be performed on the log-transformed AUC and Cmax values to assess the statistical significance of any differences between the two formulations. The 90% confidence intervals for the ratio of the geometric means (FC to PIC) for AUC and Cmax would be calculated to determine bioequivalence.
Visualizations
Sabizabulin's Mechanism of Action: Microtubule Disruption
Sabizabulin exerts its anticancer effects by disrupting the cellular microtubule network. It binds to both the colchicine (B1669291) binding site on β-tubulin and a unique site on α-tubulin. This binding inhibits tubulin polymerization and leads to the depolymerization of existing microtubules. The disruption of microtubule dynamics results in the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis through the activation of caspase-3 and caspase-9.
Caption: Sabizabulin's mechanism of action leading to apoptosis.
Experimental Workflow for Oral Bioavailability Assessment
The following diagram illustrates a typical workflow for a clinical study designed to assess and compare the oral bioavailability of different drug formulations.
Caption: Workflow for a crossover oral bioavailability study.
References
- 1. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Veru Announces Positive Updated Data from Phase 1b/2 Sabizabulin Study in Men With Metastatic Castration-Resistant Prostate Cancer [drug-dev.com]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. urotoday.com [urotoday.com]
- 5. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Sabizabulin Hydrochloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Sabizabulin hydrochloride are paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, ensuring compliance with regulatory standards.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care to minimize exposure.
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Prevent the formation and spread of dust.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use chemically resistant protective gloves. Inspect gloves for any damage before use and employ proper glove removal techniques to prevent skin contact.
-
Body Protection: Don an impervious lab coat or gown.
-
Respiratory Protection: If there is a risk of dust or aerosol generation, a suitable respirator is necessary.
Waste Characterization and Segregation
Proper disposal begins with the correct classification and segregation of waste. This compound waste should be treated as hazardous chemical waste.
Step-by-Step Segregation Protocol:
-
Characterize the Waste: Determine if the this compound waste is "bulk" or "trace."
-
Bulk Pharmaceutical Waste: This includes unused or expired pure this compound, solutions with significant concentrations, and materials used to clean up large spills.[2][3] These are typically considered RCRA (Resource Conservation and Recovery Act) hazardous waste.
-
Trace Pharmaceutical Waste: This category includes "RCRA empty" containers (less than 3% of the original volume remaining), and contaminated items like gloves, gowns, and plasticware from routine handling.[2][3][4]
-
-
Segregate at the Point of Generation: Do not mix this compound waste with other waste streams like regular trash, biohazardous waste, or sharps.[5][6] Use designated, color-coded containers for each waste type.[7][8]
-
Incompatible Chemicals: Ensure that this compound waste is not mixed with incompatible chemicals that could cause a dangerous reaction. Store acids and bases separately, and keep oxidizing agents away from reducing agents.
Waste Containment and Labeling
Proper containment and labeling are critical for safety and regulatory compliance.
Container Requirements:
-
Use containers that are chemically compatible with this compound, leak-proof, and have secure, tight-fitting lids.[9]
-
For bulk waste, black containers are the industry standard for hazardous pharmaceutical waste.[2][7][8][10]
-
For trace chemotherapy/pharmaceutical waste, yellow containers are often used.[2][4]
Labeling Protocol:
-
Clearly label all waste containers with the words "Hazardous Waste."[11]
-
The label should also include:
-
The full chemical name: "this compound"
-
The date when the first piece of waste was placed in the container.
-
An indication of the hazards (e.g., "Toxic").
-
On-Site Accumulation and Storage
Designated storage areas are required for accumulating hazardous waste before its removal by a licensed disposal service.
Satellite Accumulation Area (SAA) Protocol:
-
Designate a specific "Satellite Accumulation Area" at or near the point of waste generation.[12][13]
-
Store the sealed and labeled waste containers in the SAA.
-
Ensure the SAA is inspected weekly for any signs of leakage or container deterioration.[13]
-
Adhere to the quantitative limits for storing hazardous waste in an SAA as specified by regulations.
| Parameter | Guideline | Regulatory Context |
| Maximum SAA Volume | Up to 55 gallons of hazardous waste. | Resource Conservation and Recovery Act (RCRA) |
| Acutely Toxic Waste Limit | Up to 1 quart of liquid or 1 kg of solid P-listed waste. | Resource Conservation and Recovery Act (RCRA) |
| Maximum Storage Time | Up to 12 months in a properly managed SAA. | University of Pennsylvania EHRS Guidelines |
| Container Headroom | Leave at least one inch of headroom to allow for expansion. | Central Washington University Guidelines |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Spill Cleanup Procedure:
-
Evacuate non-essential personnel from the spill area.
-
Ensure you are wearing the full complement of PPE.
-
For liquid spills, cover with a suitable absorbent material (e.g., diatomite, universal binders).
-
For solid spills, carefully sweep up the material, avoiding dust generation. A damp cloth or a filtered vacuum can be used for cleaning dry solids.
-
Place all cleanup materials into a designated hazardous waste container.
-
Decontaminate the spill area and any affected equipment, for instance, by scrubbing with alcohol.
-
Dispose of all contaminated materials, including PPE, as hazardous waste.[11]
Final Disposal Procedures
The final disposal of this compound waste must be conducted by a licensed hazardous waste management company in accordance with all federal, state, and local regulations.[11]
Prohibited Disposal Methods:
-
DO NOT dispose of this compound waste down the drain or into the sewer system.[11][14]
-
DO NOT allow the chemical to enter water courses or the soil.
Final Disposal Steps:
-
Once a waste container is full, seal it securely.
-
Arrange for pickup by your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste contractor.
-
Ensure all required documentation, such as a hazardous waste manifest, is completed accurately for transportation to a permitted treatment, storage, and disposal facility (TSDF).
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Chemotherapy Waste: Know Your D-List Details | TriHaz Solutions [trihazsolutions.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. usbioclean.com [usbioclean.com]
- 7. securewaste.net [securewaste.net]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. danielshealth.com [danielshealth.com]
- 10. danielshealth.com [danielshealth.com]
- 11. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Sabizabulin Hydrochloride
For researchers and scientists engaged in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Sabizabulin hydrochloride (also known as VERU-111 or ABI-231), a potent, orally bioavailable tubulin inhibitor. Adherence to these procedures is critical to minimize exposure risk and ensure the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may classify this compound as non-hazardous under the Globally Harmonized System (GHS), it is prudent to handle this potent compound with a high degree of caution due to its biological activity at low nanomolar concentrations. The following PPE is mandatory when handling this compound in solid or solution form.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or other chemically resistant gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes or airborne particles of the compound. |
| Body Protection | A fully buttoned lab coat, preferably a disposable, low-permeability gown. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | Minimizes the risk of inhaling the powdered compound or aerosols from solutions. |
Operational Plan: From Receipt to Experiment
A clear, step-by-step operational plan is crucial for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage temperatures are 4°C for the solid form. For solutions in solvents like DMSO, storage at -20°C or -80°C is recommended for long-term stability.[1]
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number (1332881-26-1 for the free base), and any relevant hazard warnings.
Preparation of Solutions
-
Designated Area: All weighing and solution preparation activities must be conducted in a designated area within a certified chemical fume hood.
-
Weighing: Use an analytical balance with a draft shield. Use anti-static weigh paper or a weighing boat.
-
Dissolving: Sabizabulin is soluble in DMSO.[2] To prepare a stock solution, add the appropriate volume of DMSO to the solid compound. Ensure the vial is securely capped and vortex or sonicate until the solid is completely dissolved. For aqueous buffers, it is advisable to first dissolve the compound in a small amount of DMSO and then perform a serial dilution in the aqueous medium.
Experimental Use
-
Containment: All experiments involving this compound should be performed with appropriate containment measures to prevent the generation of aerosols.
-
Handling Liquids: Use calibrated pipettes with disposable tips. Avoid creating splashes or aerosols.
-
Decontamination: After each use, decontaminate all surfaces and non-disposable equipment that may have come into contact with the compound. A 70% ethanol (B145695) solution is generally effective for wiping down surfaces.
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1] |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department. |
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound must be treated as hazardous chemical waste. This includes:
-
Unused or expired solid compound and solutions.
-
Contaminated PPE (gloves, lab coats, etc.).
-
Disposable labware (pipette tips, tubes, etc.).
-
Cleaning materials from decontamination and spill cleanup.
-
-
Waste Containers:
-
Solid Waste: Collect in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a sealed, properly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatible.
-
Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.
-
-
Final Disposal: Follow your institution's guidelines for the disposal of hazardous chemical waste. This typically involves collection by a certified hazardous waste disposal service.
Visualizing the Workflow
To provide a clear and concise overview of the handling process, the following diagrams illustrate the key workflows.
Caption: A logical workflow for the safe handling of this compound.
Caption: Immediate steps to take in case of accidental exposure to Sabizabulin.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
